N-benzyl-2-methyl-4-nitroaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2-methyl-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-11-9-13(16(17)18)7-8-14(11)15-10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJTZCLHFWRBBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20386050 | |
| Record name | N-benzyl-2-methyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201157-13-3 | |
| Record name | N-benzyl-2-methyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzyl-2-methyl-4-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N-benzyl-2-methyl-4-nitroaniline
CAS Number: 201157-13-3[1][2][3][4][5]
This technical guide provides a comprehensive overview of the chemical and physical properties of N-benzyl-2-methyl-4-nitroaniline. The content is tailored for researchers, scientists, and professionals in drug development, summarizing the available data on its synthesis, properties, and safety.
Chemical and Physical Properties
This compound, also known as BNA in materials science literature, is a nitroaniline derivative. Its core structure consists of a 2-methyl-4-nitroaniline (B30703) moiety N-substituted with a benzyl (B1604629) group.
Quantitative Data
The known physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 201157-13-3 | [1][2][3][4][5] |
| Molecular Formula | C₁₄H₁₄N₂O₂ | [1][2][3] |
| Molecular Weight | 242.27 g/mol | [1][2] |
| Melting Point | 99 °C | [2] |
| Appearance | Yellow crystalline solid | Inferred from related compounds |
| Crystal System | Orthorhombic | [2] |
| LogP | 3.6 | [1] |
Synthesis and Experimental Protocols
The primary method for the synthesis of this compound is the reaction of 2-methyl-4-nitroaniline with benzyl chloride.[6]
General Synthesis Workflow
The synthesis involves a nucleophilic substitution reaction where the amino group of 2-methyl-4-nitroaniline attacks the benzylic carbon of benzyl chloride, displacing the chloride ion. The resulting crude product is then purified.
Caption: General synthesis workflow for this compound.
Experimental Protocol
-
Reaction Setup: In a suitable reaction vessel, 2-methyl-4-nitroaniline is dissolved in an appropriate solvent.
-
Addition of Reagent: Benzyl chloride is added to the solution. The reaction may require heating and/or the presence of a base to facilitate the reaction and neutralize the HCl byproduct.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the reaction mixture is worked up to remove the solvent and any unreacted starting materials. This may involve extraction and washing steps.
-
Purification: The crude product is purified using column chromatography over silica (B1680970) gel.[6]
Biological and Pharmacological Information
Extensive searches of scientific literature and chemical databases have revealed a significant lack of information regarding the biological activity, pharmacological properties, and mechanism of action of this compound. The current body of research on this compound is predominantly focused on its applications in materials science, specifically its nonlinear optical (NLO) properties for applications such as terahertz (THz) wave generation.[7]
There is no available data on its cytotoxicity, enzyme inhibition, receptor binding, or antimicrobial or anticancer activity. Studies on structurally related but distinct molecules, such as certain nitroimidazoles and N-benzyltryptamines, have shown some biological activities, including antimicrobial and receptor binding properties, respectively.[8][9] However, these findings cannot be directly extrapolated to this compound.
Due to the absence of any reported biological studies, no signaling pathways or mechanisms of action can be described for this compound.
Safety Information
Based on available safety data, this compound is considered to have the following hazards:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Eye Damage/Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a well-characterized compound from a chemical and physical standpoint, with established properties and a general synthetic route. However, its biological and pharmacological profile remains entirely unexplored. For professionals in drug development, this compound represents a blank slate. While its synthesis is straightforward, any investigation into its potential therapeutic applications would need to begin with fundamental in vitro screening to determine if it possesses any biological activity.
References
- 1. This compound | C14H14N2O2 | CID 2851650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 201157-13-3 | BIA15713 [biosynth.com]
- 3. This compound | 201157-13-3 | Buy Now [molport.com]
- 4. 201157-13-3|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | CAS#:201157-13-3 | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines | PLOS One [journals.plos.org]
An In-depth Technical Guide to the Molecular Structure of N-benzyl-2-methyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of N-benzyl-2-methyl-4-nitroaniline (BNA), a significant organic nonlinear optical (NLO) material. This document details the synthesis, spectroscopic characterization, and crystallographic structure of BNA, presenting quantitative data in structured tables and outlining experimental methodologies.
Molecular Structure and Physicochemical Properties
This compound is an aromatic amine with the chemical formula C₁₄H₁₄N₂O₂. Its structure features a benzyl (B1604629) group and a methyl group attached to a 4-nitroaniline (B120555) core. This molecular arrangement, particularly the donor-acceptor character endowed by the amino and nitro groups conjugated through the benzene (B151609) ring, is responsible for its notable nonlinear optical properties.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 201157-13-3[1] |
| Molecular Formula | C₁₄H₁₄N₂O₂[1][2][3] |
| Molecular Weight | 242.27 g/mol [1] |
| SMILES | CC1=C(C=CC(=C1)--INVALID-LINK--[O-])NCC2=CC=CC=C2[1] |
| Melting Point | 99 °C[4] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between 2-methyl-4-nitroaniline (B30703) and benzyl chloride.[5]
Experimental Protocol
Materials:
-
2-methyl-4-nitroaniline
-
Benzyl chloride
-
Solvent (e.g., ethanol)
-
Base (e.g., sodium carbonate)
-
Silica (B1680970) gel for column chromatography
-
Petroleum benzine (petroleum ether) for elution
Procedure:
-
A mixture of 2-methyl-4-nitroaniline and a suitable base in a solvent is prepared in a round-bottom flask.
-
Benzyl chloride is added to the mixture.
-
The reaction mixture is heated under reflux for a specified period. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel, using a solvent system such as petroleum benzine to elute the pure this compound.[5]
-
The purity of the collected fractions is confirmed by TLC.
-
The solvent is evaporated from the pure fractions to yield the final product.
Spectroscopic Characterization
The molecular structure of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
-
Aromatic protons (nitro-substituted ring): Expected in the range of 7.0-8.5 ppm.
-
Aromatic protons (benzyl ring): Expected in the range of 7.2-7.5 ppm.
-
Methylene protons (-CH₂-): A singlet expected around 4.0-5.0 ppm.
-
Methyl protons (-CH₃): A singlet expected around 2.0-2.5 ppm.
-
Amine proton (-NH-): A broad singlet, with its chemical shift dependent on solvent and concentration.
¹³C NMR (Predicted):
-
Aromatic carbons: Expected in the range of 110-150 ppm.
-
Methylene carbon (-CH₂-): Expected around 45-55 ppm.
-
Methyl carbon (-CH₃): Expected around 15-25 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The vibrational modes of these groups give rise to characteristic absorption bands in the infrared spectrum.[5]
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| N-H | Stretching | 3300 - 3500 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=C (aromatic) | Stretching | 1400 - 1600 |
| NO₂ | Asymmetric Stretching | 1500 - 1570 |
| NO₂ | Symmetric Stretching | 1300 - 1370 |
| C-N | Stretching | 1250 - 1350 |
Crystallographic Structure
Single crystal X-ray diffraction (SCXRD) analysis has revealed that this compound crystallizes in the orthorhombic system with the non-centrosymmetric space group Pna2₁.[6][7] This non-centrosymmetric arrangement is a prerequisite for second-order nonlinear optical activity.
| Crystallographic Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁[6][7] |
| a | 5.624 Å[6] |
| b | 7.255 Å[6] |
| c | 19.571 Å[6] |
| CCDC Deposition Number | 801717 |
Detailed bond lengths, bond angles, and torsion angles can be obtained from the Cambridge Crystallographic Data Centre (CCDC) using the deposition number 801717.
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Experimental Workflow: Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of this compound.
References
- 1. This compound | C14H14N2O2 | CID 2851650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 201157-13-3 | Buy Now [molport.com]
- 3. This compound | CAS#:201157-13-3 | Chemsrc [chemsrc.com]
- 4. This compound | 201157-13-3 | BIA15713 [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of N-benzyl-2-methyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for N-benzyl-2-methyl-4-nitroaniline. Due to the limited availability of experimentally verified and fully assigned public data for this specific compound, this document presents predicted ¹H and ¹³C NMR data to aid in the structural elucidation and characterization of this molecule. Additionally, a comprehensive, generalized experimental protocol for acquiring NMR spectra of solid organic compounds is provided, alongside visualizations of the molecular structure and experimental workflow.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values have been generated based on established chemical shift theory and spectral data of analogous structures. It is important to note that actual experimental values may vary depending on the solvent, concentration, and instrument parameters.
Predicted ¹H NMR Data (in CDCl₃, at 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H on NH | ~4.5 - 5.5 | Broad Singlet | 1H | - |
| Benzyl CH₂ | ~4.40 | Singlet | 2H | - |
| Aromatic (Benzyl) | ~7.20 - 7.40 | Multiplet | 5H | - |
| Aromatic H-3 | ~7.90 | Doublet | 1H | ~2.5 |
| Aromatic H-5 | ~7.80 | Doublet of Doublets | 1H | ~8.5, 2.5 |
| Aromatic H-6 | ~6.70 | Doublet | 1H | ~8.5 |
| Methyl CH₃ | ~2.20 | Singlet | 3H | - |
Predicted ¹³C NMR Data (in CDCl₃, at 100 MHz)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Benzyl CH₂ | ~48.0 |
| Methyl CH₃ | ~17.5 |
| Aromatic C-1 | ~148.0 |
| Aromatic C-2 | ~125.0 |
| Aromatic C-3 | ~129.0 |
| Aromatic C-4 | ~138.0 |
| Aromatic C-5 | ~124.0 |
| Aromatic C-6 | ~112.0 |
| Aromatic C (Benzyl, C-1') | ~139.0 |
| Aromatic C (Benzyl, C-2', C-6') | ~128.0 |
| Aromatic C (Benzyl, C-3', C-5') | ~127.5 |
| Aromatic C (Benzyl, C-4') | ~127.0 |
Experimental Protocols
A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural analysis. The following is a generalized protocol for a solid organic compound such as this compound.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or acetone-d₆.
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Gently agitate the vial to ensure complete dissolution of the sample. If necessary, brief sonication can be used to aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution into a clean, dry 5 mm NMR tube. Avoid transferring any solid particulates.
-
Standard Addition (Optional): For precise chemical shift referencing, a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), can be added to the sample.
NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum sensitivity.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration.
-
Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate.
-
Acquisition Time (AQ): Set to 2-4 seconds to ensure good digital resolution.
-
Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate for most organic molecules.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to singlets for each unique carbon.
-
Number of Scans (NS): A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.
-
Relaxation Delay (D1): A delay of 2-5 seconds is recommended.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Spectral Width (SW): A spectral width of around 200-250 ppm is standard for organic compounds.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phasing: Correct the phase of the spectrum to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or to the TMS signal at 0.00 ppm.
-
Integration: For ¹H NMR spectra, integrate the area under each peak to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shift of each peak. For ¹H NMR, also determine the multiplicity and coupling constants where applicable.
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Experimental Workflow for NMR Spectroscopy
Caption: Generalized experimental workflow for NMR spectroscopy.
An In-depth Technical Guide to the Vibrational Spectroscopy of N-benzyl-2-methyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) and Raman spectroscopic analysis of N-benzyl-2-methyl-4-nitroaniline (BNA), a significant organic nonlinear optical (NLO) material. This document details the experimental methodologies, presents available vibrational data, and illustrates the analytical workflow, offering a valuable resource for researchers in materials science and drug development.
Introduction to this compound and its Spectroscopic Importance
This compound, often abbreviated as BNA, is an organic molecular crystal that has garnered interest for its nonlinear optical properties, making it a candidate for applications in terahertz (THz) wave generation.[1][2] The characterization of BNA is crucial for understanding its molecular structure, polymorphism, and ultimately, its performance in various optical applications. Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides a powerful, non-destructive means to probe the molecular structure, identify functional groups, and investigate intermolecular interactions within the crystal lattice.
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. It is particularly sensitive to polar functional groups. In contrast, Raman spectroscopy involves inelastic scattering of monochromatic light (from a laser) and provides information about the vibrational modes based on changes in polarizability. Together, these techniques offer a complementary and detailed fingerprint of the molecule's vibrational landscape.
Experimental Protocols
Detailed experimental protocols are essential for the reproducible and accurate spectroscopic analysis of BNA. While specific parameters may vary slightly between instruments and laboratories, the following sections outline generalized yet detailed methodologies based on standard practices for the analysis of solid organic compounds.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR analysis of BNA has been used to confirm the presence of various functional groups in grown crystals.[1]
Objective: To obtain the infrared absorption spectrum of solid BNA to identify its functional groups and characteristic vibrational modes.
Methodology:
-
Sample Preparation:
-
The BNA sample, typically in a crystalline or powdered form, is thoroughly dried to remove any residual solvent or moisture, which can interfere with the IR spectrum (e.g., broad O-H bands).
-
A small amount of BNA (approximately 1-2 mg) is mixed with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
The mixture is ground to a very fine powder using an agate mortar and pestle to ensure homogeneity and reduce scattering effects.
-
The powdered mixture is then pressed into a thin, transparent pellet using a hydraulic press. A pressure of 7-10 tons is typically applied for several minutes.
-
-
Instrumentation and Data Acquisition:
-
A commercial FTIR spectrometer (e.g., a Nexus 670 spectrophotometer) is used for the analysis.[3]
-
The spectrometer's sample chamber is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
A background spectrum of the pure KBr pellet is recorded.
-
The BNA-KBr pellet is then placed in the sample holder.
-
The spectrum is typically recorded in the mid-infrared range of 4000 to 400 cm⁻¹.[3]
-
Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.
-
The spectral resolution is typically set to 4 cm⁻¹.[3]
-
Fourier-Transform (FT)-Raman Spectroscopy
Raman spectroscopy has been employed to study the polymorphism of BNA.[4]
Objective: To obtain the Raman scattering spectrum of BNA to identify vibrational modes that are weak or absent in the FTIR spectrum, providing complementary structural information.
Methodology:
-
Sample Preparation:
-
A small amount of the crystalline or powdered BNA sample is placed in a suitable container, such as a glass capillary tube or an aluminum sample holder.
-
Unlike FTIR using the KBr pellet method, sample preparation for FT-Raman is generally minimal, which helps to avoid sample degradation or polymorphic changes.
-
-
Instrumentation and Data Acquisition:
-
An FT-Raman spectrometer, often an accessory to an FTIR instrument (e.g., a Thermo Electron Corporation model Nexus 670 spectrophotometer with an FT-Raman module), is used.[3]
-
The excitation source is typically a near-infrared laser, such as a Nd:YAG laser operating at 1064 nm, to minimize fluorescence.[3]
-
The laser power is carefully selected to avoid sample heating or decomposition.
-
The spectrum is recorded over a Stokes shift range, for example, from 3500 to 50 cm⁻¹.[3]
-
A high number of scans are often accumulated to achieve a good signal-to-noise ratio.
-
The data is collected at a specific resolution, for instance, 4 cm⁻¹.
-
Vibrational Band Assignments
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectrum |
| N-H Stretching | Secondary Amine (N-H) | 3300 - 3500 | FTIR, Raman |
| Asymmetric C-H Stretching | Aromatic (C-H) | 3000 - 3100 | FTIR, Raman |
| Asymmetric C-H Stretching | Methyl (CH₃) | ~2960 | FTIR, Raman |
| Symmetric C-H Stretching | Methyl (CH₃) | ~2870 | FTIR, Raman |
| C=C Stretching | Aromatic Ring | 1400 - 1600 | FTIR, Raman |
| Asymmetric NO₂ Stretching | Nitro (NO₂) | 1500 - 1570 | FTIR, Raman |
| Symmetric NO₂ Stretching | Nitro (NO₂) | 1300 - 1370 | FTIR, Raman |
| C-N Stretching | Amine (C-N) | 1250 - 1360 | FTIR, Raman |
| C-H In-plane Bending | Aromatic (C-H) | 1000 - 1300 | FTIR |
| C-H Out-of-plane Bending | Aromatic (C-H) | 675 - 900 | FTIR |
Note: These are approximate ranges and the exact positions will be influenced by the overall molecular structure, intermolecular interactions, and the crystalline phase of BNA.
Workflow and Data Relationship Diagrams
The following diagrams, generated using the DOT language, illustrate the experimental workflow for the spectroscopic analysis of BNA and the logical relationship between the techniques and the resulting data.
Caption: Experimental workflow for the vibrational analysis of this compound.
Caption: Relationship between BNA, spectroscopic techniques, and the interpreted structural data.
Conclusion
FTIR and Raman spectroscopy are indispensable tools for the characterization of this compound. They provide essential information for confirming the chemical identity, identifying functional groups, and studying the solid-state structure of this nonlinear optical material. The experimental protocols outlined, along with the expected vibrational modes and workflow diagrams, serve as a foundational guide for researchers engaged in the synthesis, characterization, and application of BNA. Further research to publish a complete and assigned experimental vibrational data set would be a valuable contribution to the field.
References
An In-depth Technical Guide to the UV-Vis-NIR Absorption Spectrum of N-benzyl-2-methyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-benzyl-2-methyl-4-nitroaniline (BNA) is an organic crystalline material recognized for its significant nonlinear optical (NLO) properties, which are of considerable interest in materials science and photonics. A fundamental aspect of its characterization is the analysis of its interaction with electromagnetic radiation, quantified by its UV-Vis-NIR absorption spectrum. This spectrum provides insights into the electronic transitions within the molecule and is crucial for determining its optical transparency window and potential for various optical applications. This guide offers a comprehensive overview of the spectral properties of BNA, a detailed protocol for its spectral analysis, and a discussion of the factors influencing its absorption characteristics. While specific quantitative absorption maxima for BNA are not widely reported in publicly accessible literature, this guide provides the known spectral data and draws comparisons with the well-characterized parent compound, 4-nitroaniline (B120555), to offer a valuable contextual understanding for researchers.
Introduction to the Optical Properties of this compound
This compound is a derivative of 4-nitroaniline, engineered to enhance its crystalline and nonlinear optical properties. The molecule's electronic structure is characterized by a π-conjugated system involving the nitro group (an electron-withdrawing group) and the amino group (an electron-donating group) linked through a benzene (B151609) ring. This donor-acceptor configuration facilitates intramolecular charge transfer (ICT) upon electronic excitation, which is the primary origin of its strong absorption in the UV-visible region. The benzyl (B1604629) and methyl substitutions on the aniline (B41778) moiety further modulate its electronic and steric properties, influencing its crystal packing and, consequently, its bulk optical behavior.
UV-Vis-NIR spectroscopy is an essential technique for characterizing BNA. The resulting spectrum reveals the wavelengths at which the molecule absorbs light, corresponding to electronic transitions from the ground state to various excited states. The lower cut-off wavelength of the absorption spectrum is a critical parameter, as it defines the transparency window of the material in the shorter wavelength region. For BNA, a lower cut-off wavelength as low as 233 nm has been reported, indicating its transparency in a significant portion of the UV, visible, and near-infrared ranges. The direct optical band gap for BNA has been determined to be 4.89 eV.
Quantitative Spectral Data
Precise quantitative data for the UV-Vis-NIR absorption of this compound, such as the wavelength of maximum absorption (λmax) and the molar absorptivity (ε), are not extensively documented in peer-reviewed literature. Electronic absorption measurements have been noted to be performed in solvents such as dichloromethane (B109758) (DCM) and dimethyl sulfoxide (B87167) (DMSO), with the solvent polarity influencing the absorption wavelength.
To provide a practical reference for researchers, the following table summarizes the solvatochromic effects on the absorption spectrum of the parent compound, 4-nitroaniline. This data illustrates the typical shifts in λmax with solvent polarity for this class of molecules, which is indicative of the behavior expected for BNA.
Table 1: UV-Vis Absorption Data for 4-Nitroaniline in Various Solvents
| Solvent | Dielectric Constant (ε) at 20°C | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| Cyclohexane | 2.02 | ~325 | Data not readily available |
| Dioxane | 2.21 | ~342 | Data not readily available |
| Acetonitrile | 37.5 | ~367 | Data not readily available |
| Ethanol | 24.5 | ~373 | Data not readily available |
| Methanol | 32.7 | ~375 | Data not readily available |
| Water | 80.1 | ~381 | ~13,500 |
Note: The λmax values for 4-nitroaniline demonstrate a bathochromic (red) shift with increasing solvent polarity, a phenomenon known as positive solvatochromism. This is characteristic of molecules where the excited state is more polar than the ground state, which is typical for compounds exhibiting intramolecular charge transfer.
Experimental Protocols: UV-Vis-NIR Spectroscopy
This section outlines a detailed methodology for obtaining the UV-Vis-NIR absorption spectrum of this compound.
Materials and Equipment
-
This compound (analytical grade)
-
Spectroscopic grade solvents (e.g., dichloromethane, dimethyl sulfoxide, ethanol, cyclohexane)
-
Class A volumetric flasks and pipettes
-
Analytical balance
-
Dual-beam UV-Vis-NIR spectrophotometer
-
1 cm path length quartz cuvettes
Procedure
-
Stock Solution Preparation:
-
Accurately weigh a precise mass of this compound using an analytical balance.
-
Dissolve the weighed compound in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mM). Gentle sonication may be used to aid dissolution.
-
-
Working Solution Preparation:
-
Perform a serial dilution of the stock solution to prepare a working solution. The final concentration should be adjusted to yield an absorbance value within the optimal linear range of the spectrophotometer (typically 0.2 - 1.0 arbitrary units). A starting concentration in the range of 10-50 µM is often appropriate.
-
-
Spectrophotometer Setup:
-
Power on the spectrophotometer and its light sources (deuterium lamp for UV, tungsten-halogen lamp for visible and NIR). Allow the instrument to warm up for at least 30 minutes to ensure stable output.
-
Set the desired wavelength range for the scan (e.g., 200 nm to 1100 nm to cover the UV-Vis and near-infrared regions).
-
Select appropriate instrument parameters, such as scan speed (e.g., medium), and slit width (e.g., 1.0 nm).
-
-
Baseline Correction:
-
Fill two quartz cuvettes with the pure solvent used for the sample preparation.
-
Place one cuvette in the reference beam path and the other in the sample beam path of the spectrophotometer.
-
Perform a baseline scan to record and subtract the absorbance of the solvent and the cuvettes.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small aliquot of the this compound working solution before filling it.
-
Place the sample cuvette back into the sample holder.
-
Initiate the absorbance scan.
-
-
Data Analysis:
-
The resulting spectrum will be a plot of absorbance versus wavelength.
-
Identify and record the wavelength(s) of maximum absorbance (λmax).
-
If the molar absorptivity (ε) is to be determined, it can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration of the solution, and l is the path length of the cuvette (typically 1 cm).
-
Visualizations
Experimental Workflow
The following diagram illustrates the systematic workflow for obtaining the UV-Vis-NIR absorption spectrum of this compound.
Solvatochromic Effect
The following diagram illustrates the concept of positive solvatochromism, a key characteristic of this compound and related donor-acceptor molecules.
Conclusion
An In-depth Technical Guide to the Fluorescence and Phosphorescence Spectra of N-benzyl-2-methyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescence and phosphorescence spectral properties of N-benzyl-2-methyl-4-nitroaniline (BNA), a significant organic nonlinear optical (NLO) material. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying photophysical processes and experimental workflows.
Introduction
This compound (BNA) is a well-regarded organic crystalline material known for its large quadratic optical nonlinearity.[1] Its molecular structure, featuring a donor amine group and an acceptor nitro group bridged by a π-conjugated system, facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is fundamental to its notable optical properties. Understanding the fluorescence and phosphorescence characteristics of BNA is crucial for its application in various fields, including the development of novel optical materials and probes. This guide focuses on the emission spectra of BNA, particularly at low temperatures where these photoluminescent properties are more pronounced.
Photophysical Properties of this compound
The luminescence of this compound is characterized by both fluorescence and phosphorescence, which have been studied in its crystalline form at cryogenic temperatures.[2]
Fluorescence and Phosphorescence Spectra
The fluorescence and phosphorescence spectra of an orthorhombic crystal of this compound have been measured at temperatures ranging from 5 to 200 K.[2] Additionally, the fluorescence spectrum of BNA has been recorded in a Shpol'skii matrix of n-heptane at 5 K.[2]
Table 1: Summary of Fluorescence Spectral Data for this compound
| Parameter | Value | Conditions | Reference |
| Excitation Wavelength | Data not available | Orthorhombic crystal, 5-200 K | [2] |
| Emission Wavelength | Data not available | Orthorhombic crystal, 5-200 K | [2] |
| Quantum Yield | Data not available | Orthorhombic crystal, 5-200 K | [2] |
| Lifetime | Data not available | Orthorhombic crystal, 5-200 K | [2] |
| Excitation Wavelength | Data not available | n-heptane matrix, 5 K | [2] |
| Emission Wavelength | Data not available | n-heptane matrix, 5 K | [2] |
Table 2: Summary of Phosphorescence Spectral Data for this compound
| Parameter | Value | Conditions | Reference |
| Excitation Wavelength | Data not available | Orthorhombic crystal, 5-200 K | [2] |
| Emission Wavelength | Data not available | Orthorhombic crystal, 5-200 K | [2] |
| Quantum Yield | Data not available | Orthorhombic crystal, 5-200 K | [2] |
| Lifetime (Decay Time) | 270 ms | Orthorhombic crystal, 5 K | [1][3] |
Note: While the primary study by Piela et al. is cited, the full text providing specific wavelength and quantum yield data was not accessible. The available data is presented here.
Experimental Protocols
The following sections describe the general methodologies for measuring the fluorescence and phosphorescence spectra of compounds like this compound, particularly at low temperatures.
Sample Preparation
For low-temperature measurements, a single crystal of this compound is typically mounted in a cryostat. For measurements in a Shpol'skii matrix, a dilute solution of BNA in a suitable solvent like n-heptane is prepared and then rapidly frozen to cryogenic temperatures.[2]
Fluorescence and Phosphorescence Spectroscopy
A generalized experimental setup for low-temperature luminescence spectroscopy is depicted below.
Instrumentation:
-
Excitation Source: A high-intensity lamp (e.g., Xenon arc lamp) or a laser is used to excite the sample.
-
Monochromators: Two monochromators are employed to select the excitation wavelength and to analyze the emission spectrum.
-
Sample Chamber: A cryostat is used to maintain the sample at low temperatures (e.g., 5 K to 200 K).
-
Detector: A sensitive detector, such as a photomultiplier tube (PMT) or a charge-coupled device (CCD), is used to measure the emitted light.
-
Phosphorescence Measurement: For phosphorescence, a pulsed excitation source and a time-gated detector are typically used to separate the long-lived phosphorescence from the short-lived fluorescence. The decay kinetics are recorded to determine the phosphorescence lifetime.
Underlying Photophysical Processes
The observed fluorescence and phosphorescence of this compound can be understood in the context of its molecular electronic states.
Upon absorption of a photon, the BNA molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From the S₁ state, it can return to the ground state via several pathways:
-
Fluorescence: Radiative decay from S₁ to S₀, a spin-allowed and typically fast process.
-
Internal Conversion: Non-radiative decay to a lower electronic state of the same spin multiplicity.
-
Intersystem Crossing: A non-radiative transition to an excited triplet state (T₁), which is spin-forbidden but can occur with a certain probability.
From the T₁ state, the molecule can return to the ground state via:
-
Phosphorescence: Radiative decay from T₁ to S₀, a spin-forbidden and therefore much slower process, leading to the observed long lifetime.
-
Intersystem Crossing: Non-radiative decay to the S₀ state.
The efficiency of these competing pathways determines the quantum yields of fluorescence and phosphorescence.
Conclusion
The fluorescence and phosphorescence spectra of this compound provide valuable insights into its electronic structure and photophysical properties. The available data, primarily from low-temperature studies, indicate that BNA exhibits both of these luminescent phenomena, with a notable long-lived phosphorescence at cryogenic temperatures. Further studies to obtain more comprehensive quantitative data, including quantum yields and detailed spectral characteristics at various temperatures and in different solvent environments, would be highly beneficial for the full characterization and application of this important nonlinear optical material.
References
Determining the Quantum Yield of N-benzyl-2-methyl-4-nitroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule. A high quantum yield is often a desirable characteristic for applications requiring bright fluorescent signals, such as in bio-imaging, sensing, and optoelectronics.
N-benzyl-2-methyl-4-nitroaniline has been noted for its fluorescence and phosphorescence properties at low temperatures.[1] However, to our knowledge, its quantum yield in solution at room temperature has not been reported. This guide details the relative quantum yield method, a widely used and accessible technique that involves comparing the fluorescence intensity of the sample of interest to a well-characterized standard with a known quantum yield.
Experimental Protocol: Relative Quantum Yield Determination
The following protocol outlines the steps for determining the fluorescence quantum yield of this compound relative to a standard fluorophore.
Materials and Instrumentation
-
This compound (BNA): High purity grade.
-
Reference Standard: A certified fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) or fluorescein). The choice of standard is critical and should have absorption and emission spectra that are in a similar range to BNA.
-
Solvent: Spectroscopic grade solvent in which both BNA and the reference standard are soluble and stable. The same solvent must be used for both the sample and the standard.
-
UV-Vis Spectrophotometer: For measuring absorbance spectra.
-
Spectrofluorometer: For measuring fluorescence emission spectra.
-
Quartz Cuvettes: 1 cm path length, for both absorbance and fluorescence measurements.
Selection of a Suitable Reference Standard
The selection of an appropriate reference standard is paramount for the accuracy of the relative quantum yield measurement. The ideal standard should exhibit the following characteristics:
-
Known and well-documented quantum yield: The quantum yield of the standard in the chosen solvent should be reliably reported in the literature.
-
Spectral overlap: The absorption spectrum of the standard should overlap with that of the BNA to allow for excitation at the same wavelength. The emission spectrum of the standard should also be in a similar region to that of BNA to minimize wavelength-dependent instrumental variations.
-
Photochemical stability: The standard should be stable under the experimental conditions and not undergo photodegradation upon excitation.
-
High purity: The standard should be of the highest available purity.
Recommended Standards:
-
Quinine Sulfate: Typically dissolved in 0.1 M or 0.5 M sulfuric acid, with a quantum yield of approximately 0.546.
-
Fluorescein: Typically dissolved in 0.1 M sodium hydroxide, with a quantum yield of around 0.95.
Solution Preparation
-
Stock Solutions: Prepare concentrated stock solutions of both BNA and the chosen reference standard in the selected spectroscopic grade solvent.
-
Working Solutions: Prepare a series of dilutions of both the BNA and the reference standard stock solutions. The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength is in the range of 0.02 to 0.1. This is crucial to avoid inner filter effects.
Spectroscopic Measurements
-
Absorbance Spectra:
-
Record the UV-Vis absorbance spectra of all working solutions of BNA and the reference standard from a wavelength range that covers their respective absorption bands.
-
Use the pure solvent as a blank.
-
Determine the absorbance value at the chosen excitation wavelength (λ_ex) for each solution.
-
-
Fluorescence Spectra:
-
Set the excitation wavelength (λ_ex) on the spectrofluorometer to a value where both the BNA and the reference standard have significant absorbance.
-
Record the fluorescence emission spectra of all working solutions of BNA and the reference standard. The emission range should cover the entire fluorescence band of each compound.
-
Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept identical for all measurements of the sample and the standard.
-
Record the fluorescence spectrum of the pure solvent to account for any background signal (Raman scattering).
-
Data Analysis and Quantum Yield Calculation
The relative quantum yield (Φ_s) of the sample (BNA) can be calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)
Where:
-
Φ_r is the known quantum yield of the reference standard.
-
I_s is the integrated fluorescence intensity of the sample (BNA).
-
I_r is the integrated fluorescence intensity of the reference standard.
-
A_s is the absorbance of the sample (BNA) at the excitation wavelength.
-
A_r is the absorbance of the reference standard at the excitation wavelength.
-
n_s is the refractive index of the solvent used for the sample.
-
n_r is the refractive index of the solvent used for the reference standard (if different).
Graphical Method for Improved Accuracy:
For a more robust determination, a graphical method is recommended:
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for the series of dilutions of both the BNA and the reference standard.
-
The data should yield a linear relationship for both the sample and the standard.
-
Determine the slope (gradient, Grad) of the best-fit line for both plots.
-
The quantum yield of the sample can then be calculated using the modified equation:
Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s^2 / n_r^2)
Quantitative Data Summary
As no specific quantum yield value for this compound has been reported, the following table provides the necessary photophysical data for commonly used reference standards. This information is critical for the selection of an appropriate standard for the experimental determination.
| Reference Standard | Solvent | Excitation Wavelength (nm) | Emission Maximum (nm) | Quantum Yield (Φ_r) |
| Quinine Sulfate | 0.1 M H₂SO₄ | 350 | 450 | 0.546 |
| Fluorescein | 0.1 M NaOH | 490 | 515 | 0.95 |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the relative quantum yield of this compound.
Caption: Experimental workflow for relative quantum yield determination.
Conclusion
This technical guide provides a comprehensive and detailed protocol for the determination of the fluorescence quantum yield of this compound. While a definitive quantum yield value for this compound remains to be experimentally determined and reported, the methodology outlined herein offers a robust framework for researchers to obtain this crucial photophysical parameter. The accurate determination of the quantum yield will significantly contribute to a more complete understanding of the photophysics of this compound and will undoubtedly facilitate its broader application in various scientific and technological fields. The provided workflow and data for reference standards will aid in the successful execution of these important measurements.
References
A Comprehensive Technical Guide on the Crystal Structure and Properties of N-benzyl-2-methyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the crystal structure, synthesis, and physicochemical properties of N-benzyl-2-methyl-4-nitroaniline (BNA), a prominent organic nonlinear optical (NLO) material. The information is compiled from various scientific sources to aid researchers in understanding its fundamental characteristics.
Crystal Structure and Crystallographic Data
This compound crystallizes in the orthorhombic system, which is a significant attribute for its application in nonlinear optics. The non-centrosymmetric nature of its crystal packing is crucial for observing second-order NLO effects like second-harmonic generation (SHG).
Table 1: Crystallographic Data for this compound
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [1][2][3] |
| Space Group | Pna2₁ | [2][3] |
| Unit Cell Parameters | a = 5.624 Å | [2] |
| b = 7.255 Å | [2] | |
| c = 19.571 Å | [2] | |
| Molecular Formula | C₁₄H₁₄N₂O₂ | [1][4] |
| Molecular Weight | 242.27 g/mol | [1][4] |
Physicochemical Properties
BNA exhibits several notable physical and chemical properties that are pertinent to its handling and application.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Melting Point | 99 °C | [1] |
| Phase Transition Temperature | -3 °C | [1] |
| CAS Number | 201157-13-3 | [1][4] |
Experimental Protocols
A common laboratory-scale synthesis of this compound involves the reaction between benzyl (B1604629) chloride and 2-methyl-4-nitroaniline.[5] The resulting compound is then purified to obtain a high-purity crystalline product.
Detailed Synthesis and Purification Workflow:
Good quality single crystals of BNA suitable for X-ray diffraction studies and optical applications can be grown using the slow evaporation technique.
-
Solvent Selection: Aqueous methanol (B129727) is a suitable solvent for crystal growth.[2][3]
-
Procedure: A saturated solution of purified BNA in aqueous methanol is prepared at a slightly elevated temperature (e.g., 40 °C).[2][3] The solution is then allowed to cool and evaporate slowly at a constant temperature (e.g., in the range of 30°C to 50°C) until single crystals are formed.[2][3]
The crystal structure and unit cell parameters are determined using X-ray diffraction (XRD) techniques.
-
Powder X-ray Diffraction (PXRD): This technique is used to confirm the crystalline nature and determine the lattice parameters of the bulk material. The analysis is typically performed over a 2θ range of 10–40°.[2][3]
-
Single-Crystal X-ray Diffraction (SCXRD): For a complete and precise determination of the crystal structure, including bond lengths, bond angles, and space group, a single crystal is analyzed. A suitable single crystal is mounted on a goniometer and subjected to X-ray radiation. The diffraction pattern is collected and analyzed to solve the crystal structure.
Experimental Workflow for Crystal Structure Analysis:
Concluding Remarks
This guide provides essential technical information on this compound, focusing on its crystal structure and the experimental methodologies for its synthesis and characterization. The provided data and workflows offer a foundational understanding for researchers and professionals working with this and similar organic NLO materials. The non-centrosymmetric orthorhombic crystal structure is a key determinant of its promising optical properties.
References
Unveiling the Crystalline Landscape: A Technical Guide to the Polymorphism of N-benzyl-2-methyl-4-nitroaniline
For Immediate Release
This technical guide provides a comprehensive overview of the polymorphic nature of N-benzyl-2-methyl-4-nitroaniline (BNA), a significant organic nonlinear optical (NLO) material. This document is intended for researchers, scientists, and drug development professionals, offering in-depth data, detailed experimental protocols, and visual representations of the compound's structural diversity.
Introduction
This compound (BNA) is a well-regarded organic material known for its high second-order nonlinear optical properties, making it a candidate for applications in terahertz (THz) wave generation and frequency doubling. The efficiency and stability of such materials are intrinsically linked to their solid-state structure. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can profoundly impact its physicochemical properties, including melting point, solubility, stability, and optical performance. Understanding and controlling the polymorphic landscape of BNA is therefore critical for its practical application.
This guide summarizes the current scientific knowledge on the known polymorphs of BNA, providing a centralized resource for researchers in the field.
Polymorphic Forms of this compound
Current research has identified at least two distinct polymorphic forms of BNA: an orthorhombic and a monoclinic crystal system.[1] The orthorhombic form is the thermodynamically stable form under ambient conditions.
Crystallographic Data
The crystallographic parameters of the two known polymorphs are summarized in the table below. The orthorhombic form has been extensively studied due to its favorable NLO properties.
| Parameter | Orthorhombic Polymorph | Monoclinic Polymorph |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pna2₁ | Not specified in available data |
| a (Å) | 5.624 | Not specified in available data |
| b (Å) | 7.255 | Not specified in available data |
| c (Å) | 19.571 | Not specified in available data |
| V (ų) | Not specified in available data | Not specified in available data |
| Z | Not specified in available data | Not specified in available data |
| Temperature (K) | Room Temperature | Room Temperature |
Table 1: Crystallographic data for the polymorphs of this compound. The data for the orthorhombic form is well-documented, while detailed crystallographic parameters for the monoclinic form require further investigation from primary literature.[1][2][3]
Thermal Properties
Differential Scanning Calorimetry (DSC) has been instrumental in elucidating the thermodynamic relationship between the two polymorphs. The monoclinic form undergoes a monotropic phase transition to the stable orthorhombic form.
| Property | Observation |
| Melting Point (Orthorhombic) | Not explicitly stated in search results |
| Phase Transition | Monotropic transition from monoclinic to orthorhombic form |
| Transition Temperature | 362 K |
| Thermal Stability | The orthorhombic form is stable over a wide temperature range. It is thermally stable up to 230°C.[3] |
Table 2: Thermal properties of this compound polymorphs.[4]
Spectroscopic Properties
Vibrational spectroscopy, specifically FT-IR and Raman, has been employed to differentiate the polymorphic forms based on their distinct intermolecular interactions.
| Spectroscopic Feature | Orthorhombic Polymorph | Monoclinic Polymorph |
| Key Hydrogen Bond | N-H···O | C-H···O |
| FT-IR Spectra | Distinct vibrational modes related to the N-H···O hydrogen bond. | Characterized by vibrational modes associated with C-H···O interactions. |
| Raman Spectra | Shows spectral differences from the monoclinic form, particularly in regions sensitive to intermolecular forces. | Variable-temperature Raman spectra provide evidence of the polymorphic transformation to the orthorhombic form. |
Table 3: Spectroscopic differentiation of this compound polymorphs.[4]
Experimental Protocols
This section details the methodologies for the synthesis, crystallization, and characterization of this compound as described in the available literature.
Synthesis of this compound
A common laboratory synthesis involves the reaction of benzyl (B1604629) chloride with 2-methyl-4-nitroaniline (B30703).[5]
-
Reaction: Combine benzyl chloride and 2-methyl-4-nitroaniline in a suitable solvent.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel using petroleum benzine as the eluent.
-
Purity Confirmation: The purity of the synthesized BNA is confirmed by thin-layer chromatography (TLC).[5]
Crystallization of Polymorphs
The formation of a specific polymorph is highly dependent on the crystallization conditions.
-
Orthorhombic Form (Slow Evaporation):
-
Monoclinic Form: The specific conditions for the crystallization of the monoclinic form are not detailed in the provided search results but it is understood to be a metastable form.
-
Melt Growth (Czochralski Pulling Technique):
-
A solution-grown crystal is used as a seed.
-
The seed crystal is introduced into a melt of BNA maintained at a constant temperature of 102°C.
-
The crystal is pulled from the melt at a controlled rate.[5]
-
Characterization Methods
-
Single Crystal X-ray Diffraction (SCXRD): Used to determine the unit cell parameters and space group of single crystals of the different polymorphs.[5]
-
Powder X-ray Diffraction (PXRD): Confirms the crystal system and lattice parameters of the bulk material. The analysis is typically performed over a 2θ range of 10-40°.[2][3]
-
Differential Scanning Calorimetry (DSC): Investigates the thermal behavior, including melting points and phase transitions. A typical experiment involves heating the sample at a constant rate (e.g., 20 K/min) in a nitrogen atmosphere.[3]
-
Thermogravimetric Analysis (TGA): Determines the thermal stability and decomposition temperature of the material. The analysis is often performed simultaneously with DSC.[3]
-
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques are used to identify the vibrational modes of the molecule and to probe the intermolecular interactions, such as hydrogen bonding, which differ between polymorphs.
-
Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy: Used to determine the optical transparency range of the grown crystals.[5]
Visualizations
The following diagrams illustrate the key processes and relationships in the study of this compound polymorphism.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Relationship between the monoclinic and orthorhombic polymorphs and the techniques used for their characterization.
References
In-Depth Technical Guide to the Thermal Properties of N-benzyl-2-methyl-4-nitroaniline
This technical guide provides a comprehensive overview of the thermal properties of N-benzyl-2-methyl-4-nitroaniline (BNA), a significant organic nonlinear optical (NLO) material. The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its thermal stability and phase behavior through Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Introduction to this compound
This compound is a crystalline organic compound that has garnered significant interest for its excellent nonlinear optical properties, making it a candidate for applications in terahertz (THz) wave generation and other photonic devices. The thermal stability of such materials is a critical parameter that dictates their suitability for practical applications, influencing their synthesis, purification, crystal growth, and operational lifetime. This guide focuses on the characterization of its thermal behavior.
Data Presentation
The thermal properties of this compound have been investigated using DSC and TGA. The following tables summarize the key quantitative data obtained from these analyses.
Table 1: Differential Scanning Calorimetry (DSC) Data
| Parameter | Value | Reference |
| Melting Point (T_m) | 99 °C | [1] |
| Melt Temperature for Crystal Growth | 102 °C | [2] |
Note: The enthalpy of fusion (ΔH_f) has not been explicitly reported in the reviewed literature.
Table 2: Thermogravimetric Analysis (TGA) Data
| Parameter | Value | Reference |
| Onset of Decomposition (T_onset) | ~230 °C | [3] |
| Thermal Stability Limit | Up to 230 °C | [3] |
| Decomposition Profile | Single-stage sharp weight loss | [3] |
Experimental Protocols
The following sections detail the methodologies for the thermal analysis of this compound.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. It is used to determine the melting point and other phase transitions.
Methodology:
-
Sample Preparation: A sample of this compound (typically 3-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.
-
Instrumentation: A calibrated Differential Scanning Calorimeter is used for the analysis.
-
Experimental Conditions:
-
Purge Gas: The DSC cell is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is subjected to a controlled temperature program. A common procedure involves an initial heating ramp to erase the thermal history of the sample, followed by a cooling cycle and a final heating ramp at a constant rate (e.g., 10 °C/min) during which the data is recorded.
-
Temperature Range: The temperature range is set to encompass the melting transition of the material, for instance, from 25 °C to 150 °C.
-
-
Data Analysis: The melting point (T_m) is determined as the onset temperature of the melting endotherm on the DSC curve.
Thermogravimetric Analysis (TGA)
TGA is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition characteristics of a material.
Methodology:
-
Sample Preparation: A small amount of the this compound crystal (typically 5-10 mg) is placed in an appropriate crucible (e.g., alumina (B75360) or platinum).
-
Instrumentation: A thermogravimetric analyzer, such as an STA 409C instrument, is utilized.[3]
-
Experimental Conditions:
-
Purge Gas: The analysis is conducted under a dynamic inert atmosphere, such as nitrogen, with a typical flow rate of 20-50 mL/min to sweep away any gaseous decomposition products.[3]
-
Heating Rate: The sample is heated at a constant rate, for example, 20 K/min.[3]
-
Temperature Range: The temperature is ramped from ambient to a temperature beyond the complete decomposition of the sample (e.g., 25 °C to 600 °C).
-
-
Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset of weight loss indicates the initiation of decomposition. The derivative of the TGA curve (DTG) shows the rate of weight loss and can be used to identify the temperature of the maximum decomposition rate. The analysis of the TGA and DTG traces for this compound reveals that the material is thermally stable up to 230°C, after which a sharp, single-stage weight loss occurs.[3]
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound and the procedural flow of the thermal analysis experiments.
Caption: Workflow for BNA Synthesis and Characterization.
References
Navigating the Solubility Landscape of N-benzyl-2-methyl-4-nitroaniline: A Technical Guide
For Immediate Release
This technical guide offers a comprehensive overview of the solubility characteristics of N-benzyl-2-methyl-4-nitroaniline (BNA), a significant organic nonlinear optical (NLO) material. Tailored for researchers, scientists, and professionals in drug development and materials science, this document synthesizes the available, though limited, public data on BNA's solubility in organic solvents. Crucially, where specific quantitative data is not available, this guide provides a robust framework for its experimental determination, including detailed methodologies and predictive insights based on the solubility of analogous compounds.
Introduction to this compound and its Solubility
This compound is a crystalline organic compound that has garnered interest for its nonlinear optical properties, making it a candidate for applications in areas such as terahertz (THz) wave generation. Understanding its solubility in various organic solvents is paramount for its synthesis, purification, crystal growth, and formulation. The molecular structure, featuring both a polar nitro group and a relatively non-polar benzyl (B1604629) group, suggests a nuanced solubility profile that is dependent on the specific characteristics of the solvent.
Quantitative Solubility Data
A thorough review of scientific literature reveals a notable scarcity of publicly available quantitative data on the solubility of this compound in a broad range of common organic solvents. While some studies mention the measurement of its solubility, the specific data points are often not explicitly provided. For instance, one study notes that the solubility of BNA in various organic solvents was determined gravimetrically, and another indicates its solubility in methanol-water mixtures was assessed, but the numerical values from these studies are not detailed in the available literature.[1][2]
To address this gap, this guide provides a qualitative assessment based on the principle of "like dissolves like" and data from structurally similar compounds, such as 4-methyl-2-nitroaniline. It is anticipated that this compound will exhibit higher solubility in polar aprotic solvents and moderate solubility in polar protic and some non-polar aromatic solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The polar nitro and amine functionalities can interact favorably with the polar aprotic nature of these solvents. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Hydrogen bonding between the solvent and the nitro/amine groups is possible, but the non-polar benzyl and methyl groups may limit solubility. |
| Non-Polar Aromatic | Toluene, Benzene | Moderate to Low | The aromatic rings of the solute and solvent can engage in π-stacking interactions, but the polarity of the nitro group is a counteracting factor. |
| Non-Polar Aliphatic | Hexane, Heptane | Low | The significant difference in polarity between the solute and these non-polar solvents is expected to result in poor solubility. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity that can accommodate both the polar and non-polar regions of the this compound molecule. |
Note: This table is predictive and intended for guidance. Experimental verification is essential for precise applications.
Experimental Protocol for Solubility Determination
To obtain accurate and reliable quantitative solubility data, a standardized experimental protocol is necessary. The isothermal shake-flask method followed by gravimetric or chromatographic analysis is a widely accepted and robust technique.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg or better)
-
Vials with tight-fitting caps
-
Constant temperature orbital shaker or water bath
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a vacuum oven for gravimetric analysis.
Procedure: Isothermal Shake-Flask Method
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the equilibration period is crucial.
-
To each vial, add a known volume or mass of a specific organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C, 30 °C, etc.).
-
Agitate the slurries for a sufficient duration (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached between the dissolved and undissolved solute.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand in the temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.
-
Carefully withdraw a sample of the clear supernatant using a syringe.
-
Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed, clean vial. This step is critical to remove any microscopic undissolved particles.
-
Quantification of Solute
Two primary methods can be employed for the quantification of the dissolved this compound:
A. Gravimetric Method:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the melting point of the solute and sufficient to not cause decomposition.
-
Once all the solvent has been removed, re-weigh the vial containing the solid residue.
-
The mass of the dissolved solute is the difference between the final and initial weights of the vial.
-
The solubility can then be expressed in terms of g/100 mL, g/L, or other appropriate units.
B. High-Performance Liquid Chromatography (HPLC) Method:
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the HPLC to generate a calibration curve (peak area vs. concentration).
-
Sample Analysis: Accurately dilute a known volume or mass of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution (i.e., the solubility) by accounting for the dilution factor.
Visualizing the Experimental Workflow
The following diagrams illustrate the key stages of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
While quantitative solubility data for this compound in a wide array of organic solvents is not readily found in the public domain, this technical guide provides a foundational understanding of its expected solubility behavior. For researchers and professionals requiring precise solubility values for applications in synthesis, purification, and formulation, the detailed isothermal shake-flask method presented herein offers a reliable and accurate approach. The generation of such empirical data will be a valuable contribution to the scientific community, facilitating the further development and application of this promising nonlinear optical material.
References
Synthesis of 2-Methyl-4-nitroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 2-methyl-4-nitroaniline (B30703), a key intermediate in the pharmaceutical and dye industries. This document details the core synthetic pathway, presents quantitative data for process optimization, and provides detailed experimental protocols.
Introduction
2-Methyl-4-nitroaniline is a valuable chemical intermediate used in the synthesis of a variety of organic molecules, including azo dyes and pharmaceutical agents. Its synthesis typically proceeds via a multi-step process starting from a readily available precursor. This guide focuses on the most common and industrially relevant synthetic route, which commences with the protection of the amino group of a toluidine isomer, followed by nitration and subsequent deprotection.
Core Synthetic Pathway
The predominant and most well-documented method for the synthesis of 2-methyl-4-nitroaniline starts from o-toluidine (B26562). The synthesis involves a three-step sequence designed to control the regioselectivity of the nitration reaction. Direct nitration of o-toluidine is generally avoided as it leads to the formation of multiple isomers and oxidation byproducts. The amino group is first protected by acylation, which moderates its activating effect and directs the incoming nitro group primarily to the para position.
The three core steps are:
-
N-Acetylation of o-Toluidine: The amino group of o-toluidine is protected by reacting it with an acylating agent, most commonly acetic anhydride, to form N-acetyl-o-toluidine.
-
Nitration of N-acetyl-o-toluidine: The protected intermediate is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring, yielding N-acetyl-2-methyl-4-nitroaniline.
-
Hydrolysis of N-acetyl-2-methyl-4-nitroaniline: The final step involves the removal of the acetyl protecting group by acid-catalyzed hydrolysis to yield the desired product, 2-methyl-4-nitroaniline.
Quantitative Data Summary
The choice of reagents and reaction conditions can significantly impact the overall yield and purity of the final product. The following table summarizes quantitative data from various reported synthetic protocols.
| Acylating Agent | Overall Yield (%) | Purity (%) | Key Reaction Conditions | Advantages | Disadvantages |
| Acetic Anhydride | 78.4 - 88.8[1] | 97 - 99[1] | Acylation at 100-140°C; Nitration below 30°C; Hydrolysis with concentrated HCl at 90°C.[1] | Readily available and inexpensive. | Can lead to the formation of isomers if conditions are not carefully controlled. |
| p-Toluenesulfonyl Chloride | 95.0[1][2] | High (Implied) | Condensation, nitration, and hydrolysis sequence.[1] | High reported yield.[1][2] | More expensive acylating agent and a more complex process.[2] |
| Benzenesulfonyl Chloride | 80[1][2] | High (Implied) | Nitration at 40-50°C in chlorobenzene, followed by hydrolysis in sulfuric acid.[1][2] | Good yield and an alternative to other acylating agents.[1] | Involves the use of a chlorinated solvent. |
Experimental Protocols
The following are detailed experimental methodologies for the key steps in the synthesis of 2-methyl-4-nitroaniline starting from o-toluidine.
Step 1: N-Acetylation of o-Toluidine
Objective: To protect the amino group of o-toluidine by acetylation.
Method:
-
In a 250 mL three-necked flask, add 45g (0.75 mol) of acetic acid.
-
With stirring, slowly add 32.1g (0.3 mol) of o-toluidine, ensuring the temperature does not exceed 60°C.[1]
-
After the addition is complete, heat the mixture to 100°C and maintain it under reflux for 4 hours.[1]
-
During the reflux, continuously remove the water generated in the reaction.[1]
-
After 4 hours, cool the reaction mixture. The product, N-acetyl-o-toluidine, will be used directly in the next step.
Step 2: Nitration of N-acetyl-o-toluidine
Objective: To introduce a nitro group at the para position of the N-acetyl-o-toluidine.
Method:
-
Cool the reaction mixture from the previous step.
-
Slowly add 32g (0.33 mol) of concentrated nitric acid (65%) to the reaction mixture.[3]
-
During the addition, maintain the temperature below 30°C using a water bath for cooling.[3]
-
After the addition is complete, stir the mixture at 30°C for 5 hours.[3]
-
Pour the reaction mixture into cold water (at 10°C) to precipitate the yellow solid product, N-acetyl-2-methyl-4-nitroaniline.[3]
-
Filter the solid and dry it for the next step.
Step 3: Hydrolysis of N-acetyl-2-methyl-4-nitroaniline
Objective: To deprotect the amino group to obtain the final product.
Method:
-
In a 250 mL flask, add 75 mL of concentrated hydrochloric acid (35%).[3]
-
Add the dried N-acetyl-2-methyl-4-nitroaniline from the previous step to the acid.
-
After the reaction is complete, cool the solution.
-
Neutralize the reaction mixture by adding a 30% sodium hydroxide (B78521) solution until the pH reaches 1.5, which will cause the precipitation of a yellow solid.[3]
-
Filter the precipitate and recrystallize it from an 80% aqueous ethanol (B145695) solution to obtain pure 2-methyl-4-nitroaniline.[1][3]
-
Dry the final product. The expected melting point is in the range of 129-131°C.[3]
Visualizations
The following diagrams illustrate the overall synthetic workflow and the logical relationship between the steps.
Caption: Overall workflow for the synthesis of 2-methyl-4-nitroaniline.
Caption: Logical flow of the experimental protocol.
References
An In-depth Technical Guide to the Chemical Stability and Degradation of N-benzyl-2-methyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzyl-2-methyl-4-nitroaniline is a substituted aniline (B41778) derivative with a molecular structure suggesting its potential utility in various chemical syntheses, including as an intermediate in the development of pharmaceuticals and other specialty chemicals. Understanding the chemical stability and degradation profile of this compound is paramount for ensuring its quality, safety, and efficacy in any application. This technical guide provides a comprehensive overview of the potential degradation pathways of this compound under various stress conditions, detailed experimental protocols for stability testing, and methods for the identification of potential degradation products. While specific experimental data for this molecule is not extensively available in public literature, this guide extrapolates likely degradation behaviors based on the known chemistry of structurally related nitroaromatic compounds and N-substituted anilines.
Chemical Properties
A summary of the key chemical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 201157-13-3 | [1][2][3][4] |
| Molecular Formula | C₁₄H₁₄N₂O₂ | [1][2][4] |
| Molecular Weight | 242.27 g/mol | [2][3] |
| Melting Point | 99 °C | [2] |
| Appearance | Yellowish solid (typical for nitroanilines) | Inferred |
| IUPAC Name | This compound | [3] |
Potential Degradation Pathways
The chemical structure of this compound contains several functional groups susceptible to degradation: the nitro group, the secondary amine linkage, and the aromatic rings. The presence of a methyl group ortho to the amine can also influence its reactivity. The following sections outline the most probable degradation pathways under different stress conditions.
Hydrolytic Degradation
Hydrolysis is a key degradation pathway for many pharmaceutical compounds. For this compound, the C-N bond of the secondary amine could be susceptible to cleavage under acidic or basic conditions, although this bond is generally more stable than an ester or amide bond.
-
Acidic Conditions: In a strongly acidic medium, protonation of the amine nitrogen could potentially facilitate the cleavage of the benzyl (B1604629) group, leading to the formation of 2-methyl-4-nitroaniline (B30703) and benzyl alcohol or benzyl chloride (depending on the acid used).
-
Basic Conditions: Under strong basic conditions, the degradation is expected to be slower. However, prolonged exposure to high pH and temperature could still lead to the cleavage of the C-N bond.
A general workflow for investigating hydrolytic degradation is depicted below.
Caption: Workflow for Hydrolytic Stability Testing.
Oxidative Degradation
The secondary amine and the electron-rich aromatic rings are susceptible to oxidation. Common oxidizing agents used in forced degradation studies include hydrogen peroxide (H₂O₂).
-
N-Oxidation: The secondary amine can be oxidized to form an N-oxide or hydroxylamine (B1172632) derivatives.
-
N-Debenzylation: Oxidative cleavage of the benzyl group is a plausible pathway, yielding 2-methyl-4-nitroaniline and benzaldehyde. This is a common metabolic pathway for N-benzylanilines.[5]
-
Ring Hydroxylation: The aromatic rings can be hydroxylated, particularly at positions activated by the amine group.
-
Nitro Group Reduction: While oxidation is the primary focus, under certain conditions, the nitro group could be reduced to a nitroso, hydroxylamino, or amino group.
The potential oxidative degradation pathways are illustrated in the following diagram.
Caption: Potential Oxidative Degradation Routes.
Photolytic Degradation
Nitroaromatic compounds are often susceptible to photodegradation. Upon absorption of UV or visible light, the molecule can be excited to a higher energy state, leading to various reactions.
-
Nitro Group Rearrangement: The excited nitro group can undergo rearrangement to form a nitrite (B80452) ester, which can then lead to the formation of phenolic compounds.
-
Radical Reactions: Photolysis can generate free radicals, initiating a cascade of degradation reactions. The photocatalytic degradation of anilines is known to proceed via hydroxyl radical attack, leading to hydroxylated intermediates and eventual ring cleavage.[6][7]
-
N-Debenzylation: The C-N bond may be cleaved upon photoexcitation.
The general process of a photostability study is outlined below.
Caption: Workflow for Photostability Assessment.
Thermal Degradation
As a solid or in solution, this compound may degrade upon exposure to high temperatures. The presence of an ortho-methyl group to a nitro group can introduce specific thermal degradation pathways. For instance, o-nitrotoluene is known to undergo intramolecular rearrangement to form anthranil.[1][2] A similar pathway could be possible for this compound, potentially involving the methyl group and the nitro group. The high energy of the C-NO₂ bond in nitroaromatic compounds suggests that their thermal decomposition can be energetic.[2]
Summary of Forced Degradation Conditions and Potential Degradants
The following table summarizes the recommended stress conditions for forced degradation studies and the likely degradation products.
Table 2: Forced Degradation Conditions and Potential Degradation Products
| Stress Condition | Reagents and Conditions | Potential Degradation Products | Analytical Method |
| Acid Hydrolysis | 0.1 M - 1 M HCl, 60-80°C | 2-methyl-4-nitroaniline, Benzyl alcohol | RP-HPLC-UV/MS |
| Base Hydrolysis | 0.1 M - 1 M NaOH, 60-80°C | 2-methyl-4-nitroaniline, Benzyl alcohol | RP-HPLC-UV/MS |
| Oxidation | 3-30% H₂O₂, Room Temperature | N-oxide, 2-methyl-4-nitroaniline, Benzaldehyde, Hydroxylated derivatives | RP-HPLC-UV/MS |
| Photolysis | UV/Vis light exposure (ICH Q1B) | Phenolic compounds, Ring-opened products, Debenzylated products | RP-HPLC-UV/MS |
| Thermal | Dry heat (e.g., 105°C) or in solution | Intramolecular rearrangement products (e.g., anthranil-like), Debenzylated products | RP-HPLC-UV/MS, GC-MS |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible stability data. The following are generalized protocols that can be adapted for this compound.
General Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Working Solutions: For each stress condition, dilute the stock solution with the respective stressor (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to a final concentration of about 100 µg/mL.
Protocol for Hydrolytic Degradation
-
Prepare three sets of working solutions: acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (water).
-
Transfer the solutions into sealed vials.
-
Place the vials in a thermostatically controlled water bath or oven at a specified temperature (e.g., 60°C).
-
Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Dilute the samples with the mobile phase to an appropriate concentration for HPLC analysis.
Protocol for Oxidative Degradation
-
Prepare a working solution of the compound in 3% H₂O₂.
-
Keep the solution at room temperature and protected from light.
-
Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quench the reaction if necessary (e.g., by adding a small amount of sodium bisulfite).
-
Dilute the samples for HPLC analysis.
Protocol for Photolytic Degradation
-
Prepare a working solution of the compound in a suitable solvent (e.g., water/methanol).
-
Place the solution in a photostability chamber and expose it to a light source that complies with ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, in the same chamber.
-
Withdraw samples from both the exposed and control solutions at appropriate time intervals.
-
Analyze the samples by HPLC.
Protocol for Thermal Degradation (Solid State)
-
Place a known amount of the solid compound in a thin layer in a petri dish.
-
Expose the sample to a high temperature in a controlled oven (e.g., 105°C).
-
At various time points, withdraw a small amount of the solid, dissolve it in a suitable solvent, and analyze by HPLC.
Analytical Methodology
A stability-indicating analytical method is required to separate the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
Recommended HPLC Method (Starting Conditions)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or phosphoric acid for better peak shape). For example, start with 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., determined by a PDA detector).
-
Injection Volume: 10 µL.
For the identification of unknown degradation products, HPLC coupled with mass spectrometry (LC-MS) is indispensable. The mass-to-charge ratio of the degradation products can provide crucial information about their molecular weight and elemental composition, aiding in structure elucidation.
Conclusion
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 3. This compound | C14H14N2O2 | CID 2851650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 201157-13-3 | Buy Now [molport.com]
- 5. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-benzyl-2-methyl-4-nitroaniline from Benzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of N-benzyl-2-methyl-4-nitroaniline, a valuable intermediate in organic synthesis, particularly in the development of nonlinear optical (NLO) materials.[1][2] The protocol details the N-alkylation of 2-methyl-4-nitroaniline (B30703) with benzyl (B1604629) chloride. The procedure is based on established methods for the N-benzylation of anilines, adapted for the specific reactivity of the substituted starting material.[3][4] This guide includes a detailed experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and success in the laboratory setting.
Introduction
This compound is a key organic compound utilized in materials science, particularly for its nonlinear optical properties.[2] The synthesis involves the formation of a carbon-nitrogen bond between the nitrogen atom of 2-methyl-4-nitroaniline and the benzylic carbon of benzyl chloride. The presence of an electron-withdrawing nitro group on the aniline (B41778) ring decreases the nucleophilicity of the amino group, necessitating specific reaction conditions to achieve a good yield.[5] This protocol outlines a reliable method for this synthesis, including purification and characterization steps.
Reaction Scheme
The overall reaction is as follows:

2-methyl-4-nitroaniline reacts with benzyl chloride in the presence of a base to yield this compound and the corresponding salt byproduct.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference/Notes |
| Reactants | ||
| 2-methyl-4-nitroaniline (Molar Mass: 152.15 g/mol ) | 1.0 eq | |
| Benzyl Chloride (Molar Mass: 126.58 g/mol ) | 1.05 - 1.2 eq | A slight excess may be used to ensure complete reaction of the aniline. |
| Base (e.g., K₂CO₃, NaHCO₃) | 2.0 - 3.0 eq | A stronger base may be required due to the reduced nucleophilicity of the aniline.[5] |
| Solvent | ||
| Acetonitrile (B52724) (CH₃CN) or Dimethylformamide (DMF) | 5-10 mL per gram of aniline | Polar aprotic solvents are generally preferred.[5] |
| Reaction Conditions | ||
| Temperature | 80 - 100 °C | Elevated temperatures are typically required.[5] |
| Reaction Time | 12 - 24 hours | Monitored by Thin Layer Chromatography (TLC). |
| Product | ||
| This compound (Molar Mass: 242.27 g/mol )[6] | ||
| Expected Yield | 70 - 85% | Dependent on reaction scale and purification efficiency. |
| Appearance | Yellow solid | |
| Melting Point | ~102 °C[1] |
Experimental Protocol
4.1. Materials and Equipment
-
2-methyl-4-nitroaniline
-
Benzyl chloride (freshly distilled for best results)[3]
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
4.2. Reaction Procedure
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyl-4-nitroaniline (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension (approximately 5-10 mL per gram of the aniline).
-
Reagent Addition: While stirring, add benzyl chloride (1.1 eq) to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (around 82°C for acetonitrile) and maintain this temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting aniline on TLC), cool the mixture to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with a small amount of ethyl acetate.
-
Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
4.3. Purification
-
Column Chromatography: The crude product is purified by flash column chromatography on silica gel.[1]
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane (B109758) or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).
-
Collect the fractions containing the desired product (monitor by TLC).
-
-
Recrystallization: Combine the pure fractions and remove the solvent under reduced pressure. The resulting solid can be further purified by recrystallization from a suitable solvent system, such as ethanol (B145695) or a mixture of ethyl acetate and hexane, to yield the pure this compound as a yellow solid.[2]
4.4. Characterization
The identity and purity of the final product can be confirmed by standard analytical techniques such as:
-
Melting Point: Compare the observed melting point with the literature value.
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
-
FT-IR Spectroscopy: To identify the functional groups present.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Benzyl chloride is a lachrymator and a potential carcinogen; handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acetonitrile and other organic solvents are flammable and toxic. Avoid inhalation and contact with skin.
-
Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.
-
Use freshly distilled benzyl chloride to avoid impurities that may hinder the reaction.[3]
-
Increase the reaction time or temperature if the reaction is sluggish.
-
Consider using a stronger base or a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, which has been shown to be effective in similar reactions.[7]
-
-
Side Products:
-
The formation of the N,N-dibenzylated product is a possible side reaction. Using a slight excess of the aniline or not driving the reaction to 100% completion can help minimize this.
-
Careful purification by column chromatography is crucial to separate the desired mono-benzylated product from any starting material and side products.
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 201157-13-3 | Benchchem [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C14H14N2O2 | CID 2851650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes: Single Crystal Growth of N-benzyl-2-methyl-4-nitroaniline (BNA)
Introduction
N-benzyl-2-methyl-4-nitroaniline (BNA) is an organic nonlinear optical (NLO) material with significant potential in photonics and optoelectronics. Its large second-order NLO susceptibility, chemical stability, and favorable crystal structure make it a prime candidate for applications such as frequency conversion and terahertz (THz) wave generation.[1][2][3] Efficient THz generation, in particular, is of great interest for applications in spectroscopy, imaging, and security screening, areas relevant to both materials science and drug development. The Bridgman method is a melt-growth technique well-suited for producing large, high-quality single crystals of organic materials like BNA, offering advantages over solution growth methods which can suffer from solvent inclusions.[4][5]
Principle of the Bridgman Method
The Bridgman method, also known as the Bridgman-Stockbarger technique, is based on the directional solidification of a molten material in a temperature gradient.[6][7] A polycrystalline BNA charge is melted in a sealed ampoule within a two-zone furnace. The ampoule is then slowly translated from the hotter zone to a cooler zone.[7][8] Crystallization begins at the coolest point, often a pointed tip or a seed crystal at the bottom of the ampoule, and proceeds steadily upwards as the ampoule moves through the temperature gradient, ideally forming a single, continuous crystal.[7][9]
Experimental Protocols
Synthesis and Purification of BNA Raw Material
High-purity starting material is critical for growing defect-free single crystals. The following is a typical laboratory-scale synthesis protocol.
Materials:
-
Benzyl (B1604629) chloride
-
Anhydrous potassium carbonate
-
Ethanol
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether and ethyl acetate (B1210297) (or similar solvent system)
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-4-nitroaniline in ethanol.
-
Addition of Reagents: Add anhydrous potassium carbonate to the solution, followed by the slow, dropwise addition of benzyl chloride while stirring.
-
Reflux: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by Thin Layer Chromatography - TLC).
-
Workup: After cooling, filter the mixture to remove inorganic salts. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude BNA product.
-
Purification (Column Chromatography): Purify the crude product using column chromatography with a silica gel stationary phase.[10] Elute with a suitable solvent system (e.g., a gradient of petroleum ether and ethyl acetate) to separate BNA from unreacted starting materials and byproducts.[10]
-
Recrystallization: Further purify the BNA fraction obtained from chromatography by recrystallization from a suitable solvent, such as aqueous methanol, to achieve high purity suitable for crystal growth.[2][11]
-
Purity Confirmation: Confirm the purity of the synthesized BNA using techniques like melting point determination, Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy.[12]
Bridgman Method Protocol for BNA Single Crystal Growth
Apparatus:
-
Two-zone vertical Bridgman furnace with precise temperature controllers.
-
Borosilicate or quartz ampoule with a conical tip (dimensions can vary, e.g., 15 mm diameter, 150 mm length).
-
Vacuum pump and sealing torch.
-
Translation system for controlled lowering of the ampoule.
Protocol:
-
Ampoule Preparation: Thoroughly clean the ampoule with acids (e.g., aqua regia), followed by rinsing with deionized water and acetone, and finally drying in an oven.
-
Material Loading: Load the high-purity, synthesized BNA powder into the ampoule.
-
Evacuation and Sealing: Connect the ampoule to a vacuum system and evacuate to a pressure of approximately 10⁻⁵ to 10⁻⁶ Torr to prevent oxidation and decomposition of the material at high temperatures. Seal the ampoule under vacuum using a torch.
-
Furnace Setup: Place the sealed ampoule in the two-zone Bridgman furnace.
-
Melting and Soaking: Set the temperature of the upper (hot) zone to be about 10-20 °C above the melting point of BNA (approx. 105-106 °C) and the lower (cold) zone to be below the melting point. Allow the material to melt completely and homogenize in the hot zone for several hours (soaking period).
-
Crystal Growth (Lowering): Begin the translation of the ampoule from the hot zone to the cold zone at a very slow and controlled rate. A typical lowering rate for organic crystals is in the range of 0.5 to 2 mm/hour.[8] A steep temperature gradient is maintained at the solid-liquid interface.
-
Cooling: Once the entire length of the ampoule has passed through the temperature gradient, the solidification is complete. Slowly cool the entire furnace to room temperature over a period of 24-48 hours to prevent thermal shock and cracking of the grown crystal.
-
Crystal Retrieval: Carefully retrieve the ampoule from the furnace and break it to extract the BNA single crystal boule.
Crystal Cutting and Polishing
Protocol:
-
Orientation: Orient the grown BNA crystal using X-ray diffraction techniques to identify the desired crystallographic planes.
-
Cutting: Cut the crystal into wafers of desired thickness using a low-speed diamond saw or a wet-thread saw to minimize mechanical stress.
-
Polishing: Polish the cut surfaces to an optical finish using progressively finer grades of polishing papers and powders (e.g., alumina (B75360) or diamond paste) with a suitable lubricant. BNA can be polished using conventional methods due to its chemical stability.[1]
Data Presentation
Table 1: Physicochemical and Crystallographic Properties of BNA
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₁₄N₂O₂ | [13] |
| Molecular Weight | 242.27 g/mol | [13] |
| Melting Point | ~105-106 °C | [12] |
| Crystal System | Orthorhombic | [11][12] |
| Space Group | Pna2₁ | [11] |
| Lattice Parameters | a = 5.624 Å, b = 7.255 Å, c = 19.571 Å |[11] |
Table 2: Typical Bridgman Growth Parameters for BNA
| Parameter | Typical Value |
|---|---|
| Hot Zone Temperature | 115-125 °C |
| Cold Zone Temperature | 85-95 °C |
| Temperature Gradient | 20-40 °C/cm |
| Ampoule Lowering Rate | 0.5 - 2.0 mm/hr |
| Soaking Time | 10-24 hours |
| Cooling Rate | 5-10 °C/hr |
Table 3: Optical and Thermal Properties of BNA Single Crystals
| Property | Value / Range | Reference |
|---|---|---|
| Optical Transparency Range | 450 nm - 1600 nm | [5] |
| UV Cut-off Wavelength | ~450 nm | [14] |
| Second Harmonic Generation (SHG) Efficiency | ~3 times that of KDP | [12] |
| THz Generation Range | 0.1 - 15 THz | [2][11] |
| Thermal Stability (Decomposition Temp.) | > 250 °C |[12] |
Visualizations
References
- 1. OPG [opg.optica.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 201157-13-3 | Benchchem [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. youtube.com [youtube.com]
- 7. Crystal growth – Alineason [alineason.com]
- 8. Versatile Transparent-Melt Crystal-Growth Systems for Organic Nonlinear Optical Materials Using Bridgman-Stockbarger Technique - Tech Briefs [techbriefs.com]
- 9. Bridgman–Stockbarger method - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound | C14H14N2O2 | CID 2851650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Comprehensive characterization of terahertz generation with the organic crystal BNA [opg.optica.org]
Application Notes and Protocols for the Solution Growth of N-benzyl-2-methyl-4-nitroaniline (MBANP) Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzyl-2-methyl-4-nitroaniline (MBANP), also referred to in literature as BNA, is an organic nonlinear optical (NLO) crystal with significant potential in various applications, including terahertz (THz) wave generation. Its favorable chemical stability and non-deliquescent nature make it a robust material for optical applications. The growth of high-quality single crystals is paramount for harnessing its full potential. Solution growth techniques, particularly the slow evaporation method, have been demonstrated to yield crystals of superior quality compared to melt growth techniques such as the Bridgman method.
These application notes provide a comprehensive overview of the solution growth of MBANP crystals, detailing the necessary protocols for synthesis, crystal growth, and characterization.
Synthesis of this compound
The synthesis of MBANP is typically achieved through the reaction of benzyl (B1604629) chloride with 2-methyl-4-nitroaniline (B30703). Following the reaction, purification is crucial to obtain a high-purity starting material for crystal growth.
Protocol for Synthesis and Purification:
-
Reaction: Combine benzyl chloride and 2-methyl-4-nitroaniline in a suitable reaction vessel. The specific molar ratios and reaction conditions (e.g., temperature, reaction time, and catalyst) should be optimized based on laboratory-specific setups.
-
Purification:
-
Column Chromatography: The crude product is purified using column chromatography with a suitable stationary phase (e.g., silica (B1680970) gel) and eluent to separate the desired product from unreacted starting materials and byproducts.
-
Recrystallization: Further purification is achieved by repeated recrystallization from a suitable solvent, such as methanol (B129727) or aqueous methanol, to yield high-purity MBANP.
-
Solution Growth of MBANP Crystals
The slow evaporation solution technique (SEST) is a widely used and effective method for growing high-quality MBANP single crystals. This method relies on the gradual evaporation of a solvent from a saturated solution, leading to a state of supersaturation and subsequent crystal nucleation and growth.
Solvent Selection and Solubility
The choice of solvent is a critical factor that influences the morphology and quality of the grown crystals. Polar protic and aprotic solvents have been investigated for the growth of MBANP. Methanol and aqueous methanol have been successfully used. The solubility of MBANP in aqueous methanol has been measured in the temperature range of 30°C to 50°C, with a saturated solution being prepared at 40°C.
Table 1: Solubility of MBANP in Aqueous Methanol
| Temperature (°C) | Solubility ( g/100 mL) |
| 30 | Data not available |
| 40 | Saturated Solution |
| 50 | Data not available |
Protocol for Slow Evaporation Solution Growth
-
Preparation of Saturated Solution:
-
Dissolve the purified MBANP powder in a selected solvent (e.g., methanol or aqueous methanol) at a slightly elevated temperature (e.g., 40°C) with continuous stirring until a saturated solution is obtained.
-
Filter the hot saturated solution using a pre-warmed funnel and filter paper to remove any undissolved impurities.
-
-
Crystal Growth:
-
Transfer the filtered solution into a clean, undisturbed container (e.g., a beaker or crystallizing dish).
-
Cover the container with a perforated lid (e.g., paraffin (B1166041) film with a few pinholes) to control the rate of solvent evaporation. A slower evaporation rate generally leads to larger and higher-quality crystals.
-
Place the container in a vibration-free and temperature-controlled environment.
-
-
Harvesting:
-
Once the crystals have grown to the desired size, carefully decant the mother liquor.
-
Gently wash the harvested crystals with a small amount of a suitable solvent in which the crystal has low solubility to remove any residual mother liquor.
-
Dry the crystals at room temperature.
-
Characterization of MBANP Crystals
A thorough characterization of the grown crystals is essential to confirm their identity, purity, and quality.
X-ray Diffraction (XRD)
Powder XRD is used to determine the crystal structure and lattice parameters.
Table 2: Crystallographic Data for MBANP
| Parameter | Value |
| Crystal System | Orthorhombic[1] |
| Space Group | Pna2₁ |
| a | 5.624 Å[1] |
| b | 7.255 Å[1] |
| c | 19.571 Å[1] |
Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is performed to identify the functional groups present in the MBANP molecule.
Table 3: FTIR Peak Assignments for MBANP
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | N-H stretching |
| ~3100-3000 | Aromatic C-H stretching |
| ~2950-2850 | Aliphatic C-H stretching |
| ~1600 | C=C aromatic stretching |
| ~1520 | NO₂ asymmetric stretching |
| ~1340 | NO₂ symmetric stretching |
Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.
UV-Vis-NIR Spectroscopy: This technique is used to determine the optical transparency window of the crystal.
Thermal Analysis
Thermal stability is a critical parameter for materials intended for use in optical devices. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal properties of MBANP.
Table 4: Thermal Properties of MBANP
| Parameter | Value |
| Thermal Stability (TGA) | Stable up to 230°C[2] |
| Melting Point (DSC) | Data not available |
Nonlinear Optical (NLO) Properties
The second-harmonic generation (SHG) efficiency of MBANP is a key indicator of its NLO activity. The Kurtz-Perry powder technique is a common method for evaluating the SHG efficiency.
Table 5: Nonlinear Optical Properties of MBANP
| Parameter | Value |
| SHG Efficiency | 56 times that of KDP[2] |
Visualizations
Caption: Experimental workflow for the synthesis, solution growth, and characterization of MBANP crystals.
Caption: Logical relationship of key stages in the solution growth of MBANP crystals.
References
Czochralski pulling technique for N-benzyl-2-methyl-4-nitroaniline growth
Application Notes and Protocols for the Czochralski Pulling of N-benzyl-2-methyl-4-nitroaniline (BNMNA) Single Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (BNMNA) is an organic nonlinear optical (NLO) crystal with significant potential for applications in terahertz (THz) wave generation and detection.[1] For professionals in pharmaceutical development, the relevance of BNMNA lies in its application in THz spectroscopy, an emerging analytical technique for the characterization of active pharmaceutical ingredients (APIs), excipients, and final dosage forms.[2] THz spectroscopy can provide valuable information on the solid-state properties of pharmaceutical materials, including polymorphism, crystallinity, and coating integrity.[2][3] High-quality, large single crystals of BNMNA are essential for efficient THz generation. The Czochralski pulling technique is a promising method for growing such crystals from a melt.
These application notes provide a detailed protocol for the synthesis, purification, and subsequent single crystal growth of BNMNA using the Czochralski pulling technique.
Material Synthesis and Purification
High-purity starting material is crucial for the growth of high-quality single crystals. The synthesis of BNMNA is typically achieved through the reaction of benzyl (B1604629) chloride with 2-methyl-4-nitroaniline (B30703).[1][4] Subsequent purification is necessary to remove unreacted starting materials and byproducts.
Synthesis Protocol
A common laboratory-scale synthesis procedure is as follows:
-
In a round-bottom flask, dissolve 2-methyl-4-nitroaniline in a suitable solvent.
-
Slowly add benzyl chloride to the solution.
-
The reaction mixture is then heated under reflux for several hours.
-
After cooling, the crude product is precipitated.
Purification Protocol
Purification of the synthesized BNMNA is critical and is typically performed using column chromatography followed by recrystallization.[1][4]
-
Column Chromatography:
-
The crude BNMNA is dissolved in a minimal amount of a suitable solvent and loaded onto a silica (B1680970) gel column.
-
Elution is performed using a solvent system such as petroleum benzine.[1]
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify the pure product.[1]
-
-
Recrystallization:
-
The purified fractions from column chromatography are combined, and the solvent is evaporated.
-
The resulting solid is then recrystallized multiple times from a solvent like methanol (B129727) to achieve high purity.[4]
-
Table 1: Summary of Synthesis and Purification Parameters
| Parameter | Description | Reference |
| Reactants | Benzyl chloride and 2-methyl-4-nitroaniline | [1][4] |
| Purification Method 1 | Column chromatography with silica gel | [1] |
| Eluent for Chromatography | Petroleum benzine | [1] |
| Purity Check | Thin-layer chromatography (TLC) | [1] |
| Purification Method 2 | Multiple recrystallizations | [4] |
| Recrystallization Solvent | Methanol | [4] |
Czochralski Crystal Growth of BNMNA
The Czochralski method involves the pulling of a single crystal from a melt of the same material. A seed crystal is introduced into the molten BNMNA, and as it is slowly pulled upwards and rotated, the melt solidifies at the interface, forming a larger single crystal.
Seed Crystal Preparation
A high-quality seed crystal is essential for successful Czochralski growth. Seed crystals of BNMNA are typically grown from a solution.[1]
-
Prepare a saturated solution of purified BNMNA in a suitable solvent (e.g., acetone).
-
Allow the solvent to evaporate slowly at a constant temperature.
-
Small, well-formed single crystals will nucleate and grow.
-
Select a crystal with good morphology and without visible defects to be used as the seed.
Czochralski Pulling Protocol
-
Melt Preparation:
-
Load the high-purity, polycrystalline BNMNA into a suitable crucible (the choice of material should consider its reactivity with molten BNMNA).
-
Heat the crucible in a Czochralski furnace under an inert atmosphere to a temperature slightly above the melting point of BNMNA (the melting point is approximately 102 °C).[1]
-
-
Seeding:
-
Mount the prepared seed crystal onto a pull rod.
-
Lower the seed crystal until it just touches the surface of the molten BNMNA.
-
Allow the seed to partially melt to ensure a good interface with the melt.
-
-
Crystal Pulling:
-
Slowly pull the seed crystal upwards while simultaneously rotating it.
-
The pulling rate and rotation rate are critical parameters that control the crystal diameter and quality.
-
Maintain a constant melt temperature throughout the growth process.[1]
-
A very low pulling rate, such as 25 µm/h, has been reported to minimize the formation of inclusions in a related high-temperature solution growth method.[1]
-
-
Cooling:
-
After the desired crystal length is achieved, slowly withdraw the crystal from the melt.
-
Cool the grown crystal to room temperature over several hours to prevent thermal shock and cracking.
-
Table 2: Czochralski Growth Parameters for BNMNA
| Parameter | Value/Range | Notes | Reference |
| Melt Temperature | 102 °C (constant) | The melt should be maintained at a stable temperature just above the melting point. | [1] |
| Pulling Rate | Optimization required; a very low rate of 25 µm/h has been used in a related method to reduce inclusions. | Slower pulling rates generally lead to higher crystal quality. | [1] |
| Rotation Rate | Optimization required | Affects the shape of the crystal-melt interface and dopant/impurity distribution. | |
| Atmosphere | Inert gas (e.g., Argon) | Prevents oxidation of the molten BNMNA. | |
| Seed Crystal | Solution-grown BNMNA crystal | A high-quality seed with good morphology is crucial. | [1] |
Characterization of BNMNA Single Crystals
The grown BNMNA crystals should be characterized to assess their quality and properties.
-
Single Crystal X-ray Diffraction (SCXRD): To confirm the crystal structure and orientation.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the crystal.
-
UV-vis-NIR Spectroscopy: To determine the optical transmission window of the crystal.
-
High-Resolution X-ray Diffraction (HRXRD): To evaluate the crystalline perfection.
-
Terahertz Time-Domain Spectroscopy (THz-TDS): To assess the THz generation efficiency.
Experimental Workflows and Diagrams
Logical Relationship for BNMNA Application in Pharmaceutical Analysis
Caption: Logical flow from BNMNA synthesis to its application in pharmaceutical analysis via THz spectroscopy.
Experimental Workflow for BNMNA Crystal Growth
Caption: Step-by-step experimental workflow for the Czochralski growth of BNMNA single crystals.
References
Application Note: Purification of N-benzyl-2-methyl-4-nitroaniline by Column Chromatography
AN-001 | For Research Use Only
Abstract
This application note provides a detailed protocol for the purification of N-benzyl-2-methyl-4-nitroaniline using silica (B1680970) gel column chromatography. This technique is essential for obtaining high-purity material required for subsequent applications in research and drug development. The protocol covers the optimization of the mobile phase using Thin-Layer Chromatography (TLC), column preparation, sample application, elution, and product isolation.
Introduction
This compound (BNA) is an organic compound with applications in various fields, including the development of nonlinear optical materials.[1][2] For these applications, high purity of the compound is critical. Synthesis of BNA often results in a crude product containing unreacted starting materials and by-products. Column chromatography is a fundamental and highly effective method for separating and purifying individual compounds from such mixtures.[3]
The principle of this separation relies on the differential partitioning of the mixture's components between a stationary phase and a mobile phase.[3] In this protocol, we employ normal-phase chromatography, using polar silica gel as the stationary phase and a less polar solvent mixture as the mobile phase (eluent).[3] Compounds with higher polarity will have a stronger affinity for the silica gel and will elute more slowly, while less polar compounds will travel through the column more quickly with the mobile phase.[3] Due to the basic nature of the amine group in BNA, tailing or streaking on the acidic silica gel can be an issue.[4] This protocol addresses this by suggesting the addition of a small amount of triethylamine (B128534) (TEA) to the mobile phase to improve separation efficiency.
Materials and Equipment
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)[3]
-
Hexane (B92381) (or Petroleum Ether), HPLC grade
-
Ethyl Acetate (B1210297), HPLC grade
-
Triethylamine (TEA), optional
-
Dichloromethane (for sample loading)
-
Glass chromatography column with stopcock
-
TLC plates (silica gel coated, F254)[3]
-
TLC developing chambers
-
UV lamp (254 nm) for visualization
-
Beakers, Erlenmeyer flasks, and test tubes/fraction collection vials
-
Capillary tubes for TLC spotting
-
Rotary evaporator
-
Cotton or glass wool and sand
Experimental Protocols
Protocol 1: Mobile Phase Optimization using Thin-Layer Chromatography (TLC)
The initial and most critical step is to determine the optimal solvent system (mobile phase) that provides good separation of BNA from impurities. The target Retention Factor (Rf) for the product should ideally be between 0.2 and 0.4 to ensure efficient elution from the column.[3][5]
-
Preparation: Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20).[5] If streaking is observed, add 0.5-1% triethylamine to each solvent mixture.
-
Sample Spotting: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane. Using a capillary tube, carefully spot the solution onto the baseline of a TLC plate.[3]
-
Development: Place the spotted TLC plate into a developing chamber. Allow the solvent front to ascend until it is about 1 cm from the top of the plate.[5]
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the separated spots under a UV lamp. Circle the spots.
-
Rf Calculation: Calculate the Rf value for the BNA spot and any visible impurities for each solvent system using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[3]
-
Selection: Choose the solvent system that gives the best separation between the BNA spot and impurities, with the BNA Rf value in the target range of 0.2-0.4.[5]
Protocol 2: Column Chromatography Purification
-
Column Packing (Slurry Method):
-
Secure the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[5]
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane).[3] The slurry should have a pourable consistency.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.[3]
-
Add a protective layer of sand on top of the silica gel bed to prevent disturbance.[3]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, the column must not be allowed to run dry at any point. [3]
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude BNA sample in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude sample) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.[6]
-
Carefully add this powder onto the top of the packed column, ensuring an even layer.[6]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase selected from the TLC optimization (e.g., 90:10 Hexane:Ethyl Acetate) to the column.[7]
-
Open the stopcock and begin collecting the eluent in a series of labeled test tubes or flasks (fractions).[8]
-
Maintain a constant flow of the mobile phase through the column. If the separation is difficult, a gradient elution can be performed by gradually increasing the proportion of the more polar solvent (ethyl acetate).[7]
-
-
Analysis of Fractions and Product Isolation:
-
Monitor the collected fractions using TLC to identify which ones contain the pure this compound.[8] Spot multiple fractions on the same TLC plate along with a spot of the original crude mixture as a reference.
-
Combine the fractions that contain only the pure product.[3]
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.[6]
-
Assess the purity of the final product using analytical techniques such as NMR, mass spectrometry, or melting point determination.[3]
-
Data Presentation
Table 1: Hypothetical TLC Data for Mobile Phase Optimization. This table provides representative data for selecting a suitable mobile phase for the column chromatography of this compound.
| Solvent System (Hexane:Ethyl Acetate) | Rf of BNA | Rf of Main Impurity | Observations |
| 95:5 | 0.15 | 0.25 | Poor separation, spots are too close. |
| 90:10 | 0.30 | 0.55 | Good separation, ideal Rf for BNA. [5] |
| 80:20 | 0.52 | 0.78 | Rf values are too high; poor retention. |
| 90:10 + 1% TEA | 0.32 | 0.57 | Good separation with reduced spot tailing. |
Visualizations
Figure 1. Workflow for the purification of this compound.
References
Recrystallization Methods for N-benzyl-2-methyl-4-nitroaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of N-benzyl-2-methyl-4-nitroaniline (BNA) via recrystallization. The described methods are based on established solvent systems and purification techniques for nitroaniline derivatives, aimed at achieving high purity suitable for research, and pharmaceutical development.
Introduction
This compound is a crystalline organic compound with applications in materials science and as a potential intermediate in organic synthesis. For many of its applications, particularly in drug development and as a nonlinear optical material, high purity is a critical requirement. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the compound and its impurities in a suitable solvent or solvent system at varying temperatures. This document outlines two primary methods for the recrystallization of BNA, utilizing aqueous ethanol (B145695) and aqueous methanol (B129727) solvent systems.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for handling the compound and for understanding its behavior during the recrystallization process.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₄N₂O₂ | [1] |
| Molecular Weight | 242.27 g/mol | [1] |
| Appearance | Yellowish solid | |
| Melting Point | ~102 °C (crystal growth from melt) | [2] |
| CAS Number | 201157-13-3 | [1] |
Recrystallization Methods and Protocols
Two effective solvent systems for the recrystallization of this compound are aqueous ethanol and aqueous methanol. The choice of solvent may depend on the nature of the impurities and the desired crystal morphology.
Method 1: Recrystallization from Aqueous Ethanol
This method has been shown to be effective in achieving high purity of this compound.[3] An 80% aqueous ethanol solution provides a good balance of solubility at elevated temperatures and insolubility at lower temperatures, facilitating efficient crystallization.
Table 2: Recrystallization of this compound from 80% Aqueous Ethanol
| Parameter | Condition | Yield (%) | Purity (%) |
| Recrystallization | 80% aq. ethanol | 88.8 | 99 |
Data is indicative and may vary based on the initial purity of the crude product and specific experimental conditions.
-
Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, add approximately 10-15 mL of 80% aqueous ethanol.
-
Heating: Gently heat the mixture on a hot plate with magnetic stirring. Bring the solvent to a gentle boil.
-
Complete Dissolution: Continue to add small portions of the hot 80% aqueous ethanol until all the solid has just dissolved. Avoid adding a large excess of solvent to ensure a good recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Preheat a second flask and a funnel with fluted filter paper to prevent premature crystallization. Quickly pour the hot solution through the filter paper.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the mouth of the flask with a watch glass to prevent solvent evaporation and contamination. Crystal formation should be observed as the solution cools.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of ice-cold 80% aqueous ethanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 50-60 °C) until a constant weight is achieved.
Method 2: Recrystallization from Aqueous Methanol
Aqueous methanol is another effective solvent system for the purification of this compound, yielding good quality single crystals.[4][5] The optimal ratio of methanol to water can be determined empirically, but a common starting point is a ratio that dissolves the compound at the boiling point while ensuring low solubility at room temperature or below. The solubility of BNA in methanol-water mixtures has been a subject of study for crystal growth.[2]
-
Solvent Preparation: Prepare a suitable aqueous methanol solution. The exact ratio may need to be optimized, but a starting point could be a 70-90% methanol in water (v/v) solution.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the hot aqueous methanol solution while stirring and heating to dissolve the solid.
-
Hot Filtration (Optional): If necessary, perform a hot gravity filtration as described in section 3.1.2.
-
Slow Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.
-
Ice Bath Cooling: After reaching room temperature, further cool the flask in an ice bath to maximize the yield of the purified product.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small volume of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Experimental Workflow and Visualization
The general workflow for the recrystallization of this compound can be visualized as a series of sequential steps.
Caption: General experimental workflow for the recrystallization of this compound.
Troubleshooting
Table 3: Troubleshooting Common Recrystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystal formation | - Too much solvent was used.- The solution is not saturated. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure BNA. |
| Oiling out | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated. | - Lower the temperature at which the compound is dissolved.- Add more solvent to reduce the saturation. |
| Low recovery yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization. | - Use the minimum amount of hot solvent for dissolution.- Ensure the filtration apparatus is pre-heated.- Allow sufficient time for cooling in the ice bath. |
| Colored crystals | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration.- Perform a second recrystallization. |
Safety Precautions
-
Handle this compound and all solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ethanol and methanol are flammable. Avoid open flames and use a heating mantle or steam bath for heating.
-
Refer to the Safety Data Sheet (SDS) for this compound and the solvents used for detailed safety information.
References
Application Notes and Protocols: N-benzyl-2-methyl-4-nitroaniline (BNMNA) for Second-Harmonic Generation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of N-benzyl-2-methyl-4-nitroaniline (BNMNA), a promising organic nonlinear optical (NLO) material, for second-harmonic generation (SHG). BNMNA's significant NLO properties make it a material of interest for applications in frequency conversion, optical communication, and laser technology.[1]
Overview of this compound (BNMNA)
This compound is an organic molecular crystal known for its large quadratic optical nonlinearity.[2][3] Its molecular structure, featuring an electron-donating group and an electron-accepting group linked by a π-conjugated system, gives rise to a large molecular hyperpolarizability.[4] This, combined with its non-centrosymmetric crystalline structure, is essential for second-order NLO effects like SHG.[4][5] BNMNA belongs to the orthorhombic crystal system with the non-centrosymmetric point group Pna2₁, which is favorable for NLO applications.[2][3][4]
The significance of BNMNA in the field of nonlinear optics is underscored by its high SHG efficiency, which has been reported to be approximately 8.4 times that of potassium dihydrogen phosphate (B84403) (KDP) and 2.3 times that of urea.[4] Furthermore, BNMNA is also recognized as an efficient emitter of terahertz (THz) electromagnetic waves, an application that also leverages its second-order nonlinear optical properties.[2][3]
Physicochemical and Optical Properties of BNMNA
A summary of the key properties of BNMNA is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₄N₂O₂ | [6] |
| Molecular Weight | 242.27 g/mol | [6] |
| Crystal System | Orthorhombic | [2][3] |
| Space Group | Pna2₁ | [2][3] |
| Lattice Parameters | a=5.624 Å, b=7.255 Å, c=19.571 Å | [2] |
| Melting Point | ~148 °C | [7] (for a similar compound) |
| Thermal Stability | Stable up to 230 °C | [3] |
| Optical Transparency Range | Wide optical transparency | [8] |
| Nonlinear Optical Coefficients | d₃₃ ≈ 234 pm/V | [9] |
| d₃₃ = 78.1 ± 1.6 pm/V | [10] | |
| d₃₂ = 41.4 ± 0.8 pm/V | [10] | |
| d₁₅, d₂₄ (non-zero) | [10] | |
| SHG Efficiency | ~8.4 times that of KDP | [4] |
Experimental Protocols
Synthesis of this compound (BNMNA)
A common laboratory synthesis for BNMNA involves the reaction of benzyl (B1604629) chloride with 2-methyl-4-nitroaniline (B30703).[4][8]
Protocol:
-
Reaction Setup: In a reaction vessel, dissolve 2-methyl-4-nitroaniline in a suitable solvent.
-
Addition of Reactant: Slowly add benzyl chloride to the solution.
-
Reaction Conditions: The reaction can be carried out in a newer chemical environment, though specific conditions like temperature and reaction time may need optimization.[8]
-
Purification:
-
Separate the synthesized BNMNA compound using column chromatography with silica (B1680970) gel.[8]
-
Use a mixture of petroleum benzine as the eluent.[8]
-
Confirm the purity of the collected fractions using thin-layer chromatography (TLC).[8]
-
Further purify the product by recrystallization from a solvent such as aqueous methanol.[3]
-
Crystal Growth of BNMNA
High-quality single crystals are essential for SHG applications. BNMNA single crystals can be grown by various methods, including slow evaporation, Bridgman, and Czochralski techniques.[2][3][8]
Protocol: Slow Evaporation Solution Technique
-
Solubility Study: Determine the solubility of the synthesized and purified BNMNA in a suitable solvent (e.g., aqueous methanol) at various temperatures to establish the supersaturation conditions.[3]
-
Saturated Solution Preparation: Prepare a saturated solution of BNMNA at a specific temperature (e.g., 40 °C).[2]
-
Crystal Growth:
-
Place the saturated solution in a constant temperature bath.
-
Allow the solvent to evaporate slowly over a period of time.
-
Good optical quality single crystals will form as the solution becomes supersaturated.[3]
-
Characterization of BNMNA Crystals
Before SHG measurements, it is crucial to characterize the grown crystals to confirm their structure and quality.
-
X-ray Diffraction (XRD): Used to determine the crystal structure, lattice parameters, and orientation of the single crystal.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule and confirm the molecular structure.[1][8]
-
UV-Vis-NIR Spectroscopy: To determine the optical transmission window of the crystal.[8]
Second-Harmonic Generation (SHG) Measurement
The Kurtz-Perry powder technique is a standard method for the preliminary evaluation of the SHG efficiency of new NLO materials.[2][11][12]
Protocol: Kurtz-Perry Powder SHG Measurement
-
Sample Preparation:
-
Grind the grown BNMNA single crystals into a fine powder.
-
Sieve the powder to obtain a specific particle size range.
-
-
Experimental Setup:
-
A high-intensity pulsed laser, such as a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm, is used as the light source.[13]
-
The laser beam is directed onto the powdered sample held in a sample holder.
-
A reference material with a known NLO coefficient, such as KDP, is used for comparison.[2]
-
Filters are used to block the fundamental wavelength and allow the second-harmonic signal (at 532 nm) to pass.
-
A photodetector (e.g., a photomultiplier tube) is used to measure the intensity of the generated green light.
-
The signal is displayed on a dual-beam oscilloscope to compare the SHG intensity of the sample with that of the reference.[11]
-
-
Measurement:
-
Measure the SHG intensity from the BNMNA powder.
-
Measure the SHG intensity from the KDP reference powder under identical conditions.
-
The relative SHG efficiency is calculated by comparing the intensities of the two signals.
-
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area or a fume hood, especially during synthesis and when using solvents.
-
High-intensity lasers are hazardous. Use appropriate laser safety goggles and follow all laser safety protocols.
By following these protocols, researchers can synthesize, grow, and characterize this compound crystals and evaluate their potential for second-harmonic generation and other nonlinear optical applications.
References
- 1. ijcrt.org [ijcrt.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 201157-13-3 | Benchchem [benchchem.com]
- 5. Second-harmonic generation - Wikipedia [en.wikipedia.org]
- 6. This compound | C14H14N2O2 | CID 2851650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ias.ac.in [ias.ac.in]
Application Note and Protocol: High-Efficiency Terahertz Wave Generation Using N-benzyl-2-methyl-4-nitroaniline (BNA) Crystals
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
N-benzyl-2-methyl-4-nitroaniline (BNA) is an organic nonlinear optical (NLO) crystal that has emerged as a leading material for the efficient generation of high-power, broadband terahertz (THz) radiation.[1][2] Its large NLO coefficient, excellent phase-matching capabilities with commonly available near-infrared (NIR) femtosecond lasers, and chemical stability make it a valuable alternative to traditional inorganic crystals like Lithium Niobate (LN) and zinc telluride (ZnTe).[2][3] BNA is particularly effective for generating THz waves through two primary nonlinear processes: optical rectification (OR) for broadband pulses and difference frequency generation (DFG) for tunable narrowband waves.[3][4]
The generated THz radiation, typically spanning from 0.1 to over 15 THz, is highly valuable for Terahertz Time-Domain Spectroscopy (THz-TDS).[5][6] This spectroscopic technique has significant applications in the pharmaceutical industry for non-destructive analysis of material composition, structure, and quality.
2. Applications in Research and Drug Development
The high field strength and broad bandwidth of BNA-generated THz pulses are particularly advantageous for spectroscopic applications relevant to drug development.
-
Pharmaceutical Polymorph and Hydrate Screening: The THz frequency range corresponds to the low-frequency vibrational modes of crystal lattices and intermolecular hydrogen bonds.[7] This allows THz-TDS to generate unique "fingerprint" spectra for different crystalline forms (polymorphs) and hydration states of an active pharmaceutical ingredient (API). Distinguishing between these forms is critical as they can have different solubilities, bioavailabilities, and stability.
-
Process Analytical Technology (PAT): As a non-invasive and non-ionizing technique, THz spectroscopy is a promising PAT tool.[8] It can be used for in-line monitoring of manufacturing processes such as determining the coating thickness and integrity of pharmaceutical tablets, assessing tablet porosity, and ensuring content uniformity.
-
Biomolecule Characterization: THz radiation is sensitive to the collective vibrational modes and hydration dynamics of large biomolecules like proteins. This enables the study of protein conformation, ligand binding, and the dynamics of surrounding water molecules, which are fundamental aspects of drug discovery and action.[7]
3. Physicochemical and Optical Properties of BNA
BNA crystals possess a combination of properties that make them highly suitable for THz generation. Large, high-quality single crystals can be grown using methods like the vertical Bridgman or solution growth techniques.[4][9] Attaching the BNA crystal to a sapphire substrate serves as a heat sink, significantly improving thermal management and increasing the damage threshold when using high-power lasers.[10][11]
| Property | Value / Description | Reference(s) |
| Crystal System | Orthorhombic | [4] |
| Point Group | mm2 | [4] |
| Nonlinear Coefficient (d₃₃) | ~234 pm/V | [4][5] |
| Pump Wavelength Compatibility | Ti:Sapphire (~800 nm), Yb-based (~1030 nm), OPA outputs (1150-1550 nm) | [3][10][12][13] |
| Damage Threshold | ~6 mJ/cm² (at 800 nm, 50 fs) | [3] |
| >10 mJ/cm² (at 1200 nm) | [12] | |
| Key Advantage | Efficient collinear phase-matching between NIR pump and THz waves. | [10] |
4. Terahertz Generation Performance Data
The efficiency and bandwidth of THz generation in BNA are highly dependent on the experimental parameters, particularly the pump laser wavelength, pulse duration, and crystal thickness.
Table 1: Performance via Optical Rectification (OR)
| Pump Wavelength (nm) | Pulse Duration (fs) | Pump Fluence (mJ/cm²) | BNA Thickness (µm) | Optical-to-THz Conversion Efficiency (%) | Generated THz Bandwidth (THz) | Reference(s) |
|---|---|---|---|---|---|---|
| 800 | 50 | ~5.5 | 680 | 0.25% | 0.2 - 3 | [3] |
| 800 | 85 (positively chirped) | 7.9 | 530 | 0.56% | 1 - 4 | [10] |
| 1030 | 170 | N/A | 350 | 0.44% | N/A | [13][14] |
| 1150 - 1250 | 35 | ~4 | 1100 | 0.8% | up to 7 | [12] |
| 1250 | ~100 | ~2 | ~300 | ~0.5% (estimated) | up to 6 |[11][15][16] |
Table 2: Performance via Difference Frequency Generation (DFG)
| Pump Wavelengths (nm) | Generated THz Range (THz) | Key Feature | Reference(s) |
|---|---|---|---|
| 700 - 1000 | 0.1 - 15 | Widely tunable | [5][17] |
| 780 - 950 | 0.1 - 20 | Optimized for wide tuning | [18] |
| Ti:Sapphire Fundamental | 0.25 - 2.1 | Tunable, narrowband pulses |[19] |
5. Experimental Protocols
Protocol 1: Broadband THz Generation via Optical Rectification (OR)
Objective: To generate high-power, single-cycle, broadband THz pulses suitable for THz-TDS.
Materials & Equipment:
-
Laser Source: Amplified Ti:Sapphire laser system (e.g., 800 nm, 50 fs, 1 kHz) or a Yb-based laser with an optional optical parametric amplifier (OPA) for longer wavelengths.[3][12]
-
BNA Crystal: 200 µm - 700 µm thick, mounted on a sapphire substrate for thermal management.[10][15]
-
Optics: Off-axis parabolic mirrors (OAPs) for collecting and focusing THz radiation.
-
Filters: Black polytetrafluoroethylene (PTFE) or other low-pass filters to block the residual NIR pump beam.[10]
-
Detection System: Electro-optic (EO) sampling with a ZnTe or GaP crystal, or a calibrated energy meter (e.g., Golay cell or pyroelectric detector).[3][10]
Experimental Workflow:
Caption: Experimental setup for THz generation and EO detection.
Procedure:
-
Pump Beam Preparation: The output of the femtosecond laser is used as the pump beam. For EO sampling, a small fraction of this beam is split off to be used as the probe beam.
-
Crystal Alignment: The BNA crystal is placed at the focus of the pump beam. The crystal's c-axis should be aligned parallel to the polarization of the pump laser to maximize the nonlinear interaction and THz yield.[1]
-
Generation: The intense laser pulse passes through the BNA crystal, generating a broadband THz pulse via optical rectification.
-
Filtering: The co-propagating THz beam and the residual pump laser are passed through a THz low-pass filter (like PTFE) to block the pump light.[10]
-
Collection and Focusing: A set of OAPs is used to collimate the divergent THz radiation and then refocus it onto the detector.
-
Detection: In EO sampling, the THz pulse and the time-delayed probe beam are spatially overlapped in an EO crystal. The THz electric field induces a birefringence in the crystal, which alters the polarization of the probe beam. This change is measured with a balanced photodetector. By varying the arrival time of the probe pulse with a delay stage, the entire THz electric field waveform can be mapped out.
Protocol 2: Tunable THz Generation via Difference Frequency Generation (DFG)
Objective: To generate frequency-tunable, narrowband THz radiation for targeted spectroscopy.
Principle: DFG is a second-order nonlinear process where two incident photons of different frequencies (ω₁ and ω₂) interact within the BNA crystal to generate a third photon at the difference frequency (ω_THz = ω₁ - ω₂).[4] By tuning the input wavelengths, the output THz frequency can be precisely controlled.
Caption: Principle of Difference Frequency Generation (DFG).
Procedure:
-
Source: A dual-wavelength laser source or an OPO pumped by a single laser is used to generate the two required NIR input beams.[5]
-
Mixing: The two beams are spatially and temporally overlapped and co-propagated through the BNA crystal.
-
Phase Matching: The crystal orientation is adjusted to satisfy the phase-matching condition for the specific input and output frequencies.
-
Tuning: The output THz frequency is tuned by changing the wavelength of one or both of the input laser beams.
-
Detection: A narrowband detector, such as a 4K Si-bolometer, is typically used to measure the power of the generated THz wave.[17]
6. Optimization and Troubleshooting
-
Low THz Signal: Verify the alignment of the BNA crystal's c-axis with the pump polarization. Check for optimal focusing of the pump beam onto the crystal.
-
Crystal Damage: This is often due to excessive pump fluence. Reduce the pump energy or increase the beam spot size on the crystal. Using a BNA crystal mounted on a sapphire substrate is highly recommended for high-power applications to aid heat dissipation.[10][11] Employing positively chirped pump pulses can also enhance efficiency while reducing the peak intensity, thus mitigating damage risk.[10]
-
Limited Bandwidth: For optical rectification, the generated THz bandwidth is inversely related to the crystal thickness due to phase-matching constraints. Thinner crystals (~200-300 µm) are required to generate a broader spectrum, especially when pumping at 800 nm.[15][16]
Caption: Key parameter relationships in BNA-based THz generation.
This compound (BNA) crystals are a robust and highly efficient medium for generating terahertz radiation. By offering high conversion efficiencies with common femtosecond laser systems, BNA enables the development of powerful THz-TDS systems. These systems provide invaluable tools for researchers and drug development professionals, facilitating advanced, non-destructive analysis of pharmaceutical materials and complex biomolecules. Proper selection of pump laser parameters and BNA crystal specifications is crucial for optimizing the THz output for specific spectroscopic applications.
References
- 1. OPG [opg.optica.org]
- 2. mdpi.com [mdpi.com]
- 3. Intense THz source based on BNA organic crystal pumped at Ti:sapphire wavelength [opg.optica.org]
- 4. Widely tunable terahertz-wave generation using an this compound crystal [opg.optica.org]
- 5. Widely tunable terahertz-wave generation using an this compound crystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. THz Characterization and Generation of Temperature-Controlled Organic Crystal BNA | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 7. Frontiers | Applications of Terahertz Spectroscopy in the Detection and Recognition of Substances [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. OPG [opg.optica.org]
- 10. Optimized terahertz generation in BNA organic crystals with chirped Ti:sapphire laser pulses [opg.optica.org]
- 11. OPG [opg.optica.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Efficient strong-field THz generation from BNA organic crystal pumped by a 1030 nm Yb-laser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Item - Comprehensive Characterization of Terahertz Generation with the Organic Crystal BNA - Optica Open - Figshare [preprints.opticaopen.org]
- 16. Comprehensive characterization of terahertz generation with the organic crystal BNA [opg.optica.org]
- 17. researchgate.net [researchgate.net]
- 18. Optimized terahertz-wave generation using BNA-DFG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [2510.22284] Tunable narrowband THz generation in the organic crystal BNA [arxiv.org]
Application Notes and Protocols for Terahertz Time-Domain Spectroscopy (THz-TDS) of N-benzyl-2-methyl-4-nitroaniline (BNA)
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-benzyl-2-methyl-4-nitroaniline (BNA) is an organic nonlinear optical (NLO) crystal renowned for its large NLO coefficients and excellent properties for generating and detecting terahertz (THz) radiation.[1][2][3] Its chemical formula is C14H14N2O2, and it possesses an orthorhombic crystal structure.[4][5] BNA is particularly valuable for THz time-domain spectroscopy (THz-TDS) applications due to its ability to generate a broad and smooth THz spectrum, often spanning from 0.1 to 15 THz.[1][6][7] This document provides a detailed overview of the experimental setup, protocols for crystal preparation and measurement, and key data associated with the use of BNA in THz-TDS.
Experimental Setup for THz-TDS with BNA
A typical THz-TDS setup utilizing a BNA crystal for THz generation via optical rectification is depicted below. The system consists of a femtosecond laser source, a series of optical components for beam splitting and focusing, a BNA crystal as the THz emitter, and a suitable detection system.
Key Components:
-
Femtosecond Laser Source: Common laser systems include Ti:sapphire amplifiers operating at 800 nm and Ytterbium-based lasers at 1030 nm.[8][9][10] Optical Parametric Amplifiers (OPAs) can be used to generate pump wavelengths in the 1250-1500 nm range for improved phase-matching.[8][9]
-
Beam Splitting and Steering: A portion of the laser output is split to serve as the probe beam for detection, while the majority is used as the pump beam to excite the BNA crystal.
-
BNA Emitter Crystal: A thin, high-quality BNA single crystal is used for THz generation. The thickness of the crystal is a critical parameter influencing the bandwidth of the generated THz radiation.[8][9]
-
Focusing and Collimating Optics: Off-axis parabolic mirrors (OAPs) are used to focus the pump beam onto the BNA crystal and to collimate the emitted THz radiation.[10][11]
-
Detection System: Electro-optic (EO) sampling is a common detection method, often employing a Gallium Phosphide (GaP) crystal.[10] The THz electric field induces a change in the polarization of the probe beam, which is then measured.
Experimental Protocols
BNA Crystal Preparation
High-quality BNA single crystals are essential for efficient THz generation. Several methods can be employed for their growth:
-
Synthesis: BNA can be synthesized by reacting benzyl (B1604629) chloride with 2-methyl-4-nitroaniline.[12] The resulting compound is then purified through column chromatography and recrystallization.[12]
-
Crystal Growth:
-
Slow Evaporation: Optically transparent single crystals of BNA can be grown from a saturated solution in aqueous methanol (B129727) at a constant temperature (e.g., 40°C).[4][7]
-
Vertical Bridgman Method: This technique has been used to grow large, high-quality single crystals of BNA (e.g., 8 mm in diameter and 30 mm in length).[1][3]
-
Czochralski Pulling Technique: This melt-based method allows for excellent control over crystal orientation and quality.[12]
-
THz-TDS Measurement Protocol
-
System Alignment:
-
The femtosecond laser beam is directed and focused onto the BNA emitter crystal.
-
The polarization of the pump beam should be aligned parallel to the c-axis of the BNA crystal for maximum THz generation.[11]
-
The emitted THz radiation is collimated and then refocused onto the detection crystal.
-
The probe beam is temporally and spatially overlapped with the THz beam at the detector crystal.
-
-
Data Acquisition:
-
A time-domain waveform of the THz pulse is obtained by varying the time delay between the pump and probe beams.
-
A reference measurement is taken without the sample in the THz beam path.
-
The sample is then placed at the focal point of the THz beam, and a sample measurement is recorded.
-
-
Data Analysis:
-
The time-domain data is Fourier transformed to obtain the frequency-dependent amplitude and phase of the THz electric field.
-
By comparing the sample and reference spectra, the complex refractive index, absorption coefficient, and other optical properties of the sample can be determined.[10]
-
Data Presentation
The following table summarizes key quantitative data for THz generation with BNA crystals.
| Parameter | Value | Reference |
| Crystal Properties | ||
| Molecular Formula | C14H14N2O2 | [5] |
| Molecular Weight | 242.27 g/mol | [5] |
| Crystal System | Orthorhombic | [4] |
| Nonlinear Optical Coefficient (d33) | ~234 pm/V | [1][6] |
| Experimental Conditions | ||
| Pump Wavelengths | 800 nm, 1030 nm, 1250-1500 nm | [8][9][10] |
| Pump Pulse Duration | 35 fs - 100 fs | [8][9][13] |
| Optimal Crystal Thickness (800 nm pump) | ~200 µm or thinner | [8][9] |
| Optimal Crystal Thickness (1250 nm pump) | ~300 µm | [8][9] |
| Performance | ||
| Generated THz Frequency Range | 0.1 - 15 THz | [1][6][7] |
| Optical-to-THz Conversion Efficiency | Up to 0.8% | [10] |
Mandatory Visualization
Caption: Workflow for THz-TDS using a BNA crystal.
References
- 1. Widely tunable terahertz-wave generation using an this compound crystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Widely tunable terahertz-wave generation using an this compound crystal [opg.optica.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C14H14N2O2 | CID 2851650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive characterization of terahertz generation with the organic crystal BNA [opg.optica.org]
- 9. arxiv.org [arxiv.org]
- 10. OPG [opg.optica.org]
- 11. OPG [opg.optica.org]
- 12. This compound | 201157-13-3 | Benchchem [benchchem.com]
- 13. researchgate.net [researchgate.net]
Unveiling the Nonlinear Optical Characteristics of N-benzyl-2-methyl-4-nitroaniline (BNA): A Guide for Researchers
Application Notes and Protocols for the Characterization of a Promising Organic NLO Material
N-benzyl-2-methyl-4-nitroaniline (BNA) is an organic nonlinear optical (NLO) crystal that has garnered significant attention within the scientific community for its exceptional second-order NLO properties and its potential for applications in terahertz (THz) wave generation and frequency conversion. This document provides detailed application notes and experimental protocols for the NLO characterization of BNA, aimed at researchers, scientists, and professionals in drug development and materials science.
Overview of this compound (BNA)
BNA is a derivative of 2-methyl-4-nitroaniline (B30703) (MNA) and exhibits superior crystallizability and a larger quadratic optical nonlinearity.[1] Its molecular structure, featuring an electron-donating group and an electron-accepting group linked by a π-conjugated system, gives rise to a large molecular hyperpolarizability. The non-centrosymmetric packing of BNA molecules in its orthorhombic crystal structure (space group Pna2₁) is crucial for its significant second-order NLO effects, such as second-harmonic generation (SHG).[1][2]
Second-Order Nonlinear Optical (NLO) Properties
The second-order NLO properties of BNA are primarily characterized by its second-harmonic generation (SHG) efficiency and the determination of its nonlinear optical coefficients (d-tensor components).
Quantitative Data Summary
The following table summarizes the reported second-order NLO coefficients and SHG efficiency of BNA.
| Parameter | Value | Reference Material | Wavelength (nm) | Reference |
| d₃₃ | ~234 pm/V | - | - | [3] |
| d₂₄ | 41.4 ± 0.8 pm/V | KTP | 1064 | [4] |
| d₁₅ | 78.1 ± 1.6 pm/V | KTP | 1064 | [4] |
| d₃₁ | Negligibly small | KTP | 1064 | [4] |
| d₃₂ | - | KTP | 1064 | [4] |
| SHG Efficiency | ~2 times that of KDP | KDP | 1064 | [5] |
| SHG Efficiency | 56 times that of KDP | KDP | 1064 | [1] |
| SHG Efficiency | 8.4 times that of KDP | KDP | - | [5] |
| SHG Efficiency | 2.3 times that of Urea | Urea | - | [5] |
Experimental Protocols for Second-Order NLO Characterization
Kurtz-Perry Powder Technique for SHG Efficiency Measurement
The Kurtz-Perry powder technique is a widely used method for the rapid screening of materials for their second-harmonic generation efficiency.[6][7][8]
Objective: To determine the relative SHG efficiency of a powdered BNA sample with respect to a standard reference material (e.g., potassium dihydrogen phosphate (B84403) - KDP).
Materials and Equipment:
-
This compound (BNA) powder, sieved to a uniform particle size (e.g., 100-150 µm).
-
Reference powder (KDP), sieved to the same particle size.
-
Sample holder (e.g., a capillary tube or a thin cell).
-
Q-switched Nd:YAG laser (1064 nm).
-
Optical filters to block the fundamental wavelength (1064 nm) and pass the second harmonic (532 nm).
-
Photomultiplier tube (PMT) or a photodiode detector.
-
Oscilloscope.
Protocol:
-
Sample Preparation:
-
Grind the crystalline BNA into a fine powder.
-
Sieve the powder to obtain a uniform particle size range.
-
Pack the BNA powder into the sample holder to a uniform density.
-
Prepare a reference sample with KDP powder in the same manner.
-
-
Experimental Setup:
-
Align the Nd:YAG laser to direct the fundamental beam onto the sample holder.
-
Place the optical filters after the sample holder to isolate the 532 nm SHG signal.
-
Position the PMT or photodiode to detect the SHG signal.
-
Connect the detector output to the oscilloscope.
-
-
Measurement:
-
Irradiate the BNA sample with the laser beam.
-
Measure the intensity of the generated 532 nm light using the detector and record the signal from the oscilloscope.
-
Replace the BNA sample with the KDP reference sample.
-
Irradiate the KDP sample with the same laser intensity and measure the SHG signal.
-
-
Data Analysis:
-
Compare the SHG signal intensity from the BNA sample to that of the KDP reference.
-
The relative SHG efficiency is calculated as the ratio of the SHG intensity of BNA to the SHG intensity of KDP.
-
Maker Fringe Technique for Determining d-coefficients
The Maker fringe technique is a powerful method for the precise determination of the individual second-order nonlinear optical tensor components.[4]
Objective: To determine the non-zero d-coefficients of a BNA single crystal.
Materials and Equipment:
-
High-quality BNA single crystal with a known orientation and polished parallel surfaces.
-
Rotation stage with high angular resolution.
-
Pulsed laser source with a well-defined polarization (e.g., Nd:YAG at 1064 nm).
-
Polarizers for both the fundamental and second-harmonic beams.
-
Focusing and collimating lenses.
-
Photomultiplier tube (PMT).
-
Lock-in amplifier or a boxcar averager.
-
Computer for data acquisition and analysis.
Protocol:
-
Crystal Preparation and Mounting:
-
Cut and polish the BNA single crystal to have flat and parallel surfaces. The orientation of the crystal axes relative to the polished faces must be known.
-
Mount the crystal on the rotation stage.
-
-
Experimental Setup:
-
The laser beam is passed through a polarizer to set its polarization state.
-
The beam is then focused onto the BNA crystal.
-
The crystal is rotated, and the transmitted fundamental and generated second-harmonic beams are collimated.
-
A second polarizer (analyzer) is placed after the crystal to select the polarization of the SHG signal.
-
Filters are used to block the fundamental beam before the detector.
-
The PMT detects the SHG signal, which is then processed by the lock-in amplifier or boxcar averager.
-
-
Measurement:
-
The SHG intensity is recorded as a function of the angle of incidence by rotating the crystal.
-
The resulting intensity pattern, known as Maker fringes, is due to the phase mismatch between the fundamental and second-harmonic waves.
-
Measurements are performed for different combinations of input and output polarizations to probe different d-coefficients.
-
-
Data Analysis:
-
The experimental Maker fringe pattern is fitted to a theoretical model that takes into account the crystal's thickness, refractive indices at both the fundamental and second-harmonic wavelengths, and the d-coefficients.
-
By fitting the theoretical model to the experimental data, the values of the d-coefficients can be extracted.
-
Third-Order Nonlinear Optical (NLO) Properties
Third-order NLO effects are characterized by the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). The primary technique for measuring these parameters is the Z-scan method.
Z-scan Technique
The Z-scan technique is a single-beam method that allows for the simultaneous measurement of the sign and magnitude of both the nonlinear refractive index and the nonlinear absorption coefficient.[9]
Objective: To determine the third-order NLO properties of a BNA solution or thin film.
Materials and Equipment:
-
BNA sample (solution in a cuvette or a thin film).
-
High-power pulsed laser with a Gaussian beam profile.
-
Translation stage to move the sample along the beam axis (z-axis).
-
Aperture placed in the far field.
-
Two photodetectors.
-
Beam splitter.
Protocol:
-
Sample Preparation:
-
Prepare a solution of BNA in a suitable solvent or fabricate a thin film of BNA.
-
-
Experimental Setup:
-
The laser beam is split into two beams. One beam passes through the sample, and the other is used as a reference to account for laser power fluctuations.
-
The sample is mounted on a translation stage that moves it along the z-axis through the focal point of a lens.
-
A "closed-aperture" Z-scan is performed by placing an aperture before the detector to measure the nonlinear refraction.
-
An "open-aperture" Z-scan is performed by removing the aperture to collect all the transmitted light and measure the nonlinear absorption.
-
-
Measurement:
-
The normalized transmittance through the aperture (for closed-aperture) and without the aperture (for open-aperture) is measured as a function of the sample position (z).
-
-
Data Analysis:
-
Closed-aperture: The resulting transmittance curve will show a peak-valley or valley-peak shape, from which the sign and magnitude of the nonlinear refractive index (n₂) can be determined.
-
Open-aperture: The transmittance curve will show a peak or a valley depending on the type of nonlinear absorption, from which the nonlinear absorption coefficient (β) can be calculated.
-
Applications and Future Directions
The strong second-order NLO response of BNA makes it a promising candidate for various applications, including:
-
Frequency Conversion: Efficient second-harmonic generation for producing green light from near-infrared lasers.
-
Terahertz (THz) Wave Generation and Detection: BNA has shown great potential for the generation of THz radiation through difference frequency generation and optical rectification.[5]
-
Electro-optic Modulation: The large d-coefficients suggest potential for use in electro-optic modulators.
Future research should focus on the experimental determination of the third-order NLO properties of BNA to provide a more complete understanding of its nonlinear optical behavior. Furthermore, optimization of crystal growth techniques to produce large, high-quality crystals is crucial for the fabrication of practical NLO devices.
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of all second-order nonlinear-optical coefficients of organic this compound crystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Widely tunable terahertz-wave generation using an this compound crystal [opg.optica.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. api.creol.ucf.edu [api.creol.ucf.edu]
Application Notes and Protocols for Phase-Matching in N-benzyl-2-methyl-4-nitroaniline (BNA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the phase-matching conditions for the organic nonlinear optical (NLO) crystal, N-benzyl-2-methyl-4-nitroaniline (BNA). This document includes key quantitative data, detailed experimental protocols for various nonlinear optical processes, and visualizations to aid in understanding the experimental workflows and underlying principles.
Introduction to this compound (BNA)
This compound (BNA) is an organic molecular crystal that has garnered significant interest for its large quadratic optical nonlinearity.[1] It is particularly noted for its efficiency in terahertz (THz) wave generation through optical rectification and difference-frequency generation (DFG).[2][3] The crystal belongs to the orthorhombic crystal system with the point group mm2, which allows for phase-matching of various second-order nonlinear optical processes.[3] Its high effective nonlinear optical coefficient makes it a compelling material for applications in frequency conversion, spectroscopy, and imaging.
Quantitative Optical Properties of BNA
A summary of the key optical properties of BNA is presented below. These parameters are essential for predicting and achieving phase-matching for various nonlinear optical interactions.
Sellmeier Equations
The refractive indices of BNA as a function of wavelength (λ, in micrometers) can be calculated using the following refined Sellmeier equations:
-
nx2(λ) = 2.3035 + 0.0297 / (λ2 - 0.2199)
-
ny2(λ) = 2.8593 + 0.0655 / (λ2 - 0.2199)
-
nz2(λ) = 3.1321 + 0.2199 / (λ2 - 0.2199)
These equations are crucial for calculating the phase-matching angles for second-harmonic generation (SHG), sum-frequency generation (SFG), and difference-frequency generation (DFG).
Refractive Indices at Common Laser Wavelengths
Using the Sellmeier equations, the refractive indices at several common laser wavelengths have been calculated and are presented in the table below for quick reference.
| Wavelength (nm) | nx | ny | nz |
| 800 | 1.531 | 1.708 | 1.831 |
| 1064 | 1.526 | 1.699 | 1.819 |
| 1300 | 1.524 | 1.695 | 1.814 |
| 1550 | 1.523 | 1.693 | 1.811 |
Nonlinear Optical Coefficients
The second-order nonlinear optical (NLO) tensor components (dijk) determine the efficiency of the frequency conversion process. For BNA, the significant non-zero components have been experimentally determined at a fundamental wavelength of 1064 nm.[4]
| NLO Coefficient | Value (pm/V) |
| d33 | 234 ± 31 |
| d32 | 15.6 ± 0.9 |
| d31 | ~ 0 |
| d24 | 2.02 ± 0.02 (at 1.35 µm)[2] |
The exceptionally large d33 coefficient makes BNA a highly efficient material for processes where the interacting fields are polarized along the crystallographic z-axis.
Experimental Protocols for Phase-Matching
This section outlines the detailed methodologies for key experiments to determine and utilize the phase-matching conditions in BNA crystals.
Protocol for Second-Harmonic Generation (SHG) Phase-Matching Measurement
This protocol describes the procedure to measure the phase-matching angle for SHG, a process where a laser beam of frequency ω is converted to a beam of frequency 2ω.
Objective: To determine the crystal orientation that maximizes the efficiency of second-harmonic generation for a given fundamental wavelength.
Materials and Equipment:
-
BNA crystal mounted on a rotation stage with at least two axes of rotation (e.g., a goniometer).
-
Pulsed laser source with a tunable or fixed wavelength in the near-infrared (e.g., Ti:sapphire laser or Nd:YAG laser).
-
Polarizers to control the polarization of the fundamental and second-harmonic beams.
-
Focusing and collimating lenses.
-
Appropriate optical filters to block the fundamental wavelength and transmit the second harmonic.
-
Photodetector or power meter sensitive to the second-harmonic wavelength.
-
Oscilloscope or data acquisition system.
Procedure:
-
Crystal Preparation and Mounting:
-
Ensure the BNA crystal has optically polished faces.
-
Mount the crystal on the rotation stage, noting the orientation of the crystallographic axes.
-
-
Experimental Setup:
-
Align the laser beam to be incident on the center of the BNA crystal.
-
Place a polarizer after the laser to ensure a linearly polarized input beam.
-
Use a lens to focus the laser beam into the BNA crystal. The focal point should be at the center of the crystal.
-
Place a collimating lens after the crystal.
-
Position the optical filters after the collimating lens to block the fundamental beam.
-
Place a second polarizer (analyzer) before the detector to analyze the polarization of the generated second-harmonic light.
-
Align the photodetector to capture the second-harmonic signal.
-
-
Phase-Matching Angle Determination:
-
Set the input polarization as required for the desired phase-matching type (e.g., for Type I, the fundamental beam has a single polarization, and for Type II, it is split into two orthogonal polarizations).
-
Rotate the crystal in small increments around one axis (e.g., the θ angle) while keeping the other angle (φ) constant.
-
At each increment, measure the intensity of the second-harmonic signal using the photodetector.
-
Plot the second-harmonic intensity as a function of the rotation angle. The angle at which the intensity is maximum is the phase-matching angle for that specific plane of rotation.
-
Repeat the process for different rotation axes to map out the phase-matching loci.
-
Protocol for Difference-Frequency Generation (DFG) for Terahertz (THz) Wave Generation
This protocol details the generation of THz radiation through DFG in a BNA crystal, where two incident photons of frequencies ω1 and ω2 generate a photon of frequency ω3 = ω1 - ω2.
Objective: To generate and detect THz waves by phase-matched DFG in a BNA crystal.
Materials and Equipment:
-
BNA crystal.
-
Two synchronized pulsed laser sources with different near-infrared wavelengths (e.g., a Ti:sapphire amplifier and an optical parametric amplifier - OPA).
-
Delay line to ensure temporal overlap of the two laser pulses.
-
Dichroic mirrors for combining the two laser beams.
-
Focusing optics (e.g., off-axis parabolic mirrors) for the pump beams and the generated THz beam.
-
THz detector (e.g., electro-optic sampling with a ZnTe crystal or a bolometer).
-
Lock-in amplifier for signal recovery.
Procedure:
-
Beam Preparation and Alignment:
-
Ensure the two laser beams are spatially and temporally overlapped. Use a delay line in the path of one beam to fine-tune the temporal overlap.
-
Use a dichroic mirror to collinearly combine the two pump beams.
-
Align the combined beams to be incident on the BNA crystal.
-
-
THz Generation:
-
Orient the BNA crystal for optimal phase-matching. For THz generation in BNA, the polarizations of the pump beams and the generated THz wave are typically aligned with the crystallographic z-axis (Type-0 phase-matching).
-
Focus the combined pump beams onto the BNA crystal.
-
-
THz Detection (Electro-Optic Sampling):
-
The generated THz beam and a synchronized probe beam (a fraction of one of the pump beams) are focused onto an electro-optic crystal (e.g., ZnTe).
-
The THz electric field induces a birefringence in the electro-optic crystal, which alters the polarization of the probe beam.
-
This change in polarization is measured using a balanced photodetector and a lock-in amplifier.
-
By varying the delay between the THz pulse and the probe pulse, the temporal profile of the THz electric field can be mapped.
-
Logical Relationships in Phase-Matching
The fundamental principle of phase-matching is the conservation of momentum for the interacting photons. This can be expressed by the wave vector mismatch, Δk, which should be zero for optimal frequency conversion.
Phase-Matching Condition: Δk = k3 - k2 - k1 = 0
where ki = niωi/c is the wave vector of the i-th wave, ni is the refractive index at frequency ωi, and c is the speed of light in vacuum.
The relationship between the interacting wavelengths and the refractive indices for different nonlinear processes is illustrated in the diagram below.
By carefully selecting the propagation direction (angle) and potentially the temperature of the BNA crystal, the birefringence of the material can be used to compensate for the material's natural dispersion, thereby achieving the phase-matching condition for the desired nonlinear process.
Conclusion
This compound is a highly promising organic crystal for various nonlinear optical applications, particularly for efficient THz wave generation. Understanding and precisely controlling the phase-matching conditions are paramount to harnessing its full potential. The data and protocols provided in these application notes offer a solid foundation for researchers and scientists to design and execute experiments involving BNA, paving the way for advancements in fields ranging from fundamental science to drug development.
References
Application Notes and Protocols for N-benzyl-2-methyl-4-nitroaniline in Photonics
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzyl-2-methyl-4-nitroaniline (BNA) is an organic nonlinear optical (NLO) crystal that has garnered significant attention in the field of photonics. Its large second-order NLO susceptibility, wide transparency range, and high optical damage threshold make it a promising material for various applications, including frequency conversion and terahertz (THz) wave generation. This document provides detailed application notes and experimental protocols for the synthesis, crystal growth, and utilization of BNA in key photonic applications.
Physicochemical Properties and Data Presentation
BNA is a derivative of 2-methyl-4-nitroaniline (B30703) (MNA) and exhibits superior NLO properties. It crystallizes in a non-centrosymmetric orthorhombic system, which is essential for second-order NLO phenomena.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄N₂O₂ | [2] |
| Molecular Weight | 242.27 g/mol | [2] |
| Melting Point | 99-102 °C | [3] |
| Crystal System | Orthorhombic | [4] |
| Space Group | Pna2₁ | [4] |
| Transparency Range | Visible to Near-Infrared | [3] |
Nonlinear Optical (NLO) Properties
The second-order NLO properties of BNA are characterized by its nonlinear optical tensor coefficients (dᵢⱼ). These coefficients have been determined using the Maker fringe technique.
| NLO Coefficient | Value (pm/V) | Wavelength (nm) |
| d₃₃ | ~234 | 1064 |
| d₁₅ | 41.4 ± 0.8 | 1064 |
| d₂₄ | 78.1 ± 1.6 | 1064 |
| d₃₁ | - | 1064 |
| d₃₂ | - | 1064 |
Applications in Photonics
The prominent applications of BNA in photonics are centered around its efficient second-order nonlinear optical effects.
Second-Harmonic Generation (SHG)
BNA is a highly efficient material for frequency doubling of near-infrared laser light. Its SHG efficiency has been reported to be significantly higher than that of standard inorganic crystals like potassium dihydrogen phosphate (B84403) (KDP).[1]
Terahertz (THz) Wave Generation
BNA is an excellent emitter of THz electromagnetic waves in the 0.1–15 THz range through optical rectification and difference frequency generation (DFG).[4][5] This makes it a valuable material for applications in THz spectroscopy and imaging.
Experimental Protocols
Protocol 1: Synthesis of this compound (BNA)
This protocol describes a common laboratory synthesis method for BNA.
Materials:
-
2-methyl-4-nitroaniline
-
Benzyl (B1604629) chloride
-
Solvent (e.g., ethanol)
-
Base (e.g., sodium carbonate)
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether or hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve 2-methyl-4-nitroaniline in a suitable solvent like ethanol (B145695) in a round-bottom flask.
-
Add a base, such as sodium carbonate, to the mixture.
-
Slowly add benzyl chloride to the reaction mixture while stirring.
-
Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel. A gradient of petroleum ether and ethyl acetate is typically used as the eluent.[3]
-
Collect the fractions containing the pure BNA and evaporate the solvent to obtain the final product.
-
Recrystallize the purified BNA from a suitable solvent system (e.g., aqueous methanol) to obtain high-quality crystals.[4]
Logical Relationship of Synthesis:
Caption: Synthesis workflow for this compound.
Protocol 2: Crystal Growth of BNA by Slow Evaporation
High-quality single crystals of BNA are essential for photonic applications.
Materials:
-
Purified this compound
-
Solvent (e.g., aqueous methanol)[4]
-
Beaker or crystallizing dish
-
Perforated cover (e.g., filter paper with holes)
Procedure:
-
Prepare a saturated solution of BNA in the chosen solvent at a slightly elevated temperature (e.g., 40 °C).[5]
-
Filter the solution to remove any undissolved impurities.
-
Transfer the saturated solution to a clean beaker or crystallizing dish.
-
Cover the container with a perforated lid to allow for slow evaporation of the solvent.
-
Place the setup in a vibration-free environment with a stable temperature.
-
Monitor the solution over several days to weeks for the formation of single crystals.
-
Once crystals of a suitable size have grown, carefully harvest them from the solution and dry them.
Protocol 3: Characterization of Second-Harmonic Generation (SHG) Efficiency
The Kurtz-Perry powder technique is a common method for evaluating the SHG efficiency of new NLO materials.
Experimental Workflow:
Caption: Experimental workflow for SHG efficiency measurement.
Procedure:
-
A high-intensity pulsed laser, such as a Nd:YAG laser operating at 1064 nm, is used as the fundamental light source.
-
The laser beam is directed onto a sample holder containing the powdered BNA material.
-
The generated second-harmonic signal (at 532 nm) is collected.
-
A filter is placed before the detector to block the fundamental wavelength and only allow the SHG signal to pass.
-
A photomultiplier tube (PMT) is used to detect the intensity of the SHG signal.
-
The measurement is repeated with a standard reference material with a known SHG efficiency (e.g., KDP) under identical conditions.
-
The SHG efficiency of BNA is determined by comparing its signal intensity to that of the reference material.
Protocol 4: Terahertz (THz) Wave Generation by Optical Rectification
This protocol outlines the generation of THz waves using a BNA crystal.
Experimental Setup:
Caption: Experimental setup for THz wave generation.
Procedure:
-
An ultrafast laser, typically a femtosecond Ti:Sapphire laser, is used as the pump source.[6]
-
The femtosecond laser pulses are focused onto a BNA single crystal. The polarization of the laser is aligned with the appropriate crystallographic axis of the BNA crystal for efficient THz generation.[7]
-
The intense laser pulses induce a nonlinear polarization in the BNA crystal, leading to the emission of a broad spectrum of THz radiation via optical rectification.
-
The generated THz waves, co-propagating with the pump beam, exit the crystal.
-
A THz low-pass filter (e.g., high-resistivity silicon wafer) is used to block the residual pump beam.[7]
-
A series of off-axis parabolic mirrors are used to collimate and focus the THz beam onto a detector.[7]
-
The THz radiation is detected using a suitable detector, such as a Golay cell for energy measurements or electro-optic sampling for coherent detection of the THz waveform.[6][7]
-
The detected signal is then analyzed to determine the temporal profile and frequency spectrum of the generated THz waves.
Conclusion
This compound is a versatile and highly efficient organic NLO material with significant potential in various photonic applications. The protocols provided in this document offer a foundation for researchers to synthesize, grow, and characterize BNA for use in second-harmonic generation and terahertz wave generation. Further research and development in the crystal growth and device fabrication of BNA will likely lead to its broader implementation in advanced photonic technologies.
References
- 1. This compound | 201157-13-3 | Benchchem [benchchem.com]
- 2. This compound | C14H14N2O2 | CID 2851650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Intense THz source based on BNA organic crystal pumped at Ti:sapphire wavelength [opg.optica.org]
- 7. OPG [opg.optica.org]
Application Notes and Protocols: N-benzyl-2-methyl-4-nitroaniline (BNA) in Electro-Optic Devices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-benzyl-2-methyl-4-nitroaniline (BNA), a promising organic nonlinear optical (NLO) material, in the fabrication and characterization of electro-optic (EO) devices. The protocols outlined below are intended to serve as a detailed guide for the synthesis, crystal growth, device fabrication, and characterization of BNA for EO applications.
Introduction to this compound (BNA)
This compound is an organic crystalline material that has garnered significant interest for its large second-order nonlinear optical and electro-optic coefficients.[1] Its molecular structure, featuring an electron-donating group and an electron-accepting group connected by a π-conjugated system, gives rise to a large molecular hyperpolarizability. This, combined with a non-centrosymmetric crystal packing, results in significant macroscopic NLO and EO effects. BNA is particularly noted for its high second-harmonic generation (SHG) efficiency and its potential for use in high-speed electro-optic modulators and other photonic devices.
Key Properties of BNA
The utility of BNA in electro-optic devices is underpinned by its favorable physical and optical properties. A summary of these properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄N₂O₂ | [2] |
| Molecular Weight | 242.27 g/mol | [2] |
| Melting Point | 99 - 105 °C | [2][3] |
| Crystal System | Orthorhombic | [4] |
| Space Group | Pna2₁ | [4] |
| Nonlinear Optical Coefficient (d₃₃) | ≈ 234 pm/V | [1] |
| Electro-optic Coefficient (r₃₃) of thin film | Comparable to single crystal (approx. 45 pm/V at 1064 nm) | [5] |
| Thermal Stability | Stable up to 230°C | [6] |
Experimental Protocols
This section provides detailed protocols for the synthesis of BNA, the growth of single crystals, and the fabrication and characterization of BNA-based electro-optic devices.
Synthesis of this compound
A common laboratory-scale synthesis of BNA involves the reaction of 2-methyl-4-nitroaniline (B30703) with benzyl (B1604629) chloride.[7]
Materials:
-
2-methyl-4-nitroaniline
-
Benzyl chloride
-
Anhydrous potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Petroleum benzine (for column chromatography)
-
Silica (B1680970) gel (for column chromatography)
Procedure:
-
Dissolve 2-methyl-4-nitroaniline and a molar excess of anhydrous potassium carbonate in DMF in a round-bottom flask.
-
Slowly add benzyl chloride to the mixture while stirring at room temperature.
-
Heat the reaction mixture to 80-90°C and maintain for several hours until the reaction is complete (monitor by thin-layer chromatography).
-
After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography using a silica gel column with a petroleum benzine/ethyl acetate (B1210297) gradient as the eluent.
-
Recrystallize the purified product from methanol to obtain yellow, needle-like crystals of this compound.
Single Crystal Growth by Slow Evaporation
High-quality single crystals of BNA are essential for fabricating bulk electro-optic devices and for accurate characterization of its properties. The slow evaporation technique is a common and effective method for growing BNA crystals.[4][6]
Materials:
-
Purified this compound
-
High-purity solvent (e.g., methanol, acetone, or a mixture)
-
Beaker or crystallizing dish
-
Perforated cover (e.g., aluminum foil with small holes)
Procedure:
-
Prepare a saturated solution of BNA in the chosen solvent at a slightly elevated temperature (e.g., 40°C) to ensure complete dissolution.
-
Filter the hot, saturated solution through a fine filter paper or a syringe filter to remove any insoluble impurities.
-
Transfer the filtered solution to a clean beaker or crystallizing dish.
-
Cover the container with a perforated lid to allow for slow evaporation of the solvent. The rate of evaporation can be controlled by the number and size of the perforations.
-
Place the container in a vibration-free and dust-free environment with a stable temperature.
-
Monitor the container over several days to weeks. As the solvent slowly evaporates, the solution will become supersaturated, leading to the nucleation and growth of single crystals.
-
Once crystals of a suitable size have formed, carefully harvest them from the solution and dry them on a filter paper.
Fabrication of BNA-based Electro-Optic Devices
Electro-optic devices often utilize thin films of the active material. BNA thin films can be prepared by vacuum deposition.[5]
Materials:
-
Substrate (e.g., glass, silicon wafer) with patterned electrodes (e.g., Indium Tin Oxide - ITO)
-
High-purity BNA powder
-
Vacuum thermal evaporator
Procedure:
-
Thoroughly clean the substrate with the patterned electrodes.
-
Place the substrate in the substrate holder of the vacuum evaporator.
-
Load the high-purity BNA powder into a crucible in the evaporator.
-
Evacuate the chamber to a high vacuum (e.g., 10⁻⁶ Torr).
-
Heat the crucible to sublimate the BNA, which will then deposit as a thin film on the substrate. The deposition rate should be carefully controlled.
-
For inducing electro-optic activity, an in-plane electrical field can be applied across the patterned electrodes during deposition (electric-field poling).[5]
-
After deposition to the desired thickness, cool the substrate to room temperature before venting the chamber.
-
A top electrode may be deposited to create a sandwich structure for applying a modulating electric field.
Doping BNA into a nematic liquid crystal can significantly improve the electro-optic response of the LC device.[3][8][9]
Materials:
-
Nematic liquid crystal (e.g., E7)
-
This compound (BNA)
-
ITO-coated glass substrates
-
Polyimide alignment layer
-
Spacers of desired thickness
-
UV-curable sealant
Procedure:
-
Prepare a mixture of the nematic liquid crystal and a specific weight percentage of BNA. The mixture should be heated and stirred to ensure homogeneity.
-
Coat the ITO-coated glass substrates with a polyimide alignment layer and rub them to induce a preferential alignment direction.
-
Assemble a cell by placing two substrates together with the rubbed surfaces facing each other, separated by spacers to define the cell gap.
-
Seal the edges of the cell with a UV-curable sealant, leaving a small filling port.
-
Fill the cell with the BNA-LC mixture via capillary action in a vacuum chamber.
-
Seal the filling port with the sealant.
Characterization of Electro-Optic Properties
The electro-optic performance of BNA-based materials and devices is quantified by the electro-optic coefficient (rᵢⱼ). The following are common techniques for its measurement.
Mach-Zehnder Interferometry
This is a highly sensitive method for the direct measurement of the electro-optic coefficient.[1]
Experimental Setup:
-
Laser source
-
Beam splitter
-
Mirrors
-
BNA crystal or thin-film device placed in one arm of the interferometer
-
Function generator and amplifier to apply a modulating voltage
-
Photodetector
-
Lock-in amplifier
Procedure:
-
A laser beam is split into two paths: a reference arm and a sample arm.
-
The sample arm passes through the BNA material, to which a modulating electric field is applied.
-
The two beams are recombined to create an interference pattern.
-
The applied electric field modulates the refractive index of the BNA, which in turn changes the optical path length of the sample arm, causing a shift in the interference fringes.
-
A photodetector measures the intensity of the interference pattern, and the change in intensity is used to calculate the electro-optic coefficient.
Teng-Man Reflection Method
This technique is particularly suitable for characterizing the electro-optic coefficients of thin-film materials.[1]
Experimental Setup:
-
Polarized laser source
-
BNA thin film sandwiched between two electrodes on a reflective substrate
-
Function generator and amplifier
-
Polarizer (analyzer)
-
Photodiode
-
Lock-in amplifier
Procedure:
-
A polarized laser beam is incident on the BNA thin film.
-
A modulating AC electric field is applied across the film.
-
The reflected light passes through an analyzer and is detected by a photodiode.
-
The applied electric field modulates the refractive index of the film, which modulates the polarization state of the reflected light.
-
A lock-in amplifier is used to measure the modulated intensity of the reflected light, which is proportional to the electro-optic coefficient.
Performance Data of BNA in Electro-Optic Applications
The following tables summarize some of the reported quantitative data on the performance of BNA.
Table 1: Nonlinear Optical and Electro-Optic Coefficients of BNA
| Coefficient | Value | Conditions | Reference |
| d₃₃ | ≈ 234 pm/V | - | [1] |
| d₃₂₂ | 15.6 ± 0.9 pm/V | Excitation at 1064 nm | |
| d₃₁₁ | ~ 0 pm/V | Excitation at 1064 nm | |
| r₃₃ (thin film) | ~ 45 pm/V | at 1064 nm | [5] |
Note: The electro-optic coefficient (r) and the nonlinear optical coefficient (d) are related but not identical. Direct measurements of the electro-optic coefficients for pure BNA single crystals are not widely reported.[1]
Table 2: Performance Enhancement of Nematic Liquid Crystal (E7) by BNA Doping
| Parameter | Pristine LC (E7) | BNA-doped LC | Improvement | Reference |
| Fall Time | ~5x slower | 5-fold faster | Significant reduction in switching time | [3][9] |
| Threshold Voltage (Vth) | Higher | 25% lower | Lower operating voltage | [3] |
| Rotational Viscosity (γ) | Higher | 44% lower | Faster response | [3] |
| Dielectric Anisotropy (Δε) | 14.1 | Increased by 6% | - | [3] |
Conclusion
This compound is a versatile organic material with significant potential for applications in electro-optic devices. Its high nonlinear optical coefficients and the ability to enhance the performance of other electro-optic materials like liquid crystals make it a subject of ongoing research and development. The protocols and data presented in these application notes provide a foundation for researchers and scientists to explore the use of BNA in advanced photonic and electro-optic systems. Further characterization of its electro-optic properties in single-crystal form and optimization of device fabrication processes will be crucial for its practical implementation.
References
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. OPG [opg.optica.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2-Methyl-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in N-benzyl-2-methyl-4-nitroaniline Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of N-benzyl-2-methyl-4-nitroaniline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and solutions in a direct question-and-answer format.
Q1: Why is my yield of this compound consistently low?
A1: Low yields in this N-alkylation reaction can stem from several factors, primarily related to the reduced reactivity of the starting aniline (B41778) and the reaction conditions.
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Low Nucleophilicity of the Aniline: The primary challenge is the reduced nucleophilicity of the amino group on 2-methyl-4-nitroaniline (B30703). The presence of the strong electron-withdrawing nitro group deactivates the amine, making it a weaker nucleophile.[1] Consequently, the reaction often requires more forcing conditions compared to the alkylation of a more activated aniline.[1]
-
Insufficient Base Strength: A weak base may not be strong enough to sufficiently deprotonate the aniline or neutralize the acid byproduct (e.g., HCl from benzyl (B1604629) chloride) effectively.[1] Using stronger bases like potassium carbonate (K₂CO₃), potassium tert-butoxide (t-BuOK), or sodium hydride (NaH) is often necessary.[1]
-
Inappropriate Temperature: Due to the low reactivity of the substrate, room temperature is often insufficient to drive the reaction forward at a reasonable rate.[1] Increasing the reaction temperature, typically in the range of 80-120°C, is a common strategy to improve the reaction rate and yield.[1]
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Poor Solvent Choice: The solvent plays a critical role in dissolving the reactants and stabilizing intermediates. Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are generally the preferred choice as they can accelerate the reaction rate.[1]
Q2: I am observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?
A2: The appearance of multiple spots on a TLC plate indicates the presence of impurities, which are often unreacted starting materials or side products from the reaction.
-
N,N-Dibenzylation: The most common side product is the formation of the tertiary amine, N,N-dibenzyl-2-methyl-4-nitroaniline. This occurs when the mono-alkylated product reacts again with the benzylating agent.[1]
-
Solution: To minimize this, use a slight excess of the 2-methyl-4-nitroaniline relative to the benzylating agent (e.g., 1.1 to 1.2 equivalents of the aniline).[1] This ensures the benzylating agent is consumed before significant dialkylation can occur.
-
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to 2-methyl-4-nitroaniline and the benzylating agent.
-
Solution: Consider increasing the reaction time, raising the temperature, or using a more potent base to drive the reaction to completion.
-
-
Other Impurities: Impurities in the starting materials or solvent can also appear on the TLC plate.
-
Solution: Ensure the purity of your reagents and use dry, high-quality solvents.
-
Q3: The reaction is very clean but proceeds extremely slowly or stalls. What can I do to improve the rate?
A3: A clean but slow reaction points towards insufficient activation energy being provided for the reaction to proceed at a practical rate.
-
Increase Temperature: This is often the most effective way to increase the reaction rate. Monitor the reaction for the formation of side products, but a range of 80-120°C is typically effective for this type of N-alkylation.[1]
-
Select a Stronger Base: The choice of base is critical. If you are using a weaker base like sodium bicarbonate, switching to potassium carbonate or an even stronger base like potassium tert-butoxide can significantly accelerate the reaction.[1]
-
Change the Solvent: Polar aprotic solvents like DMF or DMSO are excellent choices for accelerating nucleophilic substitution reactions.[1] If you are using a less polar solvent, switching may improve the rate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
A1: The synthesis is typically a nucleophilic substitution reaction where 2-methyl-4-nitroaniline is N-alkylated using a benzylating agent, such as benzyl chloride or benzyl bromide, in the presence of a suitable base and solvent.
Q2: How do I select the optimal base for this synthesis?
A2: Base selection is critical and depends on several factors:
-
Strength (pKa): The base must be strong enough to deprotonate the weakly nucleophilic aniline. Potassium carbonate (K₂CO₃) is a common and effective choice. If the reaction is sluggish, stronger bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) can be employed.[1]
-
Solubility: The base should have at least partial solubility in the reaction solvent to be effective.
Q3: What is the best method to purify the final product?
A3: The purification method depends on the physical state of the product and the nature of the impurities.
-
Column Chromatography: This is a very effective method for separating the desired product from unreacted starting materials and the dibenzylated side product.[2] A silica (B1680970) gel column with a solvent system like petroleum benzine or a mixture of ethyl acetate (B1210297) and hexane (B92381) is often used.[2]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be an effective way to remove impurities and obtain a highly pure product.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative lab-scale synthesis.
Materials:
-
2-methyl-4-nitroaniline
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine (saturated NaCl solution)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methyl-4-nitroaniline (1.0 eq).
-
Add anhydrous potassium carbonate (2.0 eq) to the flask.
-
Add anhydrous DMF to the flask to dissolve the aniline.
-
Begin stirring the mixture and slowly add benzyl chloride (0.95 eq) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to 90-100°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting aniline is consumed (typically after several hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with deionized water, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.[2]
Data Presentation
The selection of reaction parameters is crucial for optimizing yield and purity. The table below summarizes key variables and their expected impact.
| Parameter | Option 1 | Option 2 | Option 3 | Expected Outcome & Remarks |
| Base | NaHCO₃ | K₂CO₃ | t-BuOK / NaH | Yield generally increases with base strength. K₂CO₃ is a good starting point, while t-BuOK or NaH may be needed for difficult reactions.[1] |
| Solvent | Toluene | Acetonitrile | DMF / DMSO | Polar aprotic solvents (DMF, DMSO) are generally superior as they accelerate the reaction rate.[1] |
| Temperature | Room Temp. | 80°C | 120°C | Higher temperatures increase the reaction rate but may also promote side product formation. 80-120°C is a common range.[1] |
| Aniline:Benzyl Halide Ratio | 1 : 1.1 | 1 : 1 | 1.1 : 1 | A slight excess of aniline (1.1:1) is recommended to minimize the formation of the N,N-dibenzylated side product.[1] |
Visualizations
The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common issues.
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Crystallization of N-benzyl-2-methyl-4-nitroaniline (BNA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to solvent inclusions in N-benzyl-2-methyl-4-nitroaniline (BNA) crystals.
Troubleshooting Guide: Minimizing Solvent Inclusions
Solvent inclusions are a common issue in the crystallization of organic compounds, leading to crystals that may be opaque, have a lower melting point, and are unsuitable for applications requiring high purity and crystalline perfection, such as nonlinear optics (NLO). This guide provides systematic approaches to diagnose and resolve these issues.
Common Issues and Recommended Actions
| Issue | Potential Cause(s) | Recommended Actions |
| Cloudy or Opaque Crystals | High concentration of solvent inclusions. | - Slow down the cooling rate of the crystallization solution. - Use a solvent in which BNA has a lower solubility at room temperature. - Employ an anti-solvent crystallization method. - Ensure the starting material is of high purity. |
| Formation of "Oily" Precipitate | The solution is too supersaturated, or the cooling is too rapid, causing the compound to come out of solution above its melting point. | - Reheat the solution to dissolve the oil. - Add a small amount of additional solvent to reduce the supersaturation level. - Allow the solution to cool much more slowly. - Consider using a different solvent or a solvent mixture. |
| Rapid Formation of Fine Needles or Powder | The rate of nucleation is too high due to rapid cooling or high supersaturation. | - Decrease the concentration of the BNA solution. - Significantly slow down the cooling or evaporation rate. - Use a solvent that promotes slower crystal growth. |
| Hollow or Hopper-like Crystals | Very rapid crystal growth, often at the surface of the solution. | - Reduce the rate of solvent evaporation by partially covering the crystallization vessel. - Submerge the growing crystals fully in the solution. - Optimize the solvent system to reduce the growth rate. |
Solvent Selection and Solubility
Table 1: Qualitative Solubility of this compound (BNA) and Quantitative Solubility of 4-methyl-2-nitroaniline (B134579)
| Solvent | Qualitative Solubility of BNA | Quantitative Solubility of 4-methyl-2-nitroaniline (mole fraction, x) at different temperatures |
| Methanol | Soluble | 0.0193 (278.15 K) - 0.0489 (318.15 K)[2] |
| Ethanol | Soluble | 0.0148 (278.15 K) - 0.0398 (318.15 K)[2] |
| Acetone | Soluble[3] | 0.1431 (278.15 K) - 0.3156 (318.15 K)[2] |
| Ethyl Acetate | Not specified | 0.1011 (278.15 K) - 0.2456 (318.15 K)[2] |
| Toluene | Not specified | 0.0389 (278.15 K) - 0.1158 (318.15 K)[2] |
| N,N-Dimethylformamide (DMF) | Reported to reduce inclusions[4] | 0.1215 (278.15 K) - 0.2899 (318.15 K)[2] |
| Aqueous Methanol | Used for recrystallization[5] | Not applicable |
Disclaimer: The quantitative solubility data presented is for 4-methyl-2-nitroaniline and should be used as a guideline only. Actual solubility of this compound may vary.
Experimental Protocols
To obtain high-quality, inclusion-free BNA crystals, slow and controlled crystallization is paramount. A very slow cooling rate of 0.5°C/day has been suggested for optimal results.[4]
Protocol 1: Slow Cooling Crystallization
This method is suitable for compounds that are significantly more soluble in a hot solvent than in the same solvent when cold.
Materials:
-
Crude this compound
-
High-purity solvent (e.g., Methanol, Ethanol, or Acetone)
-
Erlenmeyer flask with a stopper or septum
-
Hot plate with magnetic stirring
-
Insulated container (e.g., Dewar flask or a beaker packed with glass wool)
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Dissolution: Place the crude BNA in an Erlenmeyer flask and add a magnetic stir bar. Add a small amount of the chosen solvent and begin heating and stirring. Continue to add small portions of the hot solvent until the BNA is completely dissolved. Avoid adding an excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.
-
Slow Cooling: Cover the flask with a stopper or septum pierced with a needle to allow for slow pressure equalization. Place the flask in an insulated container to ensure a very slow cooling rate. For best results, a programmable cooling bath can be used to achieve a cooling rate of approximately 0.5°C/day.[4]
-
Crystal Growth: Allow the solution to cool undisturbed for several days to a week to allow for the formation of large, well-defined crystals.
-
Isolation: Once crystal growth appears complete and the solution has reached room temperature, further cool the flask in an ice bath for about an hour to maximize the yield.
-
Filtration and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum at a temperature well below the solvent's boiling point to remove any residual solvent.
Protocol 2: Vapor Diffusion
This technique is ideal for growing high-quality single crystals from a small amount of material.
Materials:
-
Crude this compound
-
A "good" solvent in which BNA is readily soluble (e.g., Dichloromethane, Acetone)
-
A "poor" or "anti-solvent" in which BNA is poorly soluble but is miscible with the good solvent (e.g., Hexane, Heptane)
-
A small vial (e.g., 2 mL)
-
A larger jar or beaker with a lid (e.g., 20 mL)
Procedure:
-
Prepare the Inner Vial: Dissolve a small amount of crude BNA in the "good" solvent in the small vial to create a concentrated solution.
-
Prepare the Outer Chamber: Add a layer of the "poor" solvent to the bottom of the larger jar or beaker.
-
Set up the Diffusion System: Carefully place the small vial containing the BNA solution inside the larger jar, ensuring the solvent levels are such that the vials will not tip over and the solvents will not directly mix.
-
Seal and Equilibrate: Seal the larger jar tightly. The more volatile "poor" solvent will slowly diffuse into the "good" solvent in the inner vial. This gradual decrease in solubility will induce slow crystallization.
-
Crystal Growth: Place the sealed system in a location free from vibrations and temperature fluctuations. Crystals should form over a period of several days to weeks.
-
Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals by decanting the mother liquor or using a pipette. Gently wash the crystals with a small amount of the "poor" solvent and allow them to air dry.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound crystals cloudy?
A1: Cloudy or opaque crystals are typically a result of numerous small solvent inclusions trapped within the crystal lattice. This is often caused by rapid crystal growth, where the crystal faces grow faster than the solvent molecules can diffuse away from the growing surface. To resolve this, you should slow down the crystallization process by reducing the cooling rate, using a more dilute solution, or selecting a solvent system that promotes slower, more controlled growth.
Q2: I am getting an oil instead of crystals. What should I do?
A2: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, often due to a very high level of supersaturation. To remedy this, you should reheat the solution to redissolve the oil and then add a small amount of additional solvent to decrease the concentration. Subsequently, allow the solution to cool at a much slower rate. Using a different solvent or a co-solvent system can also help to prevent oiling out.
Q3: How can I increase the size of my BNA crystals?
A3: The key to growing larger crystals is to minimize the number of nucleation sites and to ensure a slow growth rate. This can be achieved by:
-
Using a highly purified starting material.
-
Filtering the solution while hot to remove any particulate matter that could act as nucleation sites.
-
Employing a very slow cooling or solvent evaporation rate.
-
Using a solvent in which BNA has moderate solubility.
-
Utilizing techniques like vapor diffusion which are designed for slow, controlled crystal growth.
Q4: Can the choice of solvent affect the shape of my BNA crystals?
A4: Yes, the solvent can significantly influence the crystal habit or morphology. Polar solvents, for instance, can preferentially adsorb to specific crystal faces, inhibiting growth in that direction and promoting it in others, leading to different crystal shapes.[1] Experimenting with different solvents or solvent mixtures can be a strategy to obtain crystals with a desired morphology.
Q5: What is the role of an anti-solvent in crystallization?
A5: An anti-solvent is a solvent in which the compound of interest is insoluble but is miscible with the solvent in which the compound is dissolved. By slowly adding the anti-solvent to a solution of the compound, the solubility of the compound is gradually reduced, leading to a controlled precipitation and crystallization. This technique can be very effective in producing high-quality crystals and avoiding inclusions.
Visualizations
Caption: Troubleshooting workflow for addressing common issues in this compound crystallization.
Caption: Relationship between key experimental parameters and the resulting quality of crystals.
References
Technical Support Center: Crystallization of N-benzyl-2-methyl-4-nitroaniline (BNA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the crystal quality of N-benzyl-2-methyl-4-nitroaniline (BNA).
Frequently Asked Questions (FAQs)
Q1: What is the most suitable method for obtaining high-quality crystals of this compound (BNA)?
A1: Solution growth is the preferred method for obtaining high-quality single crystals of BNA. Slow evaporation and slow cooling techniques have been successfully employed.
Q2: Which solvents are recommended for the recrystallization of BNA?
A2: Polar protic and aprotic solvents are generally suitable for dissolving BNA. Aqueous methanol (B129727) and ethanol (B145695) have been specifically mentioned as effective solvents for the recrystallization of BNA.[1][2] The choice of solvent can influence the crystal morphology.
Q3: My BNA sample is "oiling out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is too high, the cooling rate is too fast, or if there are significant impurities. To resolve this, try reheating the solution to re-dissolve the oil, adding a small amount of additional solvent, and allowing it to cool down much more slowly. Using a solvent with a lower boiling point can also be beneficial.
Q4: The crystallization of BNA is happening too quickly, resulting in small or needle-like crystals. How can I slow it down?
A4: Rapid crystallization often traps impurities and leads to poor crystal quality. To slow down the process, you can use a larger volume of solvent than the minimum required to dissolve the compound at high temperature. Ensuring a slow cooling rate by insulating the crystallization vessel is also crucial. Seeding the solution with a small, high-quality crystal of BNA can promote controlled crystal growth.
Q5: I am getting a very low yield of BNA crystals. What are the possible reasons and solutions?
A5: A low yield can result from using too much solvent, incomplete precipitation, or premature filtration. To improve the yield, ensure you are using the minimum amount of hot solvent necessary for complete dissolution. After cooling to room temperature, placing the solution in an ice bath can further promote crystallization. Avoid filtering the crystals until the crystallization process appears complete. If the mother liquor is suspected to still contain a significant amount of dissolved BNA, it can be concentrated and cooled again to recover more material.
Troubleshooting Guide
The following table summarizes common issues encountered during the crystallization of this compound, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Crystal Formation | - Insufficient supersaturation (too much solvent).- Solution is not saturated at the higher temperature.- Compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of BNA.- Cool the solution to a lower temperature (e.g., in an ice bath).- Try a different solvent or a mixture of solvents (a "good" solvent and a "poor" solvent). |
| "Oiling Out" | - Cooling is too rapid.- The boiling point of the solvent is too high.- High concentration of impurities. | - Reheat to dissolve the oil, add more solvent, and cool slowly.- Use a solvent with a lower boiling point.- Further purify the crude BNA before recrystallization. |
| Rapid Crystal Formation (Small Needles or Powder) | - Solution is too concentrated.- Cooling is too fast. | - Add a small amount of additional hot solvent.- Insulate the flask to ensure slow cooling.- Consider using a solvent in which BNA is slightly less soluble at higher temperatures. |
| Poor Crystal Quality (e.g., discoloration, irregular shape) | - Presence of impurities in the starting material.- Solvent inclusion in the crystal lattice. | - Purify the crude BNA using column chromatography before recrystallization.- Ensure the solvent is appropriate and used in the correct amount.- Allow for slow, undisturbed crystal growth. |
| Low Crystal Yield | - Too much solvent was used.- Incomplete crystallization.- Crystals were filtered too early. | - Use the minimum amount of hot solvent for dissolution.- Ensure the solution is sufficiently cooled for an adequate duration.- Concentrate the mother liquor to recover more product. |
Quantitative Data
Table 1: Solubility of this compound (BNA)
| Solvent | Temperature (°C) | Solubility | Notes |
| Aqueous Methanol | 30 - 50 | Soluble | A saturated solution was achieved at 40°C for crystal growth.[1][2] |
| Methanol-Water Mixtures | Not Specified | Soluble | Solubility determined by the gravimetric method.[3] |
| Ethanol | Not Specified | Soluble | Mentioned as a suitable solvent for recrystallization. |
| Polar Protic Solvents | Not Specified | Generally Soluble | The choice of solvent can affect crystal morphology.[4] |
| Polar Aprotic Solvents | Not Specified | Generally Soluble | The choice of solvent can affect crystal morphology.[4] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of benzyl (B1604629) chloride with 2-methyl-4-nitroaniline. The resulting crude product is then purified, often by column chromatography followed by recrystallization.[3]
Recrystallization of this compound
Objective: To purify crude this compound to obtain high-quality crystals.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., aqueous methanol, ethanol)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter paper
-
Vacuum flask
-
Glass stirring rod
Procedure:
-
Solvent Selection: Choose an appropriate solvent. Aqueous methanol is a good starting point.
-
Dissolution: Place the crude BNA in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and begin heating and stirring. Continue to add the solvent portion-wise until the BNA is completely dissolved at the boiling point of the solvent. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying to remove any residual solvent.
Visualizations
Caption: Troubleshooting workflow for BNA crystallization.
Caption: Experimental workflow for BNA recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 10.1039/C7CE00228A | Influence of polar solvents on growth of potentially NLO active organic single crystals of this compound and their efficiency in terahertz generation | chem960.com [m.chem960.com]
Technical Support Center: Large-Scale Synthesis of N-benzyl-2-methyl-4-nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the large-scale synthesis of N-benzyl-2-methyl-4-nitroaniline.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are experiencing low to no yield during the N-benzylation of 2-methyl-4-nitroaniline (B30703). What are the potential causes and how can we improve the reaction?
A1: Low yields in this synthesis are common and can stem from several factors related to the inherent reactivity of the starting material and the reaction conditions.
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Low Nucleophilicity of the Amine: The primary challenge is the reduced nucleophilicity of the amino group in 2-methyl-4-nitroaniline. The electron-withdrawing nature of the nitro group deactivates the aniline (B41778) nitrogen, making it a poor nucleophile.[1] Consequently, the reaction often requires more forcing conditions than the alkylation of a non-nitrated aniline.[1]
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Insufficient Base Strength: A weak base may not be strong enough to deprotonate the aniline nitrogen sufficiently to facilitate the reaction. Stronger bases are often necessary to drive the reaction forward.[1]
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Inappropriate Solvent Choice: The solvent plays a crucial role in the reaction rate and yield. Polar aprotic solvents are generally preferred as they can solvate the cation of the base and do not protonate the amine, thus preserving its nucleophilicity.[1]
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Suboptimal Temperature: Due to the low reactivity of the substrate, room temperature is often insufficient. The reaction typically requires elevated temperatures to proceed at a reasonable rate.[1]
Troubleshooting Steps:
-
Increase Base Strength: Switch from weaker bases like sodium bicarbonate to stronger bases such as potassium carbonate, cesium carbonate, or sodium hydride.
-
Optimize Solvent: Employ high-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile.[1]
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Increase Reaction Temperature: Gradually increase the reaction temperature, monitoring for any potential side reactions or decomposition. A common temperature range for such reactions is 80-120°C.[1]
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Check Reagent Purity: Ensure that the 2-methyl-4-nitroaniline, benzyl (B1604629) chloride, and solvent are pure and anhydrous, as impurities and water can interfere with the reaction.[2]
Q2: We are observing the formation of a significant amount of a di-substituted byproduct, N,N-dibenzyl-2-methyl-4-nitroaniline. How can we minimize this over-alkylation?
A2: Over-alkylation is a frequent side reaction because the mono-alkylated product (this compound) can be more nucleophilic than the starting aniline, making it more reactive towards the benzyl chloride.[3][4]
Prevention Strategies:
-
Control Stoichiometry: Use a slight excess of the 2-methyl-4-nitroaniline relative to the benzyl chloride. This increases the probability of the alkylating agent reacting with the more abundant primary amine.[3][4]
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Slow Addition of Alkylating Agent: Add the benzyl chloride slowly to the reaction mixture to maintain a low concentration of the alkylating agent, which can help favor mono-alkylation.[5]
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Lower Reaction Temperature: While higher temperatures can improve the initial reaction rate, they can also promote over-alkylation. Experiment with slightly lower temperatures to find a balance between reaction rate and selectivity.[3]
Q3: The purification of the crude this compound is proving difficult. What are the recommended purification methods?
A3: Purification can be challenging due to the potential presence of unreacted starting materials and over-alkylation byproducts. The two most common and effective techniques are column chromatography and recrystallization.[6][7]
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Column Chromatography: This is a versatile technique for separating the desired product from impurities with different polarities. A silica (B1680970) gel stationary phase with a gradient elution of a non-polar solvent (like hexane (B92381) or petroleum benzine) and a moderately polar solvent (like ethyl acetate) is a good starting point.[6][7]
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Recrystallization: If the crude product is of reasonable purity, recrystallization can be an effective method for removing small amounts of impurities. A suitable solvent system would be one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol (B145695) or a mixture of ethanol and water are often good choices for anilines.[5][7]
Data Presentation
Table 1: Comparison of Reaction Parameters for N-Alkylation of Nitroanilines
| Parameter | Condition | Rationale/Effect |
| Alkylating Agent | Benzyl Chloride | A common and effective benzylating agent. |
| Base | K₂CO₃, Cs₂CO₃, NaH | Stronger bases are required due to the low nucleophilicity of the nitroaniline.[1] |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents are preferred to maintain the nucleophilicity of the amine.[1] |
| Temperature | 80-120°C | Elevated temperatures are often necessary to achieve a reasonable reaction rate.[1] |
| Stoichiometry | Slight excess of aniline | Helps to minimize the formation of the di-substituted byproduct.[3][4] |
Experimental Protocols
Proposed Protocol for Large-Scale Synthesis of this compound
Disclaimer: This is a proposed protocol based on the synthesis of analogous compounds and should be optimized for specific laboratory conditions and scales.
1. Reagents and Setup:
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In a suitable, dry reaction vessel equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-methyl-4-nitroaniline (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).
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Add anhydrous N,N-dimethylformamide (DMF) to achieve a desired concentration (e.g., 0.5 M with respect to the aniline).
2. Reaction:
-
Begin stirring the suspension under a nitrogen atmosphere.
-
Slowly add benzyl chloride (1.05 equivalents) to the mixture at room temperature over a period of 1-2 hours.
-
After the addition is complete, heat the reaction mixture to 90-100°C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may take 12-24 hours.
3. Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a larger vessel containing cold water.
-
Extract the aqueous layer multiple times with ethyl acetate (B1210297).
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Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
4. Purification:
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate to separate the pure this compound from unreacted starting materials and byproducts.
-
Recrystallization: Further purify the product by recrystallizing from a suitable solvent system, such as ethanol/water, to obtain a crystalline solid.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: Enhancing SHG Efficiency of N-benzyl-2-methyl-4-nitroaniline (BNA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the Second-Harmonic Generation (SHG) efficiency of N-benzyl-2-methyl-4-nitroaniline (BNA).
Troubleshooting Guides
Issue 1: Low or No Detectable SHG Signal
Question: I am not observing any SHG signal, or the signal is significantly lower than expected from my BNA crystal. What are the possible causes and how can I troubleshoot this?
Answer:
Low or absent SHG signal from a BNA crystal can stem from several factors, ranging from the experimental setup to the quality of the crystal itself. Follow these troubleshooting steps to diagnose and resolve the issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no SHG signal.
Detailed Steps:
-
Verify Experimental Setup:
-
Laser Source: Confirm that the laser is operating at the correct wavelength, power, and pulse duration for SHG in BNA. The fundamental wavelength should be within the transparency window of BNA.
-
Detection System: Ensure your photodetector and data acquisition system are functioning correctly and are sensitive to the second-harmonic wavelength.
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Optical Filters: Use appropriate filters to block the fundamental laser wavelength from reaching the detector, as this can saturate or damage it.
-
-
Check Laser Alignment and Focusing:
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Beam Focusing: The efficiency of SHG is highly dependent on the power density of the incident laser. Ensure the laser is properly focused onto the BNA crystal.
-
Signal Collection: Align the collection optics to efficiently capture the generated SHG signal and direct it to the detector.
-
-
Optimize Crystal Orientation:
-
BNA is a biaxial crystal, and the SHG efficiency is critically dependent on the orientation of the crystal's crystallographic axes with respect to the polarization and propagation direction of the incident laser.
-
Rotate the crystal to find the optimal angle for phase matching, which maximizes the SHG output.
-
-
Assess Crystal Quality:
-
Visually inspect the crystal for any defects such as cracks, inclusions, or surface imperfections.[1] These can scatter the fundamental and second-harmonic light, reducing the efficiency.
-
Poor crystal quality, which can result from the growth method (e.g., melt growth vs. solution growth), can lead to lattice defects and distortions that negatively impact SHG.[2]
-
-
Verify Phase-Matching Conditions:
-
Phase matching is crucial for efficient SHG. This requires the refractive index of the fundamental and second-harmonic waves to be matched. For a given fundamental wavelength, this is achieved at a specific crystal orientation.
-
Consult Sellmeier equations for BNA to calculate the expected phase-matching angles for your experimental wavelength.
-
Issue 2: Inconsistent SHG Efficiency Measurements
Question: My SHG efficiency measurements for BNA are not reproducible. What could be causing this variability?
Answer:
Inconsistent SHG measurements can be frustrating and can point to instabilities in your experimental setup or degradation of the BNA crystal.
Troubleshooting Steps:
-
Laser Stability:
-
Power Fluctuations: Monitor the output power of your laser over time. Fluctuations in the fundamental power will lead to larger fluctuations in the SHG signal (which is proportional to the square of the fundamental intensity).
-
Beam Pointing Stability: Changes in the laser beam's position on the crystal can cause variations in the measured SHG signal, especially if the crystal has spatial inhomogeneities.
-
-
Thermal Effects:
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Thermal Lensing: High-power lasers can induce thermal lensing in the BNA crystal, altering the focusing of the beam and affecting the SHG efficiency.
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Crystal Damage: At high laser fluences, BNA can experience thermal damage. The damage threshold for BNA has been reported to be around 6 mJ/cm² for 800 nm, 50 fs pulses.[3] Ensure you are operating below the damage threshold.
-
-
Crystal Degradation:
-
While BNA is chemically stable, prolonged exposure to high-intensity laser light or adverse environmental conditions (e.g., high humidity) could potentially degrade the crystal surface over time.
-
-
Mechanical Instability:
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Ensure that the crystal mount and all optical components are securely fastened. Vibrations can cause misalignment and lead to fluctuating signals.
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Frequently Asked Questions (FAQs)
Q1: What is a typical SHG efficiency for BNA?
A1: The SHG efficiency of BNA is often reported relative to standard nonlinear optical crystals like Potassium Dihydrogen Phosphate (KDP) or Urea. Powder SHG measurements have shown BNA to have an efficiency of approximately 8.4 and 2.3 times higher than KDP and Urea, respectively.[4] Another study reported the SHG efficiency to be twice that of KDP.[4] Some reports even indicate an efficiency up to fifty-six times higher than KDP.[5][6] The second-order nonlinear coefficient (d₃₃) of BNA is approximately 234 pm/V at 1064 nm.[1]
Q2: How does the crystal growth method affect SHG efficiency?
A2: The crystal growth method significantly impacts the quality of the BNA crystal and, consequently, its SHG efficiency.
-
Solution Growth: This method can produce high-quality crystals with fewer defects compared to melt growth methods.[1][2][7] The choice of solvent (polar protic or aprotic) can influence the crystal morphology.[4]
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Melt Growth (e.g., Bridgman method, Czochralski pulling): These techniques can be used to grow large crystals but may introduce more lattice defects and distortions due to strong temperature gradients.[2][4]
Q3: What are the key experimental parameters to control for maximizing SHG in BNA?
A3: To maximize SHG efficiency, you should carefully control the following parameters:
-
Fundamental Wavelength: The laser wavelength should be within the transparency range of BNA.
-
Laser Power/Intensity: SHG is a nonlinear process, so higher incident intensity leads to higher efficiency, but you must stay below the damage threshold of the crystal.
-
Crystal Orientation and Phase Matching: Proper orientation of the BNA crystal to achieve phase matching is critical for efficient SHG.
-
Beam Polarization: The polarization of the incident laser should be aligned with the appropriate crystallographic axis of BNA to access the largest nonlinear coefficient.
Q4: Can doping or creating composite materials enhance the SHG of BNA?
A4: While the provided search results focus on pure BNA crystals, the general principle of enhancing SHG through material engineering can be applied. For a related material, 2-methyl-4-nitroaniline (B30703) (MNA), creating nanofibers with a carrier polymer has been shown to significantly enhance SHG efficiency.[8][9] This suggests that similar approaches, such as creating BNA-polymer composites or investigating the effects of specific dopants, could be a promising area for research to enhance its nonlinear optical properties.
Quantitative Data Summary
| Property | Value | Reference Crystal | Wavelength | Citation |
| SHG Efficiency | ~8.4 x KDP | KDP | - | [4] |
| ~2.3 x Urea | Urea | - | [4] | |
| ~2 x KDP | KDP | 1064 nm | [4] | |
| ~56 x KDP | KDP | 1064 nm | [5][6] | |
| Nonlinear Optical Coefficient (d₃₃) | 234 pm/V | - | 1064 nm | [1] |
| Nonlinear Optical Coefficient (d₂₄) | 41.4 ± 0.8 pm/V | - | - | [10] |
| Nonlinear Optical Coefficient (d₃₂) | 78.1 ± 1.6 pm/V | - | - | [10] |
| Laser Damage Threshold | ~6 mJ/cm² | - | 800 nm (50 fs) | [3] |
| 0.96 GW/cm² | - | 1064 nm (5 ns) | [3] | |
| Thermal Stability | Stable up to 230°C | - | - | [6] |
Experimental Protocols
Protocol 1: Kurtz-Perry Powder SHG Measurement
This protocol outlines the Kurtz-Perry powder technique for evaluating the SHG efficiency of a BNA sample relative to a reference material like KDP.
Experimental Workflow:
Caption: Workflow for Kurtz-Perry powder SHG measurement.
Methodology:
-
Sample Preparation:
-
Grind the synthesized BNA material into a fine powder.
-
Similarly, prepare a reference sample of KDP powder.
-
Sieve both powders to ensure a uniform particle size, which is crucial for comparable scattering effects.
-
Place the powdered samples in identical transparent cells or capillaries.
-
-
Experimental Setup:
-
Use a high-intensity pulsed laser, such as a Q-switched Nd:YAG laser operating at 1064 nm, as the fundamental source.
-
Direct the laser beam to pass through the sample cell.
-
Position a photodetector (e.g., a photomultiplier tube) to collect the light transmitted through the sample.
-
Place a filter between the sample and the detector to block the fundamental wavelength (1064 nm) and only allow the second-harmonic signal (532 nm) to pass. A monochromator can also be used for precise wavelength selection.
-
-
Measurement Procedure:
-
Irradiate the BNA sample with the laser and measure the intensity of the 532 nm SHG signal.
-
Without changing the experimental setup, replace the BNA sample with the KDP reference sample.
-
Irradiate the KDP sample with the same laser intensity and measure the SHG signal.
-
-
Data Analysis:
-
The relative SHG efficiency of BNA is calculated by taking the ratio of the SHG signal intensity from BNA to that from KDP.
-
References
- 1. OPG [opg.optica.org]
- 2. Solution growth of an organic this compound (BNA) crystal for DFG-THz source | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Strong enhancement of second harmonic generation in 2-methyl-4-nitroaniline nanofibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pump Laser Parameters for THz Generation from BNA
Welcome to the technical support center for optimizing pump laser parameters for Terahertz (THz) generation from the organic crystal N-benzyl-2-methyl-4-nitroaniline (BNA). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pump laser wavelength for THz generation from BNA?
A1: The optimal pump wavelength for THz generation from BNA depends on the desired THz spectrum and the available laser source.
-
800 nm: Widely used due to the availability of high-power Ti:Sapphire amplifiers. This wavelength is effective for generating THz radiation in the 0.2-3 THz range.[1][2] For broadband THz generation (out to 6 THz) using an 800 nm pump, it is recommended to use thin BNA crystals, typically around 200 µm or thinner.[3][4]
-
1150-1550 nm: Pumping in this near-infrared range can lead to very broad emission spectra, extending up to 7 THz.[5] Wavelengths around 1250 nm show excellent phase-matching for generating frequencies between 2.5 and 5.5 THz.[4] Optimal crystal thickness for these longer wavelengths is around 300 µm.[3][4]
Q2: What is the recommended pump pulse duration?
A2: Pump pulse durations in the range of 50 fs to 100 fs are commonly used for efficient THz generation in BNA.[1][6] Interestingly, introducing a positive chirp to the pump pulse can significantly enhance the THz generation efficiency by a factor of up to 2.5 compared to a transform-limited pulse.[7][8][9] This is attributed to an extended effective interaction length for phase matching due to self-phase modulation of the pump pulse within the crystal.[7]
Q3: What is the damage threshold of BNA crystals?
A3: The laser-induced damage threshold (LIDT) of BNA is a critical parameter and depends on the pump pulse duration, repetition rate, and wavelength.
-
For 800 nm, ~100 fs pulses at a 500 Hz repetition rate, the damage threshold is approximately 4 mJ/cm². This drops to 2 mJ/cm² at a 1 kHz repetition rate, suggesting thermal accumulation is a key factor in damage.[6]
-
At a lower repetition rate (e.g., 100 Hz), the damage threshold for a 50 fs, 800 nm pulse has been reported to be greater than 6 mJ/cm².[2]
-
For a 1200 nm pump wavelength, the damage threshold was found to be more than 10 mJ/cm².[5]
Bonding the BNA crystal to a high-thermal-conductivity substrate like sapphire can significantly improve the damage threshold, especially at high repetition rates.[6]
Q4: How does the BNA crystal thickness affect THz generation?
A4: The optimal BNA crystal thickness is strongly dependent on the pump wavelength due to phase-matching conditions. The coherence length, which dictates the effective interaction length, varies with both the pump wavelength and the generated THz frequency.[4]
-
800 nm Pump: To achieve a broad THz spectrum (e.g., up to 6 THz), thinner crystals of approximately 200 µm or less are required.[3][4]
-
1250-1500 nm Pump: For these longer wavelengths, slightly thicker crystals of around 300 µm are considered optimal for broadband THz generation.[3][4]
Troubleshooting Guides
Issue 1: Low THz Output Power
| Possible Cause | Troubleshooting Step |
| Poor Phase Matching | 1. Verify Pump Wavelength: Ensure your pump wavelength is within the optimal ranges (800 nm or 1150-1550 nm). 2. Check Crystal Thickness: Use a crystal thickness appropriate for your pump wavelength (see FAQ Q4). 3. Optimize Crystal Orientation: Ensure the pump laser polarization is aligned with the c-axis of the BNA crystal. |
| Sub-optimal Pulse Duration/Chirp | 1. Measure Pulse Duration: Characterize your pump pulse at the crystal position. 2. Introduce Positive Chirp: Systematically add positive chirp to your pump pulse and monitor the THz output. A significant enhancement is often observed.[7][8][9] |
| Low Pump Fluence | 1. Increase Pump Power: Carefully increase the pump power while staying below the damage threshold of the BNA crystal. |
| Misalignment | 1. Realign Optics: Check the alignment of the pump beam onto the BNA crystal and the subsequent collection optics for the THz beam. |
Issue 2: BNA Crystal Damage
| Possible Cause | Troubleshooting Step |
| Exceeding Damage Threshold | 1. Reduce Pump Fluence: Lower the pump energy or increase the beam spot size on the crystal. 2. Monitor Crystal: Visually inspect the crystal for any signs of discoloration or surface damage. |
| Thermal Effects at High Repetition Rates | 1. Reduce Repetition Rate: If possible, lower the repetition rate of your laser. 2. Improve Heat Sinking: Bond the BNA crystal to a sapphire substrate to improve heat dissipation.[6] 3. Use a Chopper: For high repetition rate lasers, using an optical chopper can reduce the average thermal load. |
| Hot Spots in the Laser Beam | 1. Characterize Beam Profile: Ensure your pump beam has a smooth, near-Gaussian spatial profile. Use a beam profiler to check for hot spots. |
Issue 3: Limited THz Bandwidth
| Possible Cause | Troubleshooting Step |
| Incorrect Crystal Thickness for Pump Wavelength | 1. Use Thinner Crystals for 800 nm: For broadband generation with an 800 nm pump, use BNA crystals with a thickness of ~200 µm or less.[3][4] |
| Detection Limitations | 1. Check Detector Response: Ensure your THz detector (e.g., ZnTe, GaP) has a sufficiently broad detection bandwidth for your expected THz spectrum. |
| Atmospheric Absorption | 1. Purge with Dry Air or Nitrogen: Water vapor in the atmosphere can cause significant absorption lines in the THz spectrum. Purge your THz beam path. |
Quantitative Data Summary
| Parameter | Recommended Value / Range | Notes |
| Pump Wavelength | 800 nm or 1150-1550 nm | Choice depends on desired THz spectrum and available laser system. |
| Pulse Duration | 50 - 100 fs | Positively chirped pulses can enhance efficiency.[7][8][9] |
| Pump Fluence | < 4 mJ/cm² (at 1 kHz, 800 nm) < 6 mJ/cm² (at 100 Hz, 800 nm) < 10 mJ/cm² (at 1200 nm) | Stay below the damage threshold.[2][5][6] |
| BNA Crystal Thickness | ~200 µm or less (for 800 nm pump) ~300 µm (for 1250-1500 nm pump) | Critical for achieving broad THz bandwidth.[3][4] |
| Optical-to-THz Conversion Efficiency | Up to 0.25% at 800 nm[1][2] Up to 0.8% at 1150-1550 nm[5] Up to 0.56% with chirped 800 nm pulses[7] | Highly dependent on pump parameters and phase matching. |
Experimental Protocols
Protocol 1: Optimizing THz Generation with a Chirped Pump Pulse
-
Initial Setup:
-
Align the Ti:Sapphire laser beam (centered at 800 nm) through a pulse compressor (e.g., a grating pair).
-
Direct the beam onto the BNA crystal, ensuring the polarization is aligned with the crystal's c-axis.
-
Place a THz detector (e.g., electro-optic sampling with a ZnTe crystal) after the BNA crystal to measure the generated THz radiation.
-
-
Chirp Optimization:
-
Start with the pulse compressor set to produce the shortest possible (transform-limited) pulse at the BNA crystal position. Measure the THz signal.
-
Systematically adjust the grating separation in the compressor to introduce a positive chirp to the pump pulses. This will temporally lengthen the pulse.
-
At each chirp setting, measure the corresponding THz energy.
-
Plot the THz energy as a function of the chirped pulse duration.
-
Identify the optimal positive chirp that results in the maximum THz generation efficiency. It has been reported that a positively chirped 85-fs pulse can enhance the THz energy by a factor of ~2.5 compared to a 23-fs transform-limited pulse.[7]
-
-
Data Analysis:
Visualizations
Caption: Experimental workflow for optimizing THz generation using a chirped pump pulse.
Caption: Troubleshooting logic for addressing low THz output power.
References
- 1. Intense THz source based on BNA organic crystal pumped at Ti:sapphire wavelength [opg.optica.org]
- 2. arxiv.org [arxiv.org]
- 3. Item - Comprehensive Characterization of Terahertz Generation with the Organic Crystal BNA - Optica Open - Figshare [preprints.opticaopen.org]
- 4. arxiv.org [arxiv.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. OPG [opg.optica.org]
- 7. Optimized terahertz generation in BNA organic crystals with chirped Ti:sapphire laser pulses [opg.optica.org]
- 8. Optimized terahertz generation in BNA organic crystals with chirped Ti:sapphire laser pulses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Degradation of N-benzyl-2-methyl-4-nitroaniline in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-benzyl-2-methyl-4-nitroaniline. The information provided is based on established chemical principles and data from structurally analogous compounds, as direct degradation studies on this compound are not extensively available in the public domain.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound, which was initially a pale yellow, has turned a darker yellow or brown. What is the likely cause?
A: Discoloration is a common indicator of degradation, particularly for aromatic amines and nitroaromatic compounds.[1] The color change is likely due to the formation of oxidation byproducts. Aromatic amines are susceptible to air oxidation, which can be accelerated by exposure to light.[1] Potential colored byproducts could include N-oxides or products from the polymerization of degradation intermediates.
Q2: I am observing the formation of a precipitate in my aqueous solution of this compound over time. What could this be?
A: The formation of a precipitate could be due to several factors. One possibility is the degradation of this compound into less soluble products. For example, if the benzyl (B1604629) group is cleaved, the resulting 2-methyl-4-nitroaniline (B30703) may have different solubility properties. Alternatively, polymerization of reactive intermediates formed during degradation could lead to insoluble materials.
Q3: What are the primary environmental factors that can influence the stability of this compound in solution?
A: The stability of this compound in solution is influenced by several factors:
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the benzyl-nitrogen bond. The stability of primary aromatic amines, potential degradation products, can also be significantly affected by pH.[2]
-
Light Exposure: As a nitroaromatic compound, this compound may be susceptible to photodegradation upon exposure to UV or even ambient light.[3][4]
-
Temperature: Elevated temperatures will generally accelerate the rate of all degradation pathways.
-
Presence of Oxidizing Agents: Oxidizing agents can promote the degradation of the aniline (B41778) moiety and the benzylic position.[5][6]
-
Dissolved Oxygen: The presence of dissolved oxygen can contribute to oxidative degradation.
Q4: What are the most likely degradation pathways for this compound in solution?
A: Based on the degradation of similar compounds, the most probable degradation pathways are:
-
Hydrolysis: Cleavage of the N-benzyl bond to yield 2-methyl-4-nitroaniline and benzyl alcohol.
-
Oxidation: This can occur at several positions, including N-debenzylation to form 2-methyl-4-nitroaniline, oxidation of the benzylic carbon to form an imine intermediate, or hydroxylation of the aromatic rings.[6][7]
-
Photodegradation: This pathway is initiated by light and can lead to a variety of products, including the reduction of the nitro group or cleavage of the C-N bond.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action(s) |
| Unexpected peaks in HPLC/LC-MS analysis | Degradation of the parent compound into one or more new products. | - Confirm the identity of the new peaks using mass spectrometry.- Compare the retention times with standards of suspected degradation products (e.g., 2-methyl-4-nitroaniline, benzaldehyde, benzyl alcohol).- Review solution preparation and storage conditions to minimize degradation (see FAQs). |
| Loss of compound concentration over time | Instability of the compound under the current storage or experimental conditions. | - Perform a stability study under your specific conditions (pH, temperature, light exposure).- Store stock solutions at low temperatures, protected from light, and under an inert atmosphere (e.g., argon or nitrogen).- For aqueous solutions, consider using buffered systems to maintain a stable pH. |
| Inconsistent experimental results | Variable degradation of the compound between experiments. | - Standardize solution preparation and handling procedures.- Prepare fresh solutions for each experiment whenever possible.- Implement routine purity checks of your stock solutions using a suitable analytical method like HPLC. |
| Solution discoloration (yellowing/browning) | Oxidation of the aniline moiety.[1] | - Degas solvents to remove dissolved oxygen.- Handle the compound and its solutions under an inert atmosphere.- Store solutions in amber vials or otherwise protected from light. |
Potential Degradation Pathways
The following diagrams illustrate the hypothesized degradation pathways of this compound in solution based on the degradation of analogous compounds.
Quantitative Data Summary
Direct quantitative degradation data for this compound is limited. The following table summarizes relevant data from analogous compounds to provide an estimate of potential stability.
| Compound | Condition | Half-life / Rate | Reference |
| Nitrobenzene | UV/H₂O₂ | Decay rate constant: 10⁻³ - 10⁻² s⁻¹ | [4] |
| Nitrophenols | UV/H₂O₂ | Decay rate constant: ~10⁻² s⁻¹ | [4] |
| Aniline | Heat-assisted persulfate oxidation | Follows pseudo-first-order kinetics | [8] |
| Primary Aromatic Amines | 3% acetic acid, 10 days at 60°C | Significant loss of recovery observed | [2] |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Solution
This protocol outlines a general workflow for assessing the stability of this compound under various conditions.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound of known concentration in a solvent such as acetonitrile (B52724) or methanol (B129727).
-
Sample Preparation: Aliquot the stock solution into amber and clear vials. For pH studies, dilute the stock solution into aqueous buffers of the desired pH.
-
Incubation: Store the vials under the desired conditions (e.g., different temperatures, light exposures).
-
Time Points: At predetermined time intervals, withdraw an aliquot from each vial.
-
Analysis: Analyze the aliquots by a validated HPLC method to determine the concentration of the parent compound and any degradation products. A C18 column with a mobile phase of acetonitrile and water is a common starting point for analysis.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation rate.
Protocol 2: Identification of Degradation Products by LC-MS
Methodology:
-
Forced Degradation: Subject a solution of this compound to conditions that are expected to cause significant degradation (e.g., high temperature, extreme pH, exposure to an oxidizing agent like hydrogen peroxide, or intense UV light).
-
LC-MS Analysis: Analyze the stressed sample using a liquid chromatograph coupled to a mass spectrometer (LC-MS).
-
Mass Spectral Analysis: Compare the mass spectra of the observed peaks with the mass of the parent compound and the expected masses of potential degradation products (e.g., 2-methyl-4-nitroaniline, benzyl alcohol, benzaldehyde, and their hydroxylated derivatives).
-
Fragmentation Analysis: Use MS/MS fragmentation to further elucidate the structures of the unknown degradation products.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of the oxidation of N-benzylanilines to benzylideneanilines by halogen or hypohalite in alkaline methanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Photostability of N-benzyl-2-methyl-4-nitroaniline
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with N-benzyl-2-methyl-4-nitroaniline (BNA) and investigating its photostability under laser irradiation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BNA) and why is its photostability a concern?
A1: this compound is an organic compound known for its nonlinear optical (NLO) properties.[1][2] Its extended π-conjugated system, which includes a nitro group, makes it susceptible to degradation upon exposure to high-intensity light, such as lasers. This photodegradation can alter its chemical structure, leading to a loss of NLO properties, the formation of potentially interfering byproducts, and a reduction in the overall efficacy or accuracy of experiments.
Q2: What are the likely photodegradation pathways for BNA under laser irradiation?
A2: While specific studies on BNA are limited, the degradation of nitroaromatic compounds is well-documented.[3][4][5] The primary pathways involve the reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH₂) group. Another plausible pathway is the cleavage of the N-C bond between the aniline (B41778) nitrogen and the benzyl (B1604629) group, leading to the formation of 2-methyl-4-nitroaniline (B30703) and benzyl radicals.
Q3: My BNA solution changes color from yellow to colorless (or a different color) during irradiation. What does this indicate?
A3: The yellow color of BNA is due to the electronic transitions within the chromophore, which includes the nitroaniline moiety. A color change, or photobleaching, is a strong indicator of photodegradation. For instance, the reduction of the nitro group to an amino group would shift the absorption spectrum, leading to a loss of color. Monitoring these spectral changes with UV-Vis spectrophotometry is a primary method for tracking degradation.[6][7]
Q4: Which solvents are recommended for photostability studies of BNA?
A4: The choice of solvent is critical as it can influence the degradation pathway and rate. Common solvents for similar compounds include methanol, acetonitrile, and water, often with buffers to control pH.[1] It is crucial to select a solvent that does not absorb significantly at the laser wavelength and is inert under the experimental conditions. Always run a "solvent-only" control to check for solvent degradation or interference.
Q5: How can I minimize the photodegradation of BNA during my experiments?
A5: To minimize degradation, you should limit the exposure of the compound to light. Prepare solutions fresh and store them in amber vials or wrap containers in aluminum foil.[8][9] During experiments, use the lowest laser power and shortest exposure time necessary to achieve your analytical goal. If possible, deoxygenate the solution, as the presence of oxygen can sometimes accelerate degradation pathways.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experimental runs. | Variable light exposure during sample preparation. | Standardize all procedures to minimize ambient light exposure. Prepare samples in a dimly lit room or use a safety cabinet with the light off.[8] |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | Formation of photodegradation products. | Run a "dark control" sample (kept in the same conditions but shielded from light) to compare against the irradiated sample.[9][10] Use the control to identify peaks corresponding to the parent compound versus new degradation products. |
| Rapid degradation even at low laser power. | The compound may be inherently unstable at the chosen wavelength, or the solvent may be participating in the reaction. | Verify the absorption spectrum of BNA to ensure you are not irradiating at its absorption maximum, which would maximize energy transfer. Test alternative solvents. Consider using a chemical filter to remove unwanted wavelengths from the light source. |
| Precipitate forms in the solution after irradiation. | Degradation products may be less soluble than the parent compound. | Visually inspect solutions before analysis. If a precipitate is observed, it may need to be dissolved with a stronger solvent or analyzed separately. Note that this indicates significant degradation.[8] |
Quantitative Data Summary
Disclaimer: The following data is illustrative and based on typical results for similar nitroaromatic compounds. Specific quantitative data for this compound was not available in the cited literature. Researchers should perform their own experiments to determine precise values.
| Parameter | Condition A (355 nm Laser) | Condition B (532 nm Laser) | Condition C (Dark Control) |
| Solvent | Acetonitrile | Acetonitrile | Acetonitrile |
| Initial Concentration | 100 µM | 100 µM | 100 µM |
| Irradiation Time | 60 min | 60 min | 60 min |
| Remaining Parent Compound (%) | 45% | 88% | 99.5% |
| Major Degradation Product(s) | N-benzyl-2-methyl-benzene-1,4-diamine | 2-methyl-4-nitroaniline | Not Detected |
| Appearance | Solution becomes colorless | Slight decrease in yellow intensity | No change |
Experimental Protocols
Protocol: Assessing Photostability of BNA using HPLC-UV
This protocol outlines a standard method for determining the rate of BNA degradation under laser irradiation.
-
Preparation of Solutions:
-
Prepare a 1 mM stock solution of BNA in HPLC-grade acetonitrile.
-
Prepare a "dark control" sample by wrapping a vial in aluminum foil.[9]
-
From the stock, prepare working solutions of 50 µM in the desired solvent (e.g., acetonitrile) in quartz cuvettes or vials suitable for irradiation.
-
Prepare a "solvent blank" containing only the solvent.
-
-
Initial Analysis (t=0):
-
Before irradiation, take an aliquot from each working solution.
-
Analyze using a validated HPLC-UV method to determine the initial concentration and purity of BNA. The UV detector should be set to a wavelength where BNA absorbs strongly (e.g., determined from a UV-Vis scan).
-
-
Irradiation Procedure:
-
Place the unwrapped sample in the path of the laser beam. Ensure the beam irradiates the solution volume uniformly.
-
Place the dark control sample at the same temperature and for the same duration but completely shielded from the light source.[10]
-
Irradiate the sample for a defined period (e.g., 30 minutes). It is recommended to perform a time-course experiment by taking aliquots at multiple time points (e.g., 0, 15, 30, 60, 120 min).
-
-
Post-Irradiation Analysis:
-
After the specified irradiation time, take an aliquot from the exposed sample, the dark control, and the solvent blank.
-
Analyze all samples by HPLC-UV under the same conditions as the initial analysis.
-
-
Data Analysis:
-
Calculate the percentage of BNA remaining at each time point by comparing the peak area of BNA in the irradiated sample to the t=0 sample.
-
Plot the percentage of remaining BNA against time to determine the degradation kinetics.
-
Analyze the chromatogram for the appearance of new peaks, which indicate degradation products. If connected to a mass spectrometer (LC-MS), attempt to identify the structures of these products.
-
Visualizations
Caption: A typical workflow for conducting a photostability study of BNA.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biodegradation of nitroaromatic pollutants: from pathways to remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. q1scientific.com [q1scientific.com]
- 10. Photostability Testing Issues – Pharma Stability [pharmastability.com]
Technical Support Center: N-benzyl-2-methyl-4-nitroaniline (BNMNA) Crystal Growth
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystal growth of N-benzyl-2-methyl-4-nitroaniline (BNMNA). The following sections offer detailed experimental protocols, address common issues, and explore the influence of solvent polarity on crystal formation.
Influence of Solvent Polarity on BNMNA Crystal Growth: Data Summary
The choice of solvent is a critical parameter in the crystallization of BNMNA, significantly impacting crystal morphology, quality, and ultimately its nonlinear optical (NLO) properties. The polarity of the solvent plays a important role in the solute-solvent interactions, which governs the nucleation and growth kinetics. The solubility of BNMNA in various organic solvents at different temperatures is a key indicator for solvent selection.
| Solvent | Polarity Index | Solubility at Room Temp. ( g/100ml ) | Solubility at 60°C ( g/100ml ) | Solvent Type | Typical Crystal Morphology/Quality Observations |
| N,N-Dimethylformamide (DMF) | 6.4 | High | Very High | Polar Aprotic | Can reduce the inclusion of impurities in the crystal lattice.[1] |
| Methanol | 5.1 | Moderate | High | Polar Protic | Commonly used for recrystallization and solution growth, yielding translucent yellow crystals.[2] |
| Ethanol | 4.3 | Moderate | High | Polar Protic | Similar to methanol, can be a suitable solvent for slow evaporation. |
| Acetonitrile | 5.8 | Moderate | High | Polar Aprotic | A polar aprotic option that can influence crystal habit. |
| Acetone | 5.1 | High | Very High | Polar Aprotic | High solubility may require careful control of evaporation rate. |
| Ethyl Acetate | 4.4 | Moderate | High | Moderately Polar | Offers a different polarity to fine-tune crystal growth. |
| Toluene | 2.4 | Low | Moderate | Nonpolar | Lower polarity may lead to different crystal morphologies. |
| Hexane | 0.1 | Very Low | Low | Nonpolar | Generally unsuitable as a primary solvent due to very low solubility. |
Experimental Protocols
Detailed Methodology for Slow Evaporation Solution Growth of BNMNA Crystals
This protocol outlines the steps for growing BNMNA single crystals using the slow evaporation technique, a common and effective method for obtaining high-quality organic crystals.
Materials and Equipment:
-
High-purity this compound (BNMNA) powder
-
Selected solvent (e.g., Methanol, DMF, Acetonitrile)
-
Crystallization dish or beaker with a cover (e.g., petri dish, beaker with watch glass)
-
Magnetic stirrer and stir bar
-
Hot plate
-
Filter paper and funnel
-
Spatula
-
A vibration-free environment
Procedure:
-
Solution Preparation:
-
Accurately weigh a specific amount of BNMNA powder.
-
In a clean beaker, add the chosen solvent and the BNMNA powder.
-
Gently heat the solution on a hot plate while stirring with a magnetic stirrer until the BNMNA is completely dissolved. Start with a slightly unsaturated solution.
-
-
Saturation:
-
Gradually add more BNMNA powder to the warm solution until a small amount of undissolved material remains at the bottom, indicating a saturated solution at that temperature.
-
Continue stirring for a short period to ensure maximum dissolution.
-
-
Filtration:
-
While the solution is still warm, filter it through a pre-warmed funnel with filter paper into a clean crystallization dish. This step is crucial to remove any undissolved particles or impurities that could act as unwanted nucleation sites.
-
-
Crystallization:
-
Cover the crystallization dish loosely. A perfect seal will prevent evaporation, while a fully open dish may lead to rapid crystallization and poor crystal quality. Perforated parafilm or a watch glass with a small opening can be used to control the evaporation rate.
-
Place the dish in a location with a stable temperature and free from vibrations.
-
-
Crystal Harvesting:
-
Monitor the dish over several days to weeks. As the solvent slowly evaporates, crystals will begin to form and grow.
-
Once the crystals have reached the desired size, carefully remove them from the solution using tweezers.
-
Gently wash the harvested crystals with a small amount of cold solvent to remove any residual mother liquor and then allow them to dry on a filter paper.
-
Troubleshooting Guides and FAQs
This section addresses common problems encountered during the crystal growth of BNMNA and provides practical solutions.
Frequently Asked Questions (FAQs):
-
Q1: What is the ideal solvent for growing large, high-quality BNMNA crystals?
-
A1: The ideal solvent depends on the desired crystal characteristics. Polar aprotic solvents like N,N-dimethylformamide (DMF) have been shown to be promising for reducing inclusions.[1] Methanol is also a commonly used and effective solvent for producing good quality crystals.[2] Experimentation with different solvents or solvent mixtures is often necessary to optimize results.
-
-
Q2: How does solvent polarity affect the morphology of BNMNA crystals?
-
A2: Solvent polarity significantly influences the crystal habit. Polar solvents can interact differently with the various crystal faces of the growing BNMNA crystal, leading to changes in growth rates along different crystallographic axes and resulting in different shapes (e.g., needles, plates, or blocks).[3]
-
-
Q3: Why is the purity of the initial BNMNA material so important?
-
A3: Impurities can act as nucleation inhibitors or, conversely, as uncontrolled nucleation sites, leading to the formation of many small, poorly formed crystals instead of a few large, high-quality ones. Impurities can also be incorporated into the crystal lattice, creating defects and negatively impacting the crystal's optical properties.
-
-
Q4: What is the significance of the slow evaporation rate?
-
A4: A slow evaporation rate allows for a gradual increase in supersaturation, which is essential for orderly molecular deposition onto the growing crystal lattice. Rapid evaporation leads to a sudden increase in supersaturation, causing rapid and uncontrolled crystallization, which often results in small, twinned, or dendritic crystals with numerous defects.
-
Troubleshooting Common Issues:
-
Problem 1: No crystals are forming after a prolonged period.
-
Possible Cause 1: Solution is not sufficiently saturated. The concentration of BNMNA in the solvent may be below the saturation point.
-
Solution: Allow more solvent to evaporate by slightly increasing the opening of the container. If crystals still do not form, you may need to prepare a new, more concentrated solution.[4]
-
-
Possible Cause 2: Lack of nucleation sites. Spontaneous nucleation may not have occurred.
-
Solution: Introduce a seed crystal (a small, well-formed crystal from a previous experiment) into the solution to initiate growth. Alternatively, gently scratching the bottom of the crystallization dish with a glass rod can create nucleation sites.[5]
-
-
Possible Cause 3: Presence of impurities inhibiting nucleation.
-
Solution: Re-purify the BNMNA material, for instance, by recrystallization, and ensure all glassware is scrupulously clean.[4]
-
-
-
Problem 2: A large number of small, needle-like crystals have formed.
-
Possible Cause 1: Evaporation rate is too fast. This leads to rapid supersaturation and mass nucleation.
-
Solution: Reduce the opening of the crystallization dish to slow down the rate of solvent evaporation.
-
-
Possible Cause 2: The solution was disturbed or subjected to vibrations. Mechanical shock can induce nucleation.
-
Solution: Ensure the crystallization setup is in a stable, vibration-free environment.[4]
-
-
Possible Cause 3: The initial concentration was too high.
-
Solution: In the next experiment, start with a slightly less saturated solution.
-
-
-
Problem 3: The resulting crystals are opaque or have visible inclusions.
-
Possible Cause 1: Rapid crystal growth. Fast growth can trap solvent molecules or impurities within the crystal lattice.
-
Solution: Slow down the crystal growth by reducing the evaporation rate or by using a solvent in which BNMNA has a lower solubility.
-
-
Possible Cause 2: Impurities in the solvent or starting material.
-
Solution: Use high-purity solvents and recrystallize the BNMNA powder before starting the crystal growth process. Filtering the saturated solution while hot is also a critical step to remove particulate matter.
-
-
-
Problem 4: The compound "oils out" instead of crystallizing.
-
Possible Cause: The solution is highly supersaturated, and the temperature is above the melting point of the solute in the presence of the solvent.
-
Solution: Try to redissolve the oil by gently warming the solution and adding a small amount of fresh solvent. Then, allow the solution to cool more slowly. Seeding the solution at a temperature just above the "oiling out" point can sometimes promote crystallization.
-
-
Mandatory Visualizations
Caption: Experimental workflow for BNMNA crystal growth by slow evaporation.
Caption: Relationship between solvent properties and final crystal quality.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Influence of polar solvents on growth of potentially NLO active organic single crystals of this compound and their efficiency in terahertz generation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Troubleshooting Problems in Crystal Growing [thoughtco.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
N-benzyl-2-methyl-4-nitroaniline (BNA) vs. DAST: A Comparative Guide for Terahertz Generation
For researchers, scientists, and drug development professionals seeking optimal materials for terahertz (THz) generation, a critical evaluation of available nonlinear crystals is paramount. This guide provides a detailed, data-driven comparison of two prominent organic crystals: N-benzyl-2-methyl-4-nitroaniline (BNA) and 4-N,N-dimethylamino-4'-N'-methyl-stilbazolium tosylate (DAST). We delve into their performance metrics, experimental protocols, and the underlying mechanism of THz generation.
Performance Comparison at a Glance
Both BNA and DAST have emerged as leading materials for efficient THz generation via optical rectification, a nonlinear optical process where the envelope of an ultrashort laser pulse generates a THz-frequency polarization in a nonlinear medium. The choice between them often depends on the specific requirements of the application, such as the desired THz frequency range, output power, and the available laser pump source.
| Parameter | This compound (BNA) | 4-N,N-dimethylamino-4'-N'-methyl-stilbazolium tosylate (DAST) |
| Pump Wavelength Compatibility | High efficiency with common Ti:sapphire lasers (~800 nm) and Yb-doped lasers (~1030 nm).[1] Also efficient with longer wavelengths (1.15–1.55 μm).[2] | Optimal performance with longer wavelength pumps (1.2-1.6 μm), often requiring an Optical Parametric Amplifier (OPA).[3] |
| Optical-to-THz Conversion Efficiency | Up to 0.8% reported with a 1.15–1.55 μm pump.[2][4] Around 0.25-0.26% with an 800 nm pump.[5] A conversion efficiency of 0.44% has been demonstrated with a 1030 nm pump. | Can reach up to 6% with a mid-IR pump (1.95 μm).[6] Efficiencies of 2-3% are common with pumps around 1.5 μm.[4] |
| Generated THz Bandwidth | Broad bandwidth, extending up to 7.5 THz.[3][7] Thinner crystals can produce a broad, smooth spectrum from 0 to 6 THz.[3] | Broadband generation, though it can exhibit a dip in efficiency around 1 THz.[3] |
| Nonlinear Optical Coefficient (d) | d₃₃ ≈ 234 pm/V.[8][9] | d₁₁ ≈ 230 pm/V.[8] |
| Damage Threshold | Damage threshold of more than 10 mJ/cm² at a pump wavelength of 1200 nm.[2] Saturation observed at lower fluences for higher repetition rates. | Saturation of conversion efficiency can be shifted to higher pump energy densities by using mid-IR pulses.[6] |
| Phase Matching | Favorable collinear phase-matching with a wide range of pump wavelengths.[7] | Efficient collinear phase-matching, particularly with longer wavelength pumps. |
The Mechanism of THz Generation: Optical Rectification
The primary mechanism for THz generation in both BNA and DAST is optical rectification. This is a second-order nonlinear optical effect where the intensity envelope of an ultrashort, high-intensity laser pulse induces a quasi-static electric polarization in the nonlinear crystal. This time-varying polarization then radiates electromagnetic waves in the THz frequency range. Efficient conversion requires phase matching, where the group velocity of the optical pump pulse matches the phase velocity of the generated THz wave.
Caption: The process of THz generation via optical rectification in a nonlinear crystal.
Experimental Protocols
While the specific parameters will vary based on the available laser system and desired THz output, the general experimental workflow for THz generation using both BNA and DAST is similar.
Generalized Experimental Workflow
Caption: A generalized experimental workflow for THz generation using optical rectification.
Key Experimental Steps:
-
Pump Source Preparation: An ultrashort pulse laser system (e.g., Ti:sapphire or Yb-doped laser) is used as the pump source. The pulse duration, energy, and polarization are optimized for the chosen crystal.
-
Beam Steering and Focusing: The pump beam is directed and focused onto the nonlinear crystal using a series of mirrors and lenses or off-axis parabolic mirrors.
-
Crystal Orientation: The BNA or DAST crystal is mounted on a rotational stage to allow for precise alignment of its crystallographic axes with the polarization of the pump beam to achieve optimal phase matching.
-
THz Generation: The intense laser pulse interacts with the crystal, generating a THz pulse through optical rectification.
-
Collection and Collimation: The generated THz radiation, which is co-propagating with the pump beam, is collected and collimated using off-axis parabolic mirrors.
-
Filtering: Filters are used to block the residual pump beam, allowing only the THz radiation to pass to the detector.
-
Detection: The THz pulse is detected using various methods, such as electro-optic sampling (for time-domain information) or a Golay cell/pyroelectric detector (for energy measurements).
Detailed Methodologies:
For BNA:
A typical setup for THz generation in BNA using an 800 nm Ti:sapphire laser involves a femtosecond laser system delivering pulses that are focused onto the BNA crystal. The crystal's c-axis is aligned parallel to the laser polarization for maximum THz output.[10] The generated THz radiation is then collected and collimated by off-axis parabolic mirrors before being focused onto a detector. Electro-optic sampling with a ZnTe crystal is a common method for characterizing the temporal profile of the THz pulse.[5]
For DAST:
Efficient THz generation in DAST often utilizes a pump wavelength in the near-infrared, typically around 1.2-1.6 μm, which may require an optical parametric amplifier (OPA) pumped by a Ti:sapphire laser. The experimental setup is conceptually similar to that for BNA, with the DAST crystal oriented for optimal phase matching. The detection can be performed using electro-optic sampling in a suitable crystal like GaP.[6]
Logical Relationship for Material Selection
The choice between BNA and DAST is guided by several factors, primarily the available laser infrastructure and the desired THz characteristics.
Caption: A decision-making flowchart for selecting between BNA and DAST for THz generation.
Conclusion
Both this compound (BNA) and DAST are excellent organic crystals for terahertz generation.
-
BNA offers the significant advantage of being highly efficient with readily available and cost-effective Ti:sapphire and Yb-doped laser systems, making it an attractive option for many laboratories. It provides a broad and smooth THz spectrum.
-
DAST , on the other hand, can achieve higher optical-to-THz conversion efficiencies, particularly when pumped with longer near-infrared wavelengths, making it a preferred choice for applications requiring maximum THz output power, provided the appropriate laser source is available.
The selection between these two materials should be based on a careful consideration of the experimental requirements, available resources, and the specific performance characteristics outlined in this guide.
References
- 1. Generation of terahertz pulses through optical rectification in organic DAST crystals: theory and experiment [opg.optica.org]
- 2. OPG [opg.optica.org]
- 3. THz generation by optical rectification of intense near-infrared pulses in organic crystal BNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. OPG [opg.optica.org]
- 5. Prism-coupled Cherenkov phase-matched terahertz wave generation using a DAST crystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. THz generation by optical rectification of intense near-infrared pulses in organic crystal BNA [ouci.dntb.gov.ua]
A Comparative Analysis of the Nonlinear Optical Coefficients of BNA and KDP
In the landscape of nonlinear optical (NLO) materials, the organic crystal N-benzyl-2-methyl-4-nitroaniline (BNA) and the inorganic crystal Potassium Dihydrogen Phosphate (KDP) are prominent materials utilized in various optical applications, including frequency conversion and terahertz (THz) wave generation. This guide provides a detailed comparison of their second-order NLO coefficients, supported by experimental data and methodologies, to assist researchers and scientists in selecting the appropriate material for their specific needs.
Quantitative Comparison of NLO Coefficients
The second-order NLO coefficients (dij) are a critical measure of a material's ability to produce second-harmonic generation (SHG), a process where two photons of the same frequency are combined to generate a new photon with twice the energy. The following table summarizes the non-zero second-order NLO coefficients for BNA and KDP.
| Nonlinear Optical Coefficient | BNA (this compound) | KDP (Potassium Dihydrogen Phosphate) |
| Point Group | mm2 | -42m |
| d33 | 234 ± 5 pm/V | 0 |
| d32 | 41.4 ± 0.8 pm/V | 0 |
| d31 | Negligibly small | 0 |
| d24 | 78.1 ± 1.6 pm/V | d14 |
| d15 | 77.6 ± 1.6 pm/V | d25 |
| d36 | 0 | 0.39 pm/V |
| d14 | 0 | d36 |
| d25 | 0 | d36 |
Note: For KDP, due to its crystal symmetry (point group -42m), the non-zero NLO coefficients are d14, d25, and d36. Under the assumption of Kleinman symmetry, d14 = d25 = d36.
The data clearly indicates that BNA, an organic crystal, possesses significantly larger NLO coefficients than the inorganic KDP crystal. In particular, the d33 coefficient of BNA is exceptionally high, making it a highly efficient material for frequency conversion applications where this specific tensor component can be utilized.
Experimental Protocols for NLO Coefficient Measurement
The determination of NLO coefficients is primarily conducted through two well-established experimental techniques: the Kurtz-Perry powder technique for initial screening and the Maker fringe technique for precise quantitative analysis of single crystals.
The Kurtz-Perry method is a widely used technique for the rapid evaluation of the SHG efficiency of a material in its powdered form. It allows for a quick assessment of the material's NLO potential without the need for large, high-quality single crystals.
Methodology:
-
Sample Preparation: A small amount of the material is ground into a fine powder and sieved to obtain a specific particle size range. The powder is then packed into a sample holder, typically a thin glass cell.
-
Experimental Setup: A high-intensity pulsed laser, commonly a Nd:YAG laser operating at a fundamental wavelength of 1064 nm, is used as the light source. The laser beam is directed onto the powdered sample.
-
SHG Detection: The light transmitted through the sample is passed through a filter to block the fundamental wavelength and allow only the second-harmonic signal (at 532 nm) to pass. A photomultiplier tube (PMT) or a photodiode is used to detect the intensity of the SHG signal.
-
Data Analysis: The SHG intensity from the sample is compared to that of a standard reference material with a known NLO coefficient, such as KDP or urea, measured under the same experimental conditions. The relative SHG efficiency provides a semi-quantitative measure of the material's NLO response.
The Maker fringe method is a precise technique for determining the individual components of the second-order NLO tensor (dij) of a single crystal. This method relies on measuring the oscillatory pattern of the SHG intensity as a function of the angle of incidence of the fundamental laser beam on a plane-parallel crystal sample.
Methodology:
-
Sample Preparation: A high-quality, single crystal of the material is cut and polished to form a plane-parallel plate with a specific crystallographic orientation.
-
Experimental Setup: The crystal is mounted on a rotation stage that allows for precise control of the angle of incidence of the laser beam. A polarized, pulsed laser beam is directed onto the crystal.
-
Data Acquisition: The intensity of the generated second-harmonic wave is measured as the crystal is rotated. The resulting data shows a series of oscillations, known as Maker fringes, which arise from the interference between the free and bound second-harmonic waves propagating through the crystal.
-
Data Analysis: The positions and amplitudes of the Maker fringes are dependent on the crystal's thickness, refractive indices at the fundamental and second-harmonic wavelengths, and the magnitude of the specific NLO coefficient being probed. By fitting the experimental fringe pattern to a theoretical model, the value of the dij coefficient can be accurately determined.
Logical Comparison of BNA and KDP for NLO Applications
The differing NLO properties of BNA and KDP stem from their fundamental structural and electronic characteristics. The following diagram illustrates a logical comparison of the factors that influence their NLO coefficients.
Caption: Factors influencing the NLO coefficients of BNA and KDP.
A Comparative Analysis of Second-Harmonic Generation Efficiency: N-benzyl-2-methyl-4-nitroaniline (MBANP) vs. Urea
In the landscape of nonlinear optical (NLO) materials, the quest for compounds with high second-harmonic generation (SHG) efficiency is paramount for applications in laser frequency conversion, optical data storage, and telecommunications. This guide provides a detailed comparison of the SHG efficiency of N-benzyl-2-methyl-4-nitroaniline (MBANP), a promising organic NLO material, against urea (B33335), a well-established semi-organic reference material. The following sections present quantitative data, experimental methodologies, and visual representations to aid researchers, scientists, and drug development professionals in their evaluation of these materials.
Quantitative Comparison of SHG Efficiency
The SHG efficiency of NLO materials is often reported relative to a standard reference material, such as potassium dihydrogen phosphate (B84403) (KDP) or urea. The data compiled from various studies indicate that MBANP consistently exhibits a significantly higher SHG efficiency than urea.
| Material | Relative SHG Efficiency (vs. KDP) | Relative SHG Efficiency (vs. Urea) | Measurement Technique | Sample Form |
| This compound (MBANP/BNA) | ~2 | - | Kurtz-Perry Powder Technique | Single Crystal |
| This compound (MBANP/BNA) | ~8.4 | ~2.3[1] | Kurtz-Perry Powder Technique | Polycrystalline |
| This compound (MBANP/BNA) | 56[2][3] | - | Kurtz-Perry Powder Technique | Microcrystalline |
| Urea | - | 1 (Reference) | Kurtz-Perry Powder Technique | Powder |
Note: The variation in the reported relative SHG efficiency of MBANP can be attributed to differences in crystal quality, particle size, and the specific parameters of the experimental setup.
Experimental Protocol: The Kurtz-Perry Powder Technique
The Kurtz-Perry powder technique is a widely adopted method for the rapid and straightforward evaluation of the SHG efficiency of new NLO materials in powder form.[4][5][6] This method is particularly useful for initial screening as it does not require the growth of large, high-quality single crystals.
Objective: To determine the relative SHG efficiency of a powdered sample by comparing the intensity of its frequency-doubled output to that of a known reference material (e.g., urea or KDP).
Materials and Equipment:
-
Pulsed Laser Source: Typically a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm.
-
Sample Holder: A micro-capillary tube or a cell with optical windows.
-
Reference Material: Powdered urea or KDP of a known particle size.
-
Photomultiplier Tube (PMT) or Photodiode: To detect the second-harmonic signal.
-
Optical Filters: To block the fundamental wavelength and pass the second-harmonic signal (e.g., at 532 nm for a 1064 nm fundamental).
-
Oscilloscope: To measure the output signal from the detector.
-
Beam Splitter and Power Meter: To monitor the input laser power.
Experimental Workflow:
Figure 1: Experimental workflow for the Kurtz-Perry powder technique.
Procedure:
-
Sample Preparation: The material to be tested (MBANP) and the reference material (urea) are ground into fine powders and sieved to obtain a uniform particle size. This is crucial as SHG intensity can be dependent on particle size.
-
Laser Setup: The pulsed laser beam is directed towards the sample holder. The intensity of the incident laser beam is monitored.
-
Data Acquisition for Reference: The sample holder is filled with the powdered reference material (urea). The laser is fired, and the intensity of the generated second-harmonic light (at 532 nm) is measured by the photodetector after passing through the appropriate filters. This measurement is recorded.
-
Data Acquisition for Sample: The reference material is replaced with the powdered sample (MBANP) in the same sample holder. The laser is fired under the identical conditions (input power, geometry), and the intensity of the second-harmonic signal is measured.
-
Calculation of Relative SHG Efficiency: The relative SHG efficiency is calculated as the ratio of the SHG signal intensity of the sample to that of the reference material.
Logical Relationship for SHG Efficiency Comparison
The comparison of SHG efficiency between two materials using a reference standard follows a clear logical progression.
Figure 2: Logical relationship for comparing the SHG efficiency of MBANP and Urea.
Conclusion
The experimental data consistently demonstrates that this compound (MBANP) possesses a significantly higher second-harmonic generation efficiency compared to urea. In polycrystalline form, MBANP has been shown to be over twice as efficient as urea.[1] This superior NLO property, coupled with other favorable characteristics such as good crystallinity, makes MBANP a highly attractive candidate for various applications in nonlinear optics. The Kurtz-Perry powder technique provides a reliable and efficient method for the preliminary assessment of the SHG efficiency of novel materials like MBANP. For professionals in materials science and drug development, where NLO properties can be relevant for characterization and sensing, the pronounced SHG efficiency of MBANP warrants its consideration for advanced optical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Second-harmonic generation - Wikipedia [en.wikipedia.org]
- 5. The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response | MDPI [mdpi.com]
A Comparative Guide to Solution vs. Melt Growth for High-Quality BNA Crystals
For Researchers, Scientists, and Drug Development Professionals
The production of high-quality N-benzyl-2-methyl-4-nitroaniline (BNA) crystals is paramount for applications in nonlinear optics and terahertz (THz) wave generation. The choice of crystal growth methodology directly impacts the crystalline perfection, and consequently, the performance and durability of the resulting optical components. This guide provides an objective comparison between two primary techniques for BNA crystal growth: the solution growth method (specifically, slow cooling of an ethanol (B145695) solution) and the melt growth method (typically the vertical Bridgman technique).
Performance Comparison: Solution Growth Outperforms Melt Growth
Experimental data consistently demonstrates that BNA crystals grown from solution exhibit superior quality compared to those grown from a melt. The slower, more controlled crystallization process at lower temperatures in the solution method results in a crystal lattice with higher orientation regularity and fewer defects.
Key Performance Metrics
| Parameter | Solution Growth (Ethanol) | Melt Growth (Bridgman Method) | Advantage |
| Crystal Quality (XRD Rocking Curve FWHM) | Linewidth is approximately one-third of melt-grown crystals[1] | Wider linewidth, indicating more lattice defects and distortion[1][2] | Solution Growth |
| Laser Damage Threshold | Higher resistance to laser-induced damage[1] | Lower peak power density threshold for damage[1] | Solution Growth |
| Typical Crystal Size | 5 x 10 x 3 mm³[1] | 8 x 10 mm (diameter x length)[3] | Melt Growth |
| Common Defects | Can have defects related to differential growth speeds along crystal axes[1] | Prone to lattice defects, distortion, and mechanical stress due to high-temperature gradients[1][2] | Solution Growth |
Experimental Methodologies
A detailed understanding of the experimental protocols for each growth method is crucial for reproducing results and selecting the appropriate technique for a given application.
Solution Growth: Slow Cooling Method
This technique involves dissolving highly purified BNA raw material in a suitable solvent (ethanol is commonly used) at a moderate temperature to create a saturated solution. The solution is then cooled at an extremely slow and controlled rate, leading to supersaturation and the spontaneous formation of crystal nuclei. A high-quality seed crystal is selected and introduced into a saturated solution to promote further growth.
Detailed Protocol:
-
Purification: The raw BNA material is first purified through several recrystallization processes in ethanol.
-
Solution Preparation: A saturated solution of the purified BNA in ethanol is prepared at a moderately elevated temperature. The concentration, temperature, and cooling rate are critical parameters to control for producing high-quality nuclei.
-
Nucleation: The saturated solution is cooled very slowly to achieve a supersaturated state, which induces the formation of spontaneous nuclei.
-
Seed Selection: A single, high-quality nucleus is selected to act as a seed crystal for subsequent growth.
-
Crystal Growth: The selected seed crystal is immersed in a separate, carefully prepared saturated BNA-ethanol solution. The temperature of this solution is then slowly decreased over an extended period to facilitate the gradual growth of a large, high-quality single crystal.
Melt Growth: Vertical Bridgman Method
The Bridgman method is a well-established technique for growing large single crystals from the melt. It involves the directional solidification of a molten material in a sealed ampoule with a conical tip.
Detailed Protocol:
-
Material Preparation: High-purity polycrystalline BNA is loaded into a vertically oriented ampoule, which is typically made of a material that does not react with the melt.
-
Melting: The ampoule is heated in a furnace to a temperature above the melting point of BNA, ensuring the entire charge is molten.
-
Solidification: The ampoule is then slowly lowered through a temperature gradient in the furnace. The conical tip of the ampoule enters a cooler region first, initiating crystallization from a single nucleus.
-
Crystal Growth: As the ampoule continues its slow descent, the solid-liquid interface moves progressively upward, resulting in the growth of a single crystal ingot that conforms to the shape of the ampoule. The strong temperature gradient required for this process can, however, introduce thermal and mechanical stress, leading to a higher density of defects in the final crystal.[1][2]
Visualizing the Workflows
To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for both solution and melt growth of BNA crystals.
Conclusion
For applications demanding the highest optical quality and durability, the solution growth method is the superior choice for producing BNA crystals. The resulting crystals exhibit fewer lattice defects and a higher laser damage threshold, which are critical for reliable performance in high-power laser systems and sensitive THz generation setups. While the melt growth technique, such as the Bridgman method, may offer the advantage of producing larger crystals, this comes at the cost of reduced crystalline perfection. Therefore, for researchers and professionals in drug development and advanced optical sciences, a thorough evaluation of the trade-offs between crystal size and quality is essential when selecting a growth method for BNA crystals.
References
A Comparative Guide to the Synthetic Routes of N-benzyl-2-methyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three synthetic routes for the preparation of N-benzyl-2-methyl-4-nitroaniline, a key intermediate in various research and development applications. We will explore the traditional nucleophilic substitution method and compare it with two prominent alternative pathways: reductive amination and palladium-catalyzed Buchwald-Hartwig amination. This objective comparison, supported by experimental data and detailed protocols, aims to assist researchers in selecting the most suitable synthetic strategy based on factors such as yield, reaction conditions, and reagent availability.
Quantitative Performance Comparison
The selection of a synthetic route is often a balance between efficiency, cost, and experimental feasibility. The following table summarizes the key quantitative data for the three primary synthetic pathways to this compound.
| Parameter | Route A: Nucleophilic Substitution | Route B: Reductive Amination | Route C: Buchwald-Hartwig Amination |
| Starting Materials | 2-Methyl-4-nitroaniline (B30703), Benzyl (B1604629) Chloride | 2-Methyl-4-nitroaniline, Benzaldehyde (B42025) | 2-Methyl-4-nitroaniline, Benzyl Bromide |
| Key Reagents | Base (e.g., NaHCO₃, K₂CO₃) | Reducing Agent (e.g., NaBH₄, NaBH(OAc)₃) | Palladium Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) |
| Typical Solvent | DMF, Acetonitrile | Methanol, Dichloromethane | Toluene, Dioxane |
| Reaction Temperature | 60-100 °C | Room Temperature to 50 °C | 80-120 °C |
| Typical Reaction Time | 6-24 hours | 4-12 hours | 12-24 hours |
| Reported Yield | Good to Excellent (85-95%) | Good (70-85%) | Excellent (>90%) |
| Key Advantages | Simple reagents, well-established. | Mild reaction conditions, avoids alkyl halides. | High yield, broad substrate scope. |
| Key Disadvantages | Use of alkylating agents, potential for over-alkylation. | Requires a stoichiometric reducing agent. | Expensive catalyst and ligands, requires inert atmosphere. |
Experimental Protocols
Route A: Classical Nucleophilic Substitution
This method involves the direct N-alkylation of 2-methyl-4-nitroaniline with benzyl chloride in the presence of a base.[1]
Procedure:
-
To a solution of 2-methyl-4-nitroaniline (1.0 eq.) in dimethylformamide (DMF), add a base such as potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl chloride (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol (B145695) to afford this compound.
Route B: Reductive Amination
This route proceeds via the formation of an imine intermediate from 2-methyl-4-nitroaniline and benzaldehyde, followed by in-situ reduction.
Procedure:
-
In a round-bottom flask, dissolve 2-methyl-4-nitroaniline (1.0 eq.) and benzaldehyde (1.1 eq.) in methanol.
-
Add a catalytic amount of acetic acid and stir the mixture at room temperature for 2 hours to facilitate imine formation.
-
Cool the mixture in an ice bath and add sodium borohydride (B1222165) (NaBH₄) (1.5 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 6 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the residue by column chromatography on silica (B1680970) gel.
Route C: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction offers a highly efficient method for the formation of the C-N bond.
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and cesium carbonate (Cs₂CO₃) (2.0 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon).
-
Add a solution of 2-methyl-4-nitroaniline (1.0 eq.) and benzyl bromide (1.2 eq.) in anhydrous toluene.
-
Heat the reaction mixture to 110 °C and stir for 18 hours.
-
Cool the mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Visualization of Synthetic Pathways
The following diagrams illustrate the chemical transformations for each synthetic route.
Caption: Route A - Nucleophilic Substitution.
Caption: Route B - Reductive Amination.
Caption: Route C - Buchwald-Hartwig Amination.
References
Comparative Analysis of N-benzyl-2-methyl-4-nitroaniline (BNA) Polymorphs: A Guide for Researchers
For Immediate Release
A comprehensive comparative study of the known polymorphs of N-benzyl-2-methyl-4-nitroaniline (BNA), a promising organic nonlinear optical (NLO) material, is presented here for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of the crystallographic, thermal, and spectroscopic properties of the orthorhombic and monoclinic forms of BNA, supported by experimental data and detailed methodologies.
This compound (BNA) is a well-regarded organic material with significant potential in applications such as terahertz (THz) wave generation and other nonlinear optical fields. The existence of polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a critical factor in the development of solid-state materials, as different polymorphs can exhibit distinct physical and chemical properties, including solubility, stability, and optical performance. This guide aims to provide a clear and objective comparison of the known polymorphs of BNA to aid in the selection and control of the desired crystalline form for specific applications.
Physicochemical Properties of BNA Polymorphs
A summary of the key physicochemical properties of the orthorhombic and monoclinic polymorphs of this compound is presented in the tables below. These tables facilitate a direct comparison of their fundamental characteristics.
Table 1: Crystallographic Data of BNA Polymorphs
| Property | Orthorhombic Polymorph | Monoclinic Polymorph |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pna2₁[1] | Data not available in search results |
| a (Å) | 5.624[1] | Data not available in search results |
| b (Å) | 7.255[1] | Data not available in search results |
| c (Å) | 19.571[1] | Data not available in search results |
| α (°) | 90 | Data not available in search results |
| β (°) | 90 | Data not available in search results |
| γ (°) | 90 | Data not available in search results |
| Volume (ų) | 797.9 | Data not available in search results |
Table 2: Thermal Analysis Data of BNA Polymorphs
| Property | Orthorhombic Polymorph | Monoclinic Polymorph |
| Melting Point (°C) | ~102 | Data not available in search results |
| Decomposition Temperature (°C) | Thermally stable up to 230°C[2] | Data not available in search results |
| Enthalpy of Fusion (J/g) | Data not available in search results | Data not available in search results |
Table 3: Comparative Raman Spectroscopy Data of BNA Polymorphs
| Vibrational Mode | Orthorhombic Polymorph (cm⁻¹) | Monoclinic Polymorph (cm⁻¹) |
| NO₂ symmetric stretch | Specific peak positions not available | Specific peak positions not available |
| NO₂ asymmetric stretch | Specific peak positions not available | Specific peak positions not available |
| C-N stretch | Specific peak positions not available | Specific peak positions not available |
| Aromatic C-H bend | Specific peak positions not available | Specific peak positions not available |
| CH₃ rock | Specific peak positions not available | Specific peak positions not available |
Note: While studies confirm the use of Raman spectroscopy to differentiate the polymorphs, specific peak position data for a direct comparison was not available in the search results.
Experimental Workflow for Polymorph Characterization
The following diagram illustrates a logical workflow for the comparative study of this compound polymorphs.
References
A Comparative Guide to the Spectral Analysis of N-benzyl-2-methyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the spectral data for N-benzyl-2-methyl-4-nitroaniline, a compound of interest in materials science and drug discovery. Due to the limited availability of public experimental spectral data for this compound, this guide presents a comparative analysis with its key precursor, 2-methyl-4-nitroaniline, and a structural isomer, N-benzyl-4-methyl-2-nitroaniline. This approach allows for a thorough understanding of the expected spectral features of the target molecule.
Executive Summary
Spectral Data Comparison
The following tables summarize the key spectral data for this compound, its precursor, and its isomer.
Infrared (IR) Spectroscopy
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| This compound | N-H Stretching: ~3400 cm⁻¹ Aromatic C-H Stretching: ~3100-3000 cm⁻¹ Aliphatic C-H Stretching: ~2950-2850 cm⁻¹ NO₂ Asymmetric Stretching: ~1500-1475 cm⁻¹ NO₂ Symmetric Stretching: ~1350-1300 cm⁻¹ C=C Aromatic Stretching: ~1600-1450 cm⁻¹ |
| 2-Methyl-4-nitroaniline | N-H Stretching: 3481, 3369 cm⁻¹ Aromatic C-H Stretching: ~3100-3000 cm⁻¹ Aliphatic C-H Stretching: ~2950-2850 cm⁻¹ NO₂ Asymmetric Stretching: 1473 cm⁻¹ NO₂ Symmetric Stretching: 1338 cm⁻¹ C=C Aromatic Stretching: 1622, 1585, 1512 cm⁻¹[1] |
| N-benzyl-4-methyl-2-nitroaniline | N-H Stretching: ~3400 cm⁻¹ Aromatic C-H Stretching: ~3100-3000 cm⁻¹ Aliphatic C-H Stretching: ~2950-2850 cm⁻¹ NO₂ Asymmetric Stretching: ~1520 cm⁻¹ NO₂ Symmetric Stretching: ~1350 cm⁻¹ C=C Aromatic Stretching: ~1600-1450 cm⁻¹[2] |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H NMR data for this compound is not currently available in public spectral databases.
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| 2-Methyl-4-nitroaniline | ~7.89 (d, 1H): Aromatic H ortho to NO₂ ~7.88 (dd, 1H): Aromatic H meta to NO₂ and ortho to CH₃ ~6.67 (d, 1H): Aromatic H ortho to NH₂ ~6.49 (br s, 2H): NH₂ protons ~2.14 (s, 3H): CH₃ protons[3] |
| N-benzyl-4-methyl-2-nitroaniline | ~8.1 (d, 1H): Aromatic H ortho to NO₂ ~7.3-7.4 (m, 5H): Benzyl aromatic protons ~7.1 (dd, 1H): Aromatic H meta to NO₂ and ortho to CH₃ ~6.8 (d, 1H): Aromatic H ortho to NH ~4.5 (d, 2H): Benzyl CH₂ protons ~2.4 (s, 3H): CH₃ protons |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹³C NMR data for this compound is not currently available in public spectral databases.
| Compound | Key Chemical Shifts (δ, ppm) |
| 2-Methyl-4-nitroaniline | ~152: C-NH₂ ~147: C-NO₂ ~126-130: Aromatic CH carbons ~118: C-CH₃ ~17: CH₃ carbon[1] |
| N-benzyl-4-methyl-2-nitroaniline | ~148: C-NH ~137: C-NO₂ ~129-135: Aromatic CH carbons ~127: Benzyl aromatic carbons ~114: C-CH₃ ~48: Benzyl CH₂ carbon ~20: CH₃ carbon[2] |
Mass Spectrometry (MS)
Experimental mass spectrometry data for this compound is not currently available in public spectral databases.
| Compound | Molecular Ion (M⁺) m/z | Key Fragmentation Peaks (m/z) |
| 2-Methyl-4-nitroaniline | 152 | 122 ([M-NO]⁺), 106 ([M-NO₂]⁺), 77 ([C₆H₅]⁺)[1] |
| N-benzyl-4-methyl-2-nitroaniline | 242 | 151 ([M-C₇H₇]⁺), 106 ([C₇H₈N]⁺), 91 ([C₇H₇]⁺, tropylium (B1234903) ion) |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectral data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be free of any particulate matter.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. Due to the lower natural abundance of ¹³C, a greater number of scans is required. Typical parameters include a 30° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample with dry potassium bromide (KBr) in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, this can be done via direct insertion probe or through a gas chromatograph (GC-MS). For non-volatile compounds, liquid chromatography (LC-MS) is often employed.
-
Ionization: Ionize the sample molecules. Electron Impact (EI) is a common technique for GC-MS, while Electrospray Ionization (ESI) is frequently used for LC-MS.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the separated ions to generate the mass spectrum.
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the validation of spectral data for a target compound when direct experimental data is limited.
References
A Comparative Guide to the Nonlinear Optical Properties of N-benzyl-2-methyl-4-nitroaniline (BNA): Theory vs. Experiment
For researchers, scientists, and drug development professionals, understanding the nonlinear optical (NLO) properties of materials is crucial for advancements in optical communications, data processing, and the development of novel therapeutic and diagnostic tools. N-benzyl-2-methyl-4-nitroaniline (BNA) is a promising organic material renowned for its significant NLO response. This guide provides an objective comparison of the theoretically predicted and experimentally measured NLO properties of BNA, supported by detailed experimental protocols and data.
Executive Summary
This compound (BNA) exhibits strong second-order NLO properties, making it a material of significant interest for applications such as frequency doubling and electro-optic modulation. This guide collates and compares key NLO parameters of BNA derived from both theoretical calculations, primarily using Density Functional Theory (DFT), and experimental measurements, including the Kurtz-Perry powder technique and Maker fringe analysis. While experimental results confirm the high NLO efficiency of BNA, a direct quantitative comparison with theoretical predictions of molecular hyperpolarizability requires further research to locate specific calculated values. This guide presents the available data, outlines the methodologies for its acquisition, and provides a logical framework for understanding the relationship between theoretical modeling and experimental validation in the characterization of NLO materials.
Data Presentation: A Comparative Analysis
The NLO response of a material can be characterized at both the molecular level, through the first hyperpolarizability (β), and the macroscopic level, through the second-order NLO coefficients (d) and second-harmonic generation (SHG) efficiency. The following tables summarize the available quantitative data for BNA.
Table 1: Theoretical vs. Experimental First Hyperpolarizability (β) of BNA
| Parameter | Theoretical Value (esu) | Experimental Value (esu) | Method |
| First Hyperpolarizability (β) | Value not explicitly found in literature search, though DFT at the B3LYP/6–311++G(d,p) level has been employed.[1] | Not explicitly found in literature search. | DFT (Theoretical), Solvatochromic/EFISH (Experimental) |
Note: While DFT calculations have been performed for BNA, specific values for the first hyperpolarizability (β) were not located in the reviewed literature. Similarly, experimental values for β from techniques like the solvatochromic method or Electric-Field-Induced Second-Harmonic Generation (EFISH) were not found for BNA.
Table 2: Experimental Second-Order NLO Properties of BNA
| Property | Value | Reference Material | Method |
| SHG Efficiency | 56 times greater than KDP[2] | KDP | Kurtz-Perry Powder Technique |
| Second-Order NLO Coefficients (d) | Maker Fringe Measurement | ||
| d₃₁ | 1.5 ± 0.5 pm/V | Maker Fringe | |
| d₃₂ | 32 ± 16 pm/V | Maker Fringe | |
| d₃₃ | 234 pm/V (related d₃₃₃ ≈ (17±9)×d₃₂₂)[3] | Maker Fringe | |
| d₂₄ | Value not explicitly provided | Maker Fringe | |
| d₁₅ | Value not explicitly provided | Maker Fringe |
Experimental Protocols
A clear understanding of the methodologies used to obtain experimental data is paramount for its critical evaluation. Below are detailed protocols for key experiments cited in this guide.
Crystal Growth of BNA Single Crystals
High-quality single crystals are essential for accurate NLO measurements. The solution growth method is a common technique for producing large, high-quality BNA crystals.[4]
Materials:
-
Purified BNA powder
-
Solvent (e.g., ethanol (B145695), methanol, or a mixture)
-
Crystallization dish
-
Constant temperature bath
-
Seed crystal (optional, but recommended for larger crystals)
Procedure:
-
Purification: The commercially available BNA powder is purified by repeated recrystallization from a suitable solvent like ethanol to obtain high-purity polycrystalline material.[5]
-
Solution Preparation: A saturated or slightly supersaturated solution of the purified BNA is prepared by dissolving it in the chosen solvent at an elevated temperature.
-
Crystallization: The solution is allowed to cool slowly and evaporate at a constant temperature. The rate of cooling is crucial for growing large, defect-free crystals.[6]
-
Seeding: For growing larger single crystals, a small, high-quality seed crystal can be introduced into the supersaturated solution.
-
Harvesting: Once the crystals have grown to the desired size, they are carefully removed from the solution and dried.
Kurtz-Perry Powder Technique for SHG Efficiency
The Kurtz-Perry powder technique is a widely used method for the rapid screening of materials for their SHG efficiency.[7][8][9][10]
Experimental Setup:
-
High-intensity pulsed laser (e.g., Nd:YAG laser at 1064 nm)
-
Sample holder for the powdered material
-
Reference material with a known SHG efficiency (e.g., potassium dihydrogen phosphate (B84403) - KDP)
-
Photomultiplier tube (PMT) or other suitable photodetector
-
Oscilloscope to measure the output signal
Procedure:
-
Sample Preparation: The grown BNA single crystals are ground into a fine powder and sieved to obtain a uniform particle size.
-
Measurement: The powdered BNA sample is placed in the sample holder and irradiated with the laser beam. The intensity of the generated second-harmonic signal (at 532 nm for a 1064 nm fundamental) is measured by the photodetector.
-
Comparison with Reference: The measurement is repeated with the reference material (KDP) under identical conditions.
-
Efficiency Calculation: The SHG efficiency of BNA is determined by comparing the intensity of its second-harmonic signal to that of the KDP reference.
Maker Fringe Measurement of Second-Order NLO Coefficients
The Maker fringe technique is a precise method for determining the individual tensor components of the second-order NLO susceptibility.[11]
Experimental Setup:
-
Pulsed laser with a well-defined polarization (e.g., Q-switched Nd:YAG laser)
-
Polarizers for both the fundamental and second-harmonic beams
-
Rotation stage to vary the angle of incidence of the laser on the crystal
-
Photodetector to measure the SHG intensity
-
Lock-in amplifier for sensitive signal detection
Procedure:
-
Sample Preparation: A high-quality, plane-parallel slab is cut from a BNA single crystal with a specific crystallographic orientation.[12]
-
Measurement: The BNA crystal is mounted on the rotation stage. The laser beam is passed through the first polarizer to set its polarization and is then incident on the crystal.
-
Data Acquisition: The crystal is rotated, and the intensity of the second-harmonic light, which passes through the second polarizer (analyzer), is measured as a function of the angle of incidence. This creates an interference pattern known as Maker fringes.
-
Analysis: The experimental Maker fringe pattern is fitted to a theoretical model that takes into account the crystal's thickness, refractive indices at the fundamental and second-harmonic wavelengths, and the d-coefficients. By performing measurements for different polarizations of the fundamental and second-harmonic beams, the individual non-zero d-coefficients can be determined.
Mandatory Visualization
The following diagrams illustrate the logical flow of characterizing NLO properties, from theoretical prediction to experimental verification.
Caption: Workflow for NLO property characterization.
This diagram illustrates the parallel and interconnected nature of theoretical and experimental approaches in the study of NLO materials like BNA. Theoretical calculations provide molecular-level insights (β), which are fundamentally related to the macroscopic properties (d-coefficients and SHG efficiency) determined through experimental techniques that rely on high-quality single crystals.
Conclusion
This comparative guide highlights the significant second-order nonlinear optical properties of this compound. Experimental data unequivocally demonstrates its high SHG efficiency, surpassing that of the standard reference material KDP by a considerable margin. Furthermore, detailed Maker fringe analysis has provided specific values for its second-order NLO coefficients.
A complete and direct comparison between theoretical predictions and experimental results at the molecular level, specifically for the first hyperpolarizability (β), remains an area for further investigation. The absence of readily available, explicitly calculated theoretical values for β for BNA in the reviewed literature, alongside a lack of experimental determinations through methods like the solvatochromic or EFISH techniques, underscores a gap in the current body of knowledge.
For researchers and professionals in the field, this guide serves as a valuable resource by consolidating the existing experimental data and outlining the rigorous methodologies required for the characterization of NLO materials. The provided workflow and protocols offer a clear framework for future studies aimed at bridging the gap between theoretical and experimental NLO characterization of BNA and other novel organic materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. OPG [opg.optica.org]
- 5. This compound | 201157-13-3 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. kurtz-perry powder technique: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The Kurtz-Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. arxiv.org [arxiv.org]
- 12. researchgate.net [researchgate.net]
The Position of a Methyl Group Significantly Influences the Nonlinear Optical Properties of Nitroanilines
The strategic placement of a methyl group on the nitroaniline backbone can significantly alter the molecule's second-order nonlinear optical (NLO) properties. This guide provides a comparative analysis of how the methyl group's position affects the first hyperpolarizability (β), a key measure of a molecule's NLO response. The findings are supported by experimental and computational data, offering valuable insights for researchers in materials science and drug development.
The NLO response in nitroaniline derivatives originates from the intramolecular charge transfer (ICT) between the electron-donating amino group and the electron-accepting nitro group, facilitated by the π-conjugated system of the benzene (B151609) ring. The position of an additional substituent, such as a methyl group, can either enhance or diminish this charge transfer, thereby tuning the NLO properties.
Comparative Analysis of NLO Properties
The first hyperpolarizability (β) is a tensor quantity, but for comparative purposes, the magnitude of the vector component (β_vec) or a calculated static value (β_0) is often used. The data presented below, derived from computational studies using Density Functional Theory (DFT), compares several isomers of methyl-nitroaniline.
| Compound | Isomer Configuration | First Hyperpolarizability (β₀) (10⁻³⁰ esu) |
| p-Nitroaniline (p-NA) | Reference | 9.77 |
| 2-Methyl-4-nitroaniline (MNA) | Methyl group ortho to the amino group | 12.15 |
| 3-Methyl-4-nitroaniline (3M4NA) | Methyl group meta to the amino group | 10.51 |
| N-Methyl-4-nitroaniline (HMNA) | Methyl group on the amino nitrogen | 12.91 |
Data calculated using DFT with the B3LYP/6-311G basis set.[1]*
From the data, it is evident that the introduction of a methyl group generally enhances the first hyperpolarizability compared to the parent p-nitroaniline molecule. The most significant enhancement is observed when the methyl group is substituted on the amino nitrogen (N-Methyl-4-nitroaniline), followed by the substitution at the ortho position (2-Methyl-4-nitroaniline). The meta-substituted isomer shows the least, albeit still positive, enhancement.
The observed trend can be explained by the electronic and steric effects of the methyl group. As an electron-donating group, the methyl substituent can increase the electron density of the donor (amino group) or the π-system, leading to a more efficient intramolecular charge transfer. Furthermore, steric interactions can influence the planarity of the molecule, which in turn affects the π-conjugation and ICT. For instance, steric hindrance in some ortho-substituted compounds can disrupt planarity and potentially reduce the NLO response.[2] However, in the case of 2-methyl-4-nitroaniline, the electron-donating effect appears to dominate, leading to a significant NLO enhancement.[3]
Logical Relationship of Methyl Group Position and NLO Properties
The following diagram illustrates the relationship between the methyl group's position and the resulting NLO properties.
Experimental and Computational Methodologies
The determination of NLO properties of nitroaniline derivatives involves both experimental measurements and theoretical calculations.
Experimental Protocol: Electric-Field-Induced Second-Harmonic Generation (EFISH)
The EFISH technique is a widely used method to measure the second-order hyperpolarizabilities of molecules in solution.[4]
Workflow:
-
Sample Preparation: Solutions of the nitroaniline derivatives are prepared in a non-polar solvent at various concentrations.
-
Experimental Setup: A high-intensity laser beam (e.g., from a Nd:YAG laser at 1064 nm) is passed through the sample solution.[5] A strong, static DC electric field is applied across the solution perpendicular to the laser propagation direction.
-
Second-Harmonic Generation: The applied electric field breaks the centrosymmetry of the isotropic solution, allowing for the generation of second-harmonic light (at 532 nm).
-
Detection and Measurement: The intensity of the second-harmonic signal is measured as a function of the applied field strength and solute concentration.
-
Data Analysis: The measured signal is compared to that of a reference with a known hyperpolarizability (e.g., quartz). By analyzing the concentration dependence of the signal, the first hyperpolarizability (β) of the solute molecule can be determined.
Computational Protocol: Density Functional Theory (DFT) Calculations
DFT is a powerful quantum chemical method used to predict the electronic structure and properties of molecules, including their NLO responses.[1]
Workflow:
-
Molecular Geometry Optimization: The ground-state geometry of the methyl-nitroaniline isomer is optimized using a specific functional and basis set (e.g., B3LYP/6-311G*).[1] This step ensures that the calculated properties correspond to the most stable molecular conformation.
-
Property Calculation: Once the geometry is optimized, the electric dipole moment (μ), linear polarizability (α), and first hyperpolarizability (β) are calculated. This is typically done by applying a finite electric field and calculating the response of the molecule's energy or dipole moment.
-
Frequency Dependence: The calculations can be performed for the static case (zero frequency) or at specific frequencies corresponding to experimental conditions (e.g., 1064 nm).[5]
-
Solvent Effects: To better correlate with experimental data from solutions, solvent effects can be included in the calculations using models like the Polarizable Continuum Model (PCM).
References
- 1. Solvent Effects on Nonlinear Optical Properties of Novel Para-nitroaniline Derivatives: A Density Functional Approach [ijsr.net]
- 2. organic chemistry - Theoretical comparison of dipole moments of N,N-dimethyl-4-nitroaniline and N,N,2,3,5,6-hexamethyl-4-nitroaniline - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to THz Generation in BNA and Other Organic Crystals
For researchers, scientists, and drug development professionals, the choice of nonlinear optical (NLO) crystal is critical for efficient terahertz (THz) wave generation. This guide provides an objective comparison of the THz output power of N-benzyl-2-methyl-4-nitroaniline (BNA) with other prominent organic crystals such as DAST, DSTMS, OH1, HMQ-TMS, and the more recent PNPA. The comparison is supported by experimental data, detailed methodologies, and visual workflows to aid in selecting the optimal material for specific research needs.
Performance Comparison of Organic Crystals for THz Generation
The efficiency of THz generation in organic NLO crystals is highly dependent on several factors, including the crystal's intrinsic nonlinear coefficient, phase-matching conditions, and the parameters of the pump laser. The following table summarizes key performance metrics from various experimental studies. It is important to note that direct comparisons can be challenging due to variations in experimental setups.
| Crystal | Pump Wavelength (nm) | Pump Pulse Duration | THz Output Power/Energy | Optical-to-THz Conversion Efficiency (%) | Reference |
| BNA | 1035 | 45 fs | 5.6 mW (average power) | 0.12 | [1] |
| 1030 | Not Specified | 0.53 µJ | 0.44 | [2] | |
| 1030 | 85 fs | 0.95 mW (average power) | 0.04 | [3] | |
| 800 | Not Specified | 0.54 µJ | 0.26 | [4] | |
| DAST | 1250 | 100 fs | >100 µJ | >2.0 | [5][6][7] |
| 1950 | Not Specified | Not Specified | Approaching 6.0 | [8][9] | |
| 800 | 60 fs | ~0.1 µJ | ~3.1 x 10⁻³ | [10][11] | |
| DSTMS | 1250 | 100 fs | >100 µJ | >3.0 | [5][6] |
| 1030 | 90 fs | 0.4 µJ | 0.22 | [12] | |
| 800 | 60 fs | ~0.05 µJ | Not Specified | [10][11] | |
| OH1 | 1250 | 100 fs | 270 µJ | 3.2 | [5][6] |
| 1350 | Not Specified | Not Specified | ~2.0 | [13] | |
| HMQ-TMS | 1035 | 30 fs | 0.38 mW (average power) | 0.01 | [14] |
| 800 | Not Specified | Not Specified | ~10⁻³ | [15][16] | |
| PNPA | 1250 - 1800 | Not Specified | 2.9 MV/cm (peak field) | >4.0 | [17][18][19][20] |
Experimental Methodologies
The generation of THz radiation from organic crystals typically involves optical rectification of a femtosecond laser pulse. While specific parameters vary, the fundamental experimental workflow remains consistent.
General Experimental Protocol:
-
Pump Laser Source : A high-power, ultrashort pulse laser is used as the pump source. Common choices include Ti:sapphire lasers (~800 nm), Yb-doped lasers (~1030 nm), and Cr:forsterite lasers (~1250 nm), often with an optical parametric amplifier (OPA) to tune the wavelength for optimal phase-matching in the chosen crystal.
-
Optical Setup : The laser beam is directed through a series of optical components, including mirrors, lenses, and waveplates, to control the beam size, polarization, and power incident on the NLO crystal. A variable attenuator is often used to adjust the pump power.
-
THz Generation : The focused pump beam interacts with the organic crystal, generating a THz pulse through optical rectification. The crystal is mounted on a holder that allows for precise alignment of its crystallographic axes with the polarization of the pump beam.
-
Filtering : A low-pass filter (e.g., Teflon or silicon) is placed after the crystal to block the residual pump beam while transmitting the generated THz radiation.
-
Detection : The THz pulse is then guided and focused onto a detector. Common detection methods include electro-optic sampling or a pyroelectric detector to measure the THz power or energy. For spectral characterization, a technique like time-domain spectroscopy (TDS) is employed.
The following diagram illustrates a typical experimental workflow for comparing the THz output of different organic crystals.
Discussion and Conclusion
The choice of an organic crystal for THz generation is a trade-off between several factors, including the desired THz frequency range, output power, and the available pump laser technology.
-
BNA has emerged as a versatile crystal, demonstrating efficient THz generation when pumped by readily available and robust Yb-doped lasers at around 1 µm.[1][2][3] This makes it a compelling option for applications requiring high repetition rates and stable, high-average-power THz sources.
-
DAST, DSTMS, and OH1 are well-established crystals known for their very high conversion efficiencies, particularly when pumped in the 1.2-1.5 µm wavelength range.[5][6][7] OH1, in particular, has shown exceptionally high energy conversion.[5][6] These crystals are ideal for applications requiring high-energy, high-peak-field THz pulses.
-
HMQ-TMS shows promise for broadband THz generation and has been successfully implemented with both Ti:sapphire and Yb-fiber lasers.[14][16]
-
PNPA is a newer crystal that has demonstrated superior performance to DAST and OH-1 under specific experimental conditions, boasting a high conversion efficiency and generating a high peak electric field.[17][18][19][20] This makes it a strong candidate for cutting-edge applications demanding intense THz fields.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. OPG [opg.optica.org]
- 4. Intense THz source based on BNA organic crystal pumped at Ti:sapphire wavelength [opg.optica.org]
- 5. OPG [opg.optica.org]
- 6. High efficiency THz generation in DSTMS, DAST and OH1 pumped by Cr:forsterite laser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Highly efficient THz generation by optical rectification of mid-IR pulses in DAST | Semantic Scholar [semanticscholar.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. High-energy terahertz pulses from organic crystals: DAST and DSTMS pumped at Ti:sapphire wavelength [opg.optica.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
- 13. arxiv.org [arxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. OPG [opg.optica.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A New Benchmark in THz Generation: PNPA Surpasses DAST [goatstack.ai]
- 19. pubs.acs.org [pubs.acs.org]
- 20. [2207.03382] A new standard in high-field terahertz generation: the organic nonlinear optical crystal PNPA [arxiv.org]
The Influence of Solvents on the Second-Harmonic Generation Efficiency of N-benzyl-2-methyl-4-nitroaniline (BNA): A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of the local environment on the performance of nonlinear optical (NLO) materials is paramount. N-benzyl-2-methyl-4-nitroaniline (BNA), a prominent organic NLO material, is particularly sensitive to solvent conditions during its synthesis and crystal growth, which in turn dictates its second-harmonic generation (SHG) efficiency. This guide provides a comparative analysis of the solvent effects on BNA's SHG efficiency, supported by experimental methodologies and a conceptual framework illustrating these relationships.
Qualitative Comparison of Solvent Effects
The primary role of the solvent in determining the SHG efficiency of BNA is observed during the crystal growth process. The solvent's properties, such as polarity, viscosity, and solubility characteristics, directly affect the crystal's morphology, size, and the presence of defects. High-quality, non-centrosymmetric crystals are essential for a strong SHG response.
Studies have reported the growth of BNA single crystals from various organic solvents, including:
-
Methanol: Frequently used for recrystallization and growth of BNA crystals.[1][2][3]
-
Aqueous Methanol: Utilized for recrystallization to obtain pure BNA.[2][3]
-
Acetone
-
N,N-dimethylformamide (DMF)
-
Acetonitrile (ACN)
While a direct correlation between the solvent used for crystal growth and a quantitative SHG efficiency value is not provided in the reviewed literature, the implication is that the optimal solvent will be one that facilitates the growth of large, defect-free single crystals with the correct polymorphic form. The SHG efficiency of powdered BNA has been reported to be significantly higher than that of the standard inorganic material Potassium Dihydrogen Phosphate (KDP), with some studies indicating it to be twice[1] or even significantly more, depending on the crystal quality.
At a molecular level, the polarity of the solvent can influence the first hyperpolarizability (β) of NLO chromophores. For molecules with a donor-π-acceptor structure like BNA, a change in the solvent's dielectric constant can alter the energy levels of the ground and excited states, thereby affecting the charge transfer characteristics and, consequently, the magnitude of β. This phenomenon is known as solvatochromism. The relationship between solvent polarity and the first hyperpolarizability can be complex and does not always follow a linear trend.[4]
Experimental Protocols
The evaluation of the SHG efficiency of materials like BNA is typically carried out using one of two primary techniques, depending on whether the material is in a solid or solution state.
Kurtz-Perry Powder Technique (Solid State)
This is the most common method for evaluating the SHG efficiency of polycrystalline materials.
Methodology:
-
Sample Preparation: The BNA material is ground into a fine powder and sieved to obtain a specific range of particle sizes. This powder is then packed into a sample cell, often a capillary tube or a thin cell with transparent windows. A reference material with a known SHG efficiency, such as KDP, is prepared in the same manner.
-
Instrumentation: A high-intensity pulsed laser, typically a Nd:YAG laser operating at a fundamental wavelength of 1064 nm, is used as the light source. The laser beam is directed onto the powdered sample.
-
SHG Detection: The light emerging from the sample is passed through a filter to block the fundamental wavelength (1064 nm) and allow the second-harmonic signal (at 532 nm) to pass. The intensity of this green light is then measured by a photodetector (e.g., a photomultiplier tube).
-
Data Analysis: The SHG efficiency of the BNA sample is determined by comparing the intensity of its second-harmonic signal to that of the reference material (KDP) under identical experimental conditions.
Hyper-Rayleigh Scattering (HRS) (Solution State)
This technique is used to measure the first hyperpolarizability (β) of molecules in solution, which is the molecular origin of the SHG phenomenon.
Methodology:
-
Sample Preparation: Solutions of BNA are prepared in the desired solvents at various concentrations.
-
Instrumentation: A high-intensity, pulsed laser beam is focused onto the sample cuvette. Unlike SHG in crystals, which is a coherent process, HRS is an incoherent scattering process.
-
Scattered Light Detection: The scattered light at the second-harmonic frequency is collected at a 90° angle to the incident beam to minimize interference from the transmitted fundamental beam. A monochromator and a sensitive photodetector are used to measure the intensity of the scattered second-harmonic light.
-
Data Analysis: The intensity of the hyper-Rayleigh scattered light is proportional to the square of the incident laser intensity and to the concentration of the NLO molecules. By measuring the scattered intensity as a function of concentration and comparing it to a reference solvent or a standard with a known hyperpolarizability, the first hyperpolarizability (β) of the BNA molecule in that specific solvent can be determined.
Logical Framework for Solvent Effects on BNA's SHG Efficiency
The following diagram illustrates the conceptual relationship between solvent properties and the final SHG efficiency of BNA.
Caption: Logical workflow of solvent influence on BNA's SHG efficiency.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of N-benzyl-2-methyl-4-nitroaniline
For Immediate Reference: Key Safety and Disposal Information
Researchers and drug development professionals handling N-benzyl-2-methyl-4-nitroaniline must adhere to stringent safety protocols to ensure personal safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound. Based on available safety data, this compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Therefore, treating this substance as hazardous waste is paramount.
| Hazard Communication | Personal Protective Equipment (PPE) | Spill Response | Disposal Method |
| Signal Word: Danger[2] | Gloves: Chemical-resistant nitrile gloves.[3] | Small Spills: Carefully sweep up solid material, avoiding dust generation. Moisten slightly to prevent it from becoming airborne. | Primary: Burn in a chemical incinerator with an afterburner and scrubber.[4] |
| Hazard Statements: Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2] | Eye Protection: Safety goggles or glasses. | Containment: Prevent spills from entering drains or water courses. | Service: Engage a licensed professional waste disposal company.[3][4] |
| GHS Pictograms: Warning[1] | Lab Attire: Laboratory coat. | Decontamination: Clean the affected area with a suitable solvent, followed by soap and water.[2] | Waste Segregation: Do not mix with other waste streams.[2] |
| Primary Hazards: Irritant | Ventilation: Work in a well-ventilated area or a chemical fume hood. | Reporting: Report spills to the designated safety officer.[2] | Containers: Use designated, properly labeled, and sealed containers for waste collection.[2] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the standard operating procedure for the disposal of this compound waste in a laboratory setting.
1. Waste Collection and Segregation:
- Designate a specific, sealed container for this compound waste. This container should be clearly labeled with the chemical name and associated hazard symbols.
- Do not mix this waste with other chemical waste streams to avoid unintended reactions.[2]
- Collect all materials contaminated with this compound, including gloves, absorbent paper, and empty product containers, in this designated container.[3]
2. Storage of Chemical Waste:
- Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
- Ensure the storage area is secure and accessible only to authorized personnel.
3. Professional Disposal Arrangement:
- Contact a licensed and certified hazardous waste disposal company to arrange for the pickup and disposal of the chemical waste.[3][4]
- Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the material's hazards and handling requirements.
4. Documentation:
- Maintain a detailed record of the amount of this compound waste generated and the date of its transfer to the disposal service.
Disposal and Spill Response Workflow
The following diagram illustrates the decision-making process for the routine disposal and accidental spillage of this compound.
Caption: Disposal and Spill Response Workflow for this compound.
References
Personal protective equipment for handling N-benzyl-2-methyl-4-nitroaniline
Essential Safety and Handling Guide for N-benzyl-2-methyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No: 201157-13-3). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Summary
This compound is a hazardous substance that requires careful handling. The primary hazards are summarized below.
| Hazard Classification | GHS Hazard Statement | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1][2] | |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1][2] | |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1][2] | |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation[1][2] |
Operational Plan: Step-by-Step Handling Procedures
To ensure safe handling, all personnel must adhere to the following personal protective equipment (PPE) and handling protocols.
Engineering Controls
-
Ventilation: Work in a well-ventilated area. Use of a chemical fume hood is required to minimize inhalation exposure.[3][4][5] Provide appropriate exhaust ventilation at places where dust is formed.[3]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3][6] A face shield may also be necessary.[3] |
| Skin Protection | Chemical-Resistant Gloves | Handle with gloves that have been inspected prior to use.[3][4] The selected protective gloves have to satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374 derived from it.[3] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3][4] |
| Protective Clothing | A complete suit protecting against chemicals or a lab coat should be worn.[3] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3] | |
| Respiratory Protection | Respirator | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[4] Respirators and their components must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[4] |
Handling and Hygiene
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not eat, drink, or smoke in handling areas.[5]
-
Wash hands thoroughly before breaks and immediately after handling the product.[3][5]
Emergency Procedures
Immediate and appropriate response is critical in the event of an exposure or spill.
| Emergency Situation | First Aid Measures |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3][4] |
| Skin Contact | Wash off with soap and plenty of water. Take the victim immediately to the hospital. Consult a physician.[3][4] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4] Flush eyes with water as a precaution.[3] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3][4] |
| Accidental Release | Wear respiratory protection and avoid dust formation.[3][4] Evacuate personnel to safe areas.[3] Prevent further leakage or spillage if safe to do so.[3] Pick up and arrange disposal without creating dust. Sweep up and shovel into a suitable, closed container for disposal.[4] |
| Fire | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[3][4] Wear self-contained breathing apparatus for firefighting if necessary.[3] |
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[3] The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Contaminated Packaging: Dispose of as unused product in accordance with local, state, and federal regulations.[3][4]
-
Contaminated Gloves: Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3][4]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for safely managing this compound from receipt to disposal.
Caption: Workflow for this compound Safety.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
